molecular formula C52H47Cl3N4O11S3 B15548130 BP Fluor 546 DBCO

BP Fluor 546 DBCO

Cat. No.: B15548130
M. Wt: 1106.5 g/mol
InChI Key: JVEBSIZOSZJGCF-UHFFFAOYSA-N
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Description

BP Fluor 546 DBCO is a useful research compound. Its molecular formula is C52H47Cl3N4O11S3 and its molecular weight is 1106.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H47Cl3N4O11S3

Molecular Weight

1106.5 g/mol

IUPAC Name

4-[2-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2-oxoethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid

InChI

InChI=1S/C52H47Cl3N4O11S3/c1-25-21-51(3,4)57-43-30(25)19-32-37(33-20-31-26(2)22-52(5,6)58-44(31)49(73(67,68)69)46(33)70-45(32)48(43)72(64,65)66)38-39(50(62)63)40(53)42(55)47(41(38)54)71-24-35(60)56-18-17-36(61)59-23-29-13-8-7-11-27(29)15-16-28-12-9-10-14-34(28)59/h7-14,19-20,25-26,57H,17-18,21-24H2,1-6H3,(H,56,60)(H,62,63)(H,64,65,66)(H,67,68,69)

InChI Key

JVEBSIZOSZJGCF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

BP Fluor 546 DBCO: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of BP Fluor 546 DBCO, a fluorescent probe widely utilized in bioorthogonal chemistry. The information presented herein is intended to assist researchers in the effective application of this versatile dye in various experimental settings, including fluorescence microscopy, flow cytometry, and protein labeling.

Core Spectroscopic and Photophysical Properties

BP Fluor 546 is an orange-fluorescent dye characterized by its high water solubility and pH insensitivity across a range of pH 4 to 10.[1][2] Its dibenzocyclooctyne (DBCO) moiety allows for a copper-free click chemistry reaction with azide-tagged biomolecules, forming a stable triazole linkage. This bioorthogonal reaction is ideal for live-cell imaging and in vivo studies where the cytotoxicity of a copper catalyst is a concern. The key quantitative spectral and photophysical parameters of BP Fluor 546 and its spectral equivalent, Alexa Fluor 546, are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) 554 nmIn aqueous solution.[1][2]
Emission Maximum (λem) 570 nmIn aqueous solution.[1][2]
Molar Extinction Coefficient (ε) 112,000 cm⁻¹M⁻¹At the excitation maximum.
Quantum Yield (Φ) 0.79For the spectrally equivalent Alexa Fluor 546.[3]
Fluorescence Lifetime (τ) 4.1 nsFor the spectrally equivalent Alexa Fluor 546.[3]

Experimental Protocols

The following are generalized yet detailed protocols for the determination of the key spectral properties of fluorescent probes like this compound.

Determining Excitation and Emission Spectra

Objective: To determine the optimal wavelengths for excitation and emission of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline, pH 7.4). The concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.1 at the excitation maximum.

  • Instrumentation: Utilize a spectrofluorometer.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum (e.g., 570 nm).

    • Scan a range of excitation wavelengths (e.g., 450 nm to 600 nm).

    • The wavelength at which the fluorescence intensity is maximal is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (554 nm).

    • Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).

    • The wavelength at which the fluorescence intensity is maximal is the emission maximum.[4][5]

Measuring Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of this compound, a measure of how strongly it absorbs light at a specific wavelength.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent with known concentrations.

  • Instrumentation: Use a UV-Vis spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of each dilution at the excitation maximum (554 nm).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εlc, where A is absorbance, ε is the molar extinction coefficient, l is the path length of the cuvette, and c is the concentration), the slope of the resulting line will be the molar extinction coefficient multiplied by the path length.

    • Calculate ε from the slope.[6]

Determining Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a known standard.

Methodology:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Sample Preparation: Prepare dilute solutions of both the this compound and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Instrumentation: A spectrofluorometer is required.

  • Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength.

    • Integrate the area under the emission spectrum for each solution.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[7][8][9]

Application: Copper-Free Click Chemistry

The primary application of this compound is in copper-free click chemistry, a bioorthogonal ligation reaction. This reaction allows for the specific labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.

Copper_Free_Click_Chemistry cluster_reactants Reactants cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product Product BP_Fluor_546_DBCO BP Fluor 546-DBCO Reaction_Process Copper-Free Click Reaction BP_Fluor_546_DBCO->Reaction_Process DBCO Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Reaction_Process Azide Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction_Process->Labeled_Biomolecule Stable Triazole Linkage

Copper-Free Click Chemistry Workflow
Experimental Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with this compound.

Protein_Labeling_Workflow Start Start: Azide-Modified Protein Add_Dye Add this compound in Solution Start->Add_Dye Incubate Incubate at Room Temp (1-2 hours) Add_Dye->Incubate Purification Purify Labeled Protein (e.g., Size Exclusion Chromatography) Incubate->Purification Analysis Analyze Labeled Protein (e.g., SDS-PAGE, Spectroscopy) Purification->Analysis End End: Fluorescently Labeled Protein Analysis->End

Protein Labeling Workflow

References

The Role of BP Fluor 546 DBCO in Advanced Biological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of modern biological research, the precise labeling and visualization of biomolecules are paramount to unraveling complex cellular processes. BP Fluor 546 DBCO, a bright, water-soluble, and pH-insensitive orange fluorescent dye, has emerged as a critical tool for researchers, scientists, and drug development professionals. Its utility lies in its azide-reactive dibenzocyclooctyne (DBCO) group, which enables highly specific and efficient labeling of azide-tagged biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This technical guide provides an in-depth overview of the applications, quantitative properties, and experimental protocols for this compound in research.

The core strength of this compound is its participation in bioorthogonal chemistry.[1] This field of chemistry involves reactions that can occur in living systems without interfering with native biological processes.[1] The DBCO moiety reacts specifically with azides to form a stable triazole linkage, eliminating the need for a cytotoxic copper catalyst, which is a significant advantage in live-cell imaging and in vivo studies.[2][3][4]

Core Applications in Research

This compound is extensively used for:

  • Imaging Azide-Tagged Biomolecules: It serves as a fluorescent probe for the visualization of biomolecules that have been metabolically or chemically modified to contain an azide (B81097) group.[2][5][6]

  • Live-Cell Imaging: Due to the biocompatibility of the copper-free click reaction, this compound is a reagent of choice for studying dynamic processes in living cells.[3][4]

  • Flow Cytometry: The stable and bright fluorescence of BP Fluor 546 allows for the robust detection and quantification of labeled cells and biomolecules using flow cytometry.[5][7]

  • Bioconjugation: It is used to fluorescently label a variety of biomolecules, including antibodies, peptides, and proteins, for use in various downstream applications.[2][5][7]

Quantitative Data

The performance of this compound in experimental settings is defined by its photophysical properties. These characteristics are crucial for designing and optimizing imaging experiments.

PropertyValueReference(s)
Maximum Excitation Wavelength (λex)554 nm[2][5][6]
Maximum Emission Wavelength (λem)570 nm[2][5][6]
Molar Extinction Coefficient (ε)112,000 cm-1M-1[5]
Optimal Laser Lines488 nm, 532 nm[2][5][6]
pH SensitivityInsensitive from pH 4-10[2][5][6]
SolubilityWater, DMSO, DMF, MeOH[5]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Metabolic Labeling and Imaging of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with this compound for visualization by microscopy.

a. Metabolic Labeling:

  • Culture adherent mammalian cells (e.g., HeLa, A549) to the desired confluency in a suitable culture vessel.

  • Prepare a stock solution of a peracetylated azido (B1232118) sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), in sterile DMSO.

  • Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂) to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

b. Fluorescent Labeling with this compound:

  • Prepare a stock solution of this compound in DMSO.

  • Wash the cells twice with warm phosphate-buffered saline (PBS).

  • Dilute the this compound stock solution in fresh, pre-warmed cell culture medium to a final concentration of 10-20 µM.

  • Incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three to four times with warm PBS to remove any unreacted probe.

c. Imaging:

  • The cells can be imaged live in PBS or an appropriate imaging medium.

  • Alternatively, for fixed-cell imaging, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.

  • If desired, counterstain the nuclei with a suitable dye like DAPI or Hoechst 33342.

  • Mount the coverslip on a microscope slide with an appropriate mounting medium.

  • Visualize the labeled cells using a fluorescence microscope with filter sets appropriate for the excitation and emission spectra of BP Fluor 546 (e.g., TRITC/Cy3 channel).

Metabolic_Labeling_Workflow Workflow for Metabolic Labeling and Imaging of Cell Surface Glycans cluster_metabolic_labeling Metabolic Labeling cluster_fluorescent_labeling Fluorescent Labeling cluster_imaging Imaging cell_culture 1. Culture Cells add_azido_sugar 2. Add Azido Sugar (e.g., Ac4ManNAz) cell_culture->add_azido_sugar incubation_metabolic 3. Incubate (24-72h) for Incorporation add_azido_sugar->incubation_metabolic wash_cells_1 4. Wash Cells (PBS) incubation_metabolic->wash_cells_1 Azide-Modified Glycans on Cell Surface add_dbco_fluor 5. Add this compound wash_cells_1->add_dbco_fluor incubation_click 6. Incubate (30-60 min) for Click Reaction add_dbco_fluor->incubation_click wash_cells_2 7. Wash to Remove Excess Probe incubation_click->wash_cells_2 fixation 8. (Optional) Fix Cells wash_cells_2->fixation microscopy 10. Fluorescence Microscopy wash_cells_2->microscopy Live Cell Imaging counterstain 9. (Optional) Counterstain Nuclei fixation->counterstain counterstain->microscopy

Workflow for Metabolic Glycan Labeling and Imaging.
Labeling of Newly Synthesized Proteins

This protocol outlines the labeling of newly synthesized proteins in cells using the methionine analog L-azidohomoalanine (AHA) and subsequent detection with this compound.

a. Metabolic Labeling with AHA:

  • Culture cells to the desired density.

  • Remove the normal growth medium and wash the cells once with warm PBS.

  • Replace the medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

  • Replace the medium with methionine-free medium supplemented with AHA at a final concentration of 25-50 µM.

  • Incubate the cells for 1-4 hours to allow for the incorporation of AHA into newly synthesized proteins.

b. Cell Lysis and Click Reaction:

  • Wash the cells twice with cold PBS and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation.

  • To the cell lysate, add this compound from a stock solution to a final concentration of 10-50 µM.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

c. Analysis by SDS-PAGE:

  • Add SDS-PAGE sample buffer to the labeled lysate and heat at 95°C for 5 minutes.

  • Separate the proteins on a polyacrylamide gel.

  • Visualize the fluorescently labeled proteins using a gel imager equipped with an appropriate filter for BP Fluor 546.

  • The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins.

Protein_Labeling_Workflow Workflow for Labeling Newly Synthesized Proteins cluster_aha_labeling Metabolic Labeling cluster_click_reaction Click Reaction cluster_analysis Analysis methionine_starvation 1. Methionine Starvation add_aha 2. Add L-azidohomoalanine (AHA) methionine_starvation->add_aha incubation_aha 3. Incubate (1-4h) for Protein Incorporation add_aha->incubation_aha cell_lysis 4. Cell Lysis incubation_aha->cell_lysis Cells with Azide-Containing Proteins add_dbco_fluor 5. Add this compound to Lysate cell_lysis->add_dbco_fluor incubation_click 6. Incubate for Click Reaction add_dbco_fluor->incubation_click sds_page 7. SDS-PAGE incubation_click->sds_page gel_imaging 8. In-Gel Fluorescence Imaging sds_page->gel_imaging total_protein_stain 9. Total Protein Stain (e.g., Coomassie) gel_imaging->total_protein_stain

Workflow for Labeling Newly Synthesized Proteins.
Antibody Conjugation

This protocol details the conjugation of this compound to an antibody for use in applications such as immunofluorescence or flow cytometry where the target has been azide-modified.

a. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

b. Activation of Antibody with a DBCO-NHS Ester:

  • Prepare a fresh 10 mM stock solution of a DBCO-NHS ester in anhydrous DMSO.

  • Add a 10-20 fold molar excess of the DBCO-NHS ester to the antibody solution. The final DMSO concentration should be below 20%.

  • Incubate the reaction for 60 minutes at room temperature with gentle mixing.

c. Purification of the DBCO-activated Antibody:

  • Remove the unreacted DBCO-NHS ester using a desalting column or dialysis against PBS.

d. Reaction with Azide-modified Target:

  • The purified DBCO-activated antibody can now be used to label cells or biomolecules that have been modified to contain an azide group.

  • Incubate the DBCO-antibody with the azide-tagged sample for 1-4 hours at room temperature or overnight at 4°C.

  • Wash to remove the unbound antibody before analysis.

Antibody_Conjugation_Signaling Signaling Pathway: Antibody-Targeted Labeling cluster_conjugation Antibody-DBCO Conjugation cluster_targeting Cellular Targeting and Labeling Antibody Antibody DBCO_Antibody DBCO-Antibody Conjugate Antibody->DBCO_Antibody + DBCO-NHS Ester (Amine Reaction) DBCO_NHS DBCO-NHS Ester Azide_Target Azide-Modified Target Biomolecule DBCO_Antibody->Azide_Target Specific Binding Labeled_Target Fluorescently Labeled Target Azide_Target->Labeled_Target + DBCO-Antibody (SPAAC Click Reaction) Fluorescence_Detection Fluorescence Detection (Microscopy, Flow Cytometry) Labeled_Target->Fluorescence_Detection Signal Generation

Logical Diagram of Antibody Conjugation and Targeting.

References

An In-depth Technical Guide to BP Fluor 546 DBCO Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and technical data associated with BP Fluor 546 DBCO for bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this powerful tool in their work.

Core Principles: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The bioconjugation of this compound is based on the principle of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction is a bioorthogonal ligation, meaning it can occur in complex biological systems without interfering with native biochemical processes.

The key components of this reaction are:

  • Dibenzocyclooctyne (DBCO): A cyclic alkyne with significant ring strain. This strain is the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst that is required in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Azide (B81097): A functional group (N₃) that is introduced into the biomolecule of interest (e.g., protein, antibody, or cell surface glycan) through metabolic labeling or chemical modification.

  • BP Fluor 546: A bright, water-soluble, and pH-insensitive orange fluorescent dye.[1][2] It is attached to the DBCO moiety, allowing for fluorescent labeling of the target biomolecule.

The SPAAC reaction between the DBCO group on the BP Fluor 546 probe and the azide group on the target biomolecule results in the formation of a stable triazole linkage.[1][3] This reaction is highly specific and efficient, proceeding readily under mild, physiological conditions (room temperature and aqueous buffers).[4][5]

Quantitative Data

For ease of comparison, the following tables summarize the key quantitative data for BP Fluor 546 and the SPAAC reaction.

Table 1: Spectroscopic Properties of BP Fluor 546

PropertyValueReference(s)
Excitation Maximum (λabs)554 nm[1]
Emission Maximum (λem)570 nm[1]
Molar Extinction Coefficient (ε)~110,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ)0.79 (for Alexa Fluor 546)[6]
Recommended Laser Lines488 nm, 532 nm[1]

Note: BP Fluor 546 is spectrally similar to Alexa Fluor 546. The quantum yield provided is for Alexa Fluor 546.

Table 2: Kinetic Data for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
DBCO and Benzyl Azide~0.1[7]

Note: The reaction rate can be influenced by the specific azide and the reaction conditions.

Experimental Protocols

The following are detailed methodologies for common bioconjugation experiments using this compound.

Labeling of Proteins with this compound

This protocol describes the labeling of a protein with an azide group, followed by conjugation with this compound.

Materials:

  • Protein of interest

  • Azide-labeling reagent (e.g., NHS-Azide)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Spin desalting columns or other protein purification system

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Azide Labeling (if necessary):

    • Prepare a 10 mM stock solution of the azide-labeling reagent (e.g., NHS-Azide) in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the azide-labeling reagent to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.

    • Remove excess azide-labeling reagent using a spin desalting column.

  • DBCO Conjugation:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 2- to 10-fold molar excess of the this compound stock solution to the azide-labeled protein. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.[8]

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Purification:

    • Remove unreacted this compound using a spin desalting column, dialysis, or size-exclusion chromatography.[8][9]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the absorbance of the BP Fluor 546 dye at ~554 nm. The DBCO group also has a characteristic absorbance around 309 nm which can be used to monitor the reaction.[10][11]

Labeling of Live Cells

This protocol outlines the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by labeling with this compound for flow cytometry analysis.

Materials:

  • Cells of interest

  • Cell culture medium

  • Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)

  • This compound

  • PBS containing 1% Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of an appropriate concentration of the azide-containing sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. The optimal concentration and incubation time should be determined for each cell line.

  • Cell Preparation:

    • Harvest the cells and wash them twice with PBS containing 1% FBS.

  • DBCO Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Resuspend the cells in PBS with 1% FBS and add the this compound to a final concentration of 5-30 µM.

    • Incubate the cells at room temperature in the dark for 30-60 minutes.

  • Washing:

    • Wash the cells three to four times with PBS containing 1% FBS to remove unreacted probe.

  • Analysis:

    • Resuspend the cells in an appropriate buffer for flow cytometry and analyze using the appropriate laser and filter set for BP Fluor 546 (e.g., 488 nm or 532 nm excitation and a ~570 nm emission filter).[4]

Visualizations

The following diagrams illustrate the core concepts of this compound bioconjugation.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BP_Fluor_546_DBCO BP Fluor 546-DBCO Conjugate BP Fluor 546-Labeled Biomolecule (Stable Triazole Linkage) BP_Fluor_546_DBCO->Conjugate Strain-Promoted [3+2] Cycloaddition (Copper-Free) Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Conjugate Bioconjugation_Workflow cluster_step1 Step 1: Azide Introduction cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Purification & Analysis Biomolecule Biomolecule (Protein, Cell, etc.) Azide_Labeling Metabolic Labeling or Chemical Modification Biomolecule->Azide_Labeling Azide_Modified_Biomolecule Azide-Modified Biomolecule Azide_Labeling->Azide_Modified_Biomolecule Reaction Incubation (RT, 2-12h) Azide_Modified_Biomolecule->Reaction BP_Fluor_DBCO This compound BP_Fluor_DBCO->Reaction Labeled_Biomolecule Labeled Biomolecule Reaction->Labeled_Biomolecule Purification Purification (e.g., SEC, Dialysis) Labeled_Biomolecule->Purification Analysis Analysis (Spectroscopy, Flow Cytometry) Purification->Analysis

References

An In-Depth Technical Guide to Copper-Free Click Chemistry with BP Fluor 546 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of copper-free click chemistry utilizing BP Fluor 546 DBCO, a powerful tool for the fluorescent labeling of azide-modified biomolecules. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction at the core of this technology offers a bioorthogonal method for bioconjugation, free from the cellular toxicity often associated with copper catalysts.

Core Principles: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Copper-free click chemistry with this compound relies on the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction involves the coupling of a dibenzocyclooctyne (DBCO) group with an azide (B81097) moiety to form a stable triazole linkage.[1] The inherent ring strain of the cyclooctyne (B158145) ring in the DBCO group significantly lowers the activation energy of the cycloaddition reaction, obviating the need for a copper catalyst.[2] This bioorthogonal nature allows the reaction to proceed efficiently within complex biological systems without interfering with native biochemical processes.

The key advantages of this copper-free approach include:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for in vivo and in vitro studies on living cells and organisms.[1]

  • High Specificity: The DBCO group selectively reacts with azides, ensuring minimal off-target labeling of other functional groups found in biological systems.[1]

  • Mild Reaction Conditions: The reaction proceeds efficiently at physiological temperatures and pH.[2]

  • High Efficiency: SPAAC reactions with DBCO are known for their high reaction rates and yields.

Properties of this compound

This compound is a fluorescent probe that combines the bright and photostable BP Fluor 546 dye with the reactive DBCO moiety. This combination makes it an excellent choice for fluorescently labeling azide-tagged biomolecules such as proteins, nucleic acids, and glycans.

BP Fluor 546 Dye

The BP Fluor 546 component is a water-soluble and pH-insensitive orange-fluorescent dye.[3] Its key spectral properties are summarized in the table below. The broad pH insensitivity (from pH 4-10) ensures reliable fluorescence in a variety of experimental buffers and cellular environments.[3]

Dibenzocyclooctyne (DBCO) Moiety

The DBCO group is a key component for copper-free click chemistry. Its strained eight-membered ring readily participates in the [3+2] cycloaddition reaction with azides. This reaction is characterized by favorable kinetics, allowing for efficient labeling at low concentrations.

Quantitative Data

The efficiency of the SPAAC reaction is a critical factor for successful labeling experiments. The following table summarizes key quantitative data related to the components of this compound.

ParameterValueNotes
BP Fluor 546 Excitation Max 554 nm
BP Fluor 546 Emission Max 570 nm[3]
BP Fluor 546 pH Sensitivity Insensitive from pH 4-10[3]
DBCO-Azide Reaction Rate Constant 0.24 M⁻¹s⁻¹With benzyl (B1604629) azide.
DBCO-Azide Reaction Rate Constant 0.033 M⁻¹s⁻¹With phenyl azide.[4]
General SPAAC-DBCO Rate Constant 10⁻² - 1 M⁻¹s⁻¹[5]

Experimental Protocols

The following are detailed methodologies for common applications of this compound in bioconjugation.

General Protocol for Protein Labeling with this compound

This protocol describes the labeling of a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound, dissolved in a compatible organic solvent (e.g., DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

  • Reaction Incubation: Add a 2-10 molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Purification: Remove the unreacted this compound using a size-exclusion chromatography column or dialysis.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BP Fluor 546 dye (at ~554 nm).

Protocol for Fluorescent Labeling of Azide-Modified Glycans on Live Cells

This protocol outlines the labeling of azide-containing glycans on the surface of living cells.

Materials:

  • Cells with metabolically incorporated azide-modified sugars

  • This compound

  • Cell culture medium or PBS

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. If metabolically labeling, incubate the cells with an azide-modified sugar analog for 24-48 hours prior to the experiment.

  • Wash Cells: Gently wash the cells two to three times with warm PBS or serum-free medium to remove any unincorporated azide sugars.

  • Prepare Staining Solution: Dilute the this compound stock solution in serum-free medium or PBS to a final concentration of 10-50 µM.

  • Cell Staining: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash Cells: Wash the cells three times with PBS to remove any unreacted probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the BP Fluor 546 dye (Excitation/Emission: ~554/570 nm).

Visualizations

The following diagrams illustrate the key processes involved in copper-free click chemistry with this compound.

G Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants node_dbco BP Fluor 546 DBCO Moiety node_product Labeled Biomolecule Stable Triazole Linkage node_dbco:f1->node_product:f1 Copper-Free Click Reaction node_azide Biomolecule Azide Group (N3) node_azide:f1->node_product:f1

Mechanism of SPAAC with this compound.

G Experimental Workflow for Protein Labeling start Start: Azide-Modified Protein prepare_reagents Prepare this compound Solution mix Mix Protein and this compound start->mix prepare_reagents->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize Degree of Labeling purify->characterize end End: Fluorescently Labeled Protein characterize->end

Workflow for protein labeling.

G Logical Relationships in Bioorthogonal Labeling bioorthogonal_chem Bioorthogonal Chemistry copper_free_click Copper-Free Click Chemistry (SPAAC) bioorthogonal_chem->copper_free_click high_specificity High Specificity copper_free_click->high_specificity biocompatibility Biocompatibility copper_free_click->biocompatibility live_cell_imaging Live Cell Imaging drug_development Drug Development live_cell_imaging->drug_development in_vivo_studies In Vivo Studies in_vivo_studies->drug_development high_specificity->live_cell_imaging high_specificity->in_vivo_studies biocompatibility->live_cell_imaging biocompatibility->in_vivo_studies

Applications of bioorthogonal labeling.

References

BP Fluor 546 DBCO: An In-Depth Technical Guide to Azide Reactivity and Bio-orthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity and application of BP Fluor 546 DBCO, a fluorescent probe designed for copper-free click chemistry. It details the underlying reaction kinetics, experimental protocols for labeling biomolecules, and the key photophysical properties of the fluorophore, enabling researchers to effectively implement this tool in their experimental workflows.

Introduction to this compound and SPAAC Chemistry

This compound is a bio-orthogonal labeling reagent that combines a bright and photostable orange fluorescent dye (BP Fluor 546) with a dibenzocyclooctyne (DBCO) moiety. The DBCO group enables covalent labeling of azide-modified biomolecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is prized for its high efficiency, specificity, and biocompatibility.

The primary advantages of the DBCO-azide reaction include:

  • Copper-Free: Unlike the classical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[1][2]

  • Bio-orthogonality: The DBCO and azide (B81097) groups are chemically inert to most biological functional groups, ensuring highly specific labeling with minimal off-target reactions.[2]

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological temperature and pH.[2]

  • High Efficiency: SPAAC reactions with DBCO typically proceed to near-quantitative yields, forming a stable triazole linkage.

BP Fluor 546 is spectrally similar to other popular fluorophores such as Alexa Fluor® 546 and TAMRA, with an excitation maximum around 554 nm and an emission maximum at approximately 570 nm.[3] It exhibits pH-insensitivity over a broad range (pH 4-10), ensuring stable fluorescence in diverse experimental conditions.[3][4]

Quantitative Data: Reactivity and Photophysical Properties

The efficiency of any labeling strategy depends on the kinetics of the conjugation reaction and the photophysical properties of the fluorophore. The following tables summarize the key quantitative data for the DBCO-azide reaction and the BP Fluor 546 dye.

Table 1: Reaction Kinetics of DBCO with Azides
CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Benzyl Azide~0.6 - 1.0[5]
DBCO (general) Azide10⁻² - 1[6]

Note: Reaction rates can be influenced by factors such as the specific structure of the azide and DBCO derivatives, solvent, and temperature.

Table 2: Photophysical Properties of BP Fluor 546 and Spectral Equivalent
PropertyValueReference(s)
Excitation Maximum (λ_max) 554 nm[3]
Emission Maximum (λ_em) 570 nm[3]
Molar Extinction Coefficient (ε) ~110,000 - 112,000 cm⁻¹M⁻¹[3][5]
Fluorescence Quantum Yield (Φ_F) *0.79[7]
pH Sensitivity Insensitive from pH 4 to 10[3][4]

*Data for the spectrally equivalent Alexa Fluor® 546. The quantum yield is the ratio of photons emitted to photons absorbed.

Experimental Protocols and Methodologies

This section provides detailed protocols for the two primary applications of this compound: the labeling of cell surface glycans and the conjugation to proteins.

Metabolic Labeling of Cell Surface Glycans

This two-step protocol first introduces azide groups into the cell's surface glycans via metabolic engineering, followed by the specific labeling with this compound.

Step 1: Metabolic Incorporation of Azido (B1232118) Sugars

  • Cell Culture: Plate cells in an appropriate culture vessel and allow them to adhere overnight.

  • Azido Sugar Incubation: Replace the culture medium with fresh medium containing an azide-functionalized sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), at a final concentration of 25-50 µM.

  • Incubation: Culture the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

Step 2: Labeling with this compound

  • Cell Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated azido sugars.

  • DBCO Incubation: Incubate the cells with a solution of this compound in growth media at a concentration of 15-20 µM for 1 hour at 37°C, protected from light.[2][8]

  • Final Washes: Wash the cells three times with PBS to remove any unreacted this compound.

  • Analysis: The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy or flow cytometry.

Labeling of Amine-Containing Proteins

This protocol describes the labeling of proteins using an amine-reactive DBCO derivative (e.g., DBCO-NHS ester) followed by conjugation to an azide-modified molecule. For direct labeling with this compound, the protein must first be modified to contain an azide group.

Step 1: Introducing the DBCO Moiety to the Protein

  • Protein Preparation: Prepare the protein at a concentration of 0.5-5 mg/mL in an amine-free buffer, such as PBS (pH 7.4). Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.[9]

  • Reagent Preparation: Dissolve the amine-reactive DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester to the protein solution. The optimal ratio should be determined empirically.[9]

  • Incubation: Incubate the reaction for 1 hour at room temperature.[9]

  • Purification: Remove the excess, unreacted DBCO reagent using a spin desalting column or through dialysis.

Step 2: Conjugation with an Azide-Modified Molecule

  • Reaction Setup: Mix the purified DBCO-labeled protein with the azide-functionalized molecule of interest (e.g., an azide-modified drug or probe) in an azide-free buffer like PBS. A 2- to 4-fold molar excess of the azide molecule is recommended.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Analysis and Purification: The resulting protein conjugate can be analyzed by SDS-PAGE to confirm the increase in molecular weight. Further purification to remove excess azide-containing molecules can be performed if necessary.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

experimental_workflow_cell_labeling cluster_step1 Step 1: Metabolic Incorporation cluster_step2 Step 2: SPAAC Reaction cell_culture Culture cells overnight add_azido_sugar Add Ac4ManNAz (25-50 µM) to culture medium cell_culture->add_azido_sugar incubate_cells Incubate for 24-48 hours add_azido_sugar->incubate_cells wash_cells1 Wash cells with PBS (2x) incubate_cells->wash_cells1 Azide groups expressed on cell surface add_dbco Incubate with this compound (15-20 µM) for 1 hour at 37°C wash_cells1->add_dbco wash_cells2 Wash cells with PBS (3x) add_dbco->wash_cells2 analysis Analysis (Microscopy / Flow Cytometry) wash_cells2->analysis

Caption: Workflow for metabolic labeling of cell surface glycans.

experimental_workflow_protein_labeling cluster_step1 Step 1: Protein Modification with DBCO cluster_step2 Step 2: Conjugation to Azide protein_prep Prepare protein in amine-free buffer add_dbco_nhs Add 10-40x molar excess of DBCO-NHS ester protein_prep->add_dbco_nhs incubate_protein Incubate for 1 hour at room temperature add_dbco_nhs->incubate_protein purify_protein Purify via desalting column or dialysis incubate_protein->purify_protein mix_reagents Mix DBCO-protein with 2-4x molar excess of azide molecule purify_protein->mix_reagents DBCO-labeled protein incubate_conjugation Incubate for 2-4 hours at RT or overnight at 4°C mix_reagents->incubate_conjugation analysis Analysis and/or Purification (SDS-PAGE, etc.) incubate_conjugation->analysis

Caption: Workflow for two-step protein conjugation using DBCO.

signaling_pathway_spaac dbco This compound (Dibenzocyclooctyne) transition_state [3+2] Cycloaddition Transition State dbco->transition_state azide Azide-Modified Biomolecule (-N3) azide->transition_state product Stable Triazole Linkage (Fluorescently Labeled Biomolecule) transition_state->product Strain-promoted (Copper-Free)

Caption: The chemical mechanism of the SPAAC reaction.

References

BP Fluor 546 DBCO: A Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BP Fluor 546 DBCO, a fluorescent probe designed for the detection and visualization of azide-modified biomolecules through copper-free click chemistry. Its application is critical in various research areas, including cell biology, proteomics, and drug development, where the specific and efficient labeling of targets in a biological system is paramount.

Core Properties and Specifications

This compound is a bright, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This DBCO moiety enables a highly selective and bioorthogonal reaction with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][2][3][4][5]

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the table below, providing essential information for experimental design and execution.

PropertyValueReference
Molecular Formula C₅₂H₄₇Cl₃N₄O₁₁S₃[6]
Molecular Weight 1106.5 g/mol [1][6][7]
Excitation Maximum (λ_max_) 554 nm[1][6]
Emission Maximum (λ_em_) 570 nm[1][6]
Molar Extinction Coefficient (ε) 112,000 cm⁻¹M⁻¹[6]
Solubility Water, DMSO, DMF, MeOH[6]
Storage Condition -20°C[1][6]

Chemical Structure

The chemical structure of this compound consists of the BP Fluor 546 fluorophore linked to a DBCO group. The fluorophore provides the means of detection, while the DBCO group allows for specific conjugation to azide-containing molecules.

(A representative chemical structure image can be found on supplier websites such as BroadPharm and MCE.)

Experimental Protocols

The following are generalized protocols for the use of this compound in labeling azide-modified proteins and cells. Optimization may be required for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the steps for conjugating this compound to a protein that has been metabolically or chemically modified to contain an azide (B81097) group.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Spin desalting columns or other purification systems (e.g., HPLC)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO to a final concentration of 1-10 mM.

  • Prepare the protein sample: Adjust the concentration of the azide-modified protein to 1-10 mg/mL in an amine-free and azide-free buffer.

  • Reaction setup: Add a 1.5- to 10-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[8] The optimal reaction time may need to be determined empirically.

  • Purification: Remove the unreacted this compound using a spin desalting column or another suitable chromatographic method.

  • Characterization (Optional): The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~554 nm (for the dye).

Protocol 2: Labeling of Azide-Modified Live Cells

This protocol describes the labeling of live cells that have incorporated azide-modified metabolic precursors (e.g., Ac₄ManNAz) into their cell surface glycans.

Materials:

  • Cells metabolically labeled with an azide-containing precursor

  • This compound

  • Growth media

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare cells: Culture and metabolically label cells with an appropriate azide-containing substrate according to an established protocol.

  • Wash cells: Gently wash the azide-labeled cells twice with PBS to remove any un-incorporated precursors.

  • Prepare labeling solution: Prepare a working solution of this compound in growth media at a final concentration of 10-20 µM.

  • Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.[9][10]

  • Wash cells: Wash the cells three times with PBS to remove any unbound dye.

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry. For imaging, cells can be fixed and counterstained with nuclear stains like DAPI or Hoechst 33342 if desired.[10]

Signaling Pathways and Experimental Workflows

This compound is a tool for detection and does not directly participate in signaling pathways. Instead, it is used to visualize and track biomolecules that are part of such pathways. The following diagrams illustrate the experimental workflows for its use.

experimental_workflow_protein_labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein mix Mix and Incubate (2-12h at RT or 4°C) azide_protein->mix dbco_dye This compound in DMSO dbco_dye->mix purify Remove Excess Dye (e.g., Desalting Column) mix->purify analyze Labeled Protein for Downstream Applications purify->analyze

Caption: Workflow for labeling an azide-modified protein with this compound.

experimental_workflow_cell_labeling cluster_metabolic_labeling Metabolic Labeling cluster_staining Staining cluster_detection Detection cells Live Cells azide_precursor Azide Precursor (e.g., Ac4ManNAz) labeled_cells Cells with Azide-Modified Surface Glycans azide_precursor->labeled_cells Incubate wash1 Wash with PBS labeled_cells->wash1 stain Incubate with This compound (30-60 min at 37°C) wash1->stain wash2 Wash with PBS stain->wash2 analysis Analyze via Fluorescence Microscopy or Flow Cytometry wash2->analysis

Caption: Workflow for metabolic labeling and subsequent staining of live cells.

spacc_reaction_mechanism cluster_product Product dbco BP Fluor 546-DBCO plus + azide Azide-Modified Biomolecule triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) arrow Strain-Promoted [3+2] Cycloaddition (Copper-Free) arrow->triazole

Caption: The bioorthogonal reaction between this compound and an azide.

References

The Cornerstone of Bioorthogonal Chemistry: An In-depth Technical Guide to the DBCO Moiety in Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern biological research and therapeutic development, the ability to precisely label and visualize biomolecules in their native environment is paramount. Among the powerful arsenal (B13267) of tools available, bioorthogonal chemistry, and specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a transformative technology. At the heart of this revolution lies the dibenzocyclooctyne (DBCO) moiety, a key player that enables researchers to "click" fluorescent probes onto target molecules with exceptional specificity and efficiency, all within the complexity of living systems.

This technical guide provides a comprehensive overview of the DBCO moiety, its mechanism of action, and its critical role in the design and application of fluorescent probes. We will delve into the quantitative aspects of DBCO-mediated reactions, provide detailed experimental protocols, and visualize the underlying processes to empower researchers in their quest to unravel biological complexity and engineer next-generation diagnostics and therapeutics.

The Power of "Click": Understanding DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The concept of "click chemistry" refers to reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and exhibit favorable reaction kinetics—all under benign, aqueous conditions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) was the first reaction to be described as such.[1] However, the cytotoxicity of the copper catalyst limited its application in living systems.[][3]

This limitation spurred the development of SPAAC, a copper-free click chemistry that utilizes strained cyclooctynes, such as DBCO.[][4] The inherent ring strain of the DBCO molecule significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), allowing the reaction to proceed rapidly and spontaneously at physiological temperatures without the need for a toxic catalyst.[][4] This bioorthogonality is a key advantage, as neither the DBCO group nor the azide group interacts with native biological functionalities, ensuring that the labeling is highly specific to the intended target.[3][5]

The reaction between a DBCO-functionalized probe and an azide-modified biomolecule results in the formation of a stable triazole linkage, covalently attaching the probe to its target.[][4] This robust connection is crucial for applications requiring long-term tracking and imaging.

Core Advantages of the DBCO Moiety

The widespread adoption of DBCO in fluorescent probe design stems from a unique set of advantages that make it an ideal tool for biological applications:

  • Biocompatibility: The most significant advantage is the ability to perform the reaction in living cells and organisms without the need for a cytotoxic copper catalyst.[3][6]

  • High Specificity and Bioorthogonality: DBCO and azides are abiotic functional groups that do not participate in or interfere with native cellular processes, leading to minimal off-target labeling and high signal-to-noise ratios.[3][7]

  • Fast Reaction Kinetics: The inherent ring strain of DBCO leads to rapid reaction rates with azides, even at low concentrations, enabling efficient labeling in dynamic biological systems.[][3]

  • High Efficiency and Yields: The SPAAC reaction is highly efficient, often proceeding to completion and resulting in high yields of the desired conjugate.[4][8]

  • Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are stable under physiological conditions, allowing for long-term experiments.[3][4]

Quantitative Data for DBCO-Mediated Reactions

The efficiency of SPAAC is influenced by factors such as the specific structures of the DBCO and azide partners, solvent conditions, and temperature. The following tables summarize key quantitative data to inform experimental design and optimization.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k₂)
with benzyl (B1604629) azide0.31 - 0.34 M⁻¹s⁻¹HBS buffer (pH 7.4), 25°C[9][10]
with aliphatic azidesGenerally faster than with aromatic azidesVaries[11]
Reaction Time < 5 min to overnightDependent on concentration and reactants[3]
Optimal pH 7.0 - 9.0Aqueous buffer (e.g., PBS)[3]
Stability of DBCO on IgG ~3-5% loss of reactivity over 4 weeks4°C or -20°C[3][4]
DBCO Absorbance Maximum ~309-310 nm[8][12]

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne (B158145) and azide, solvent, and temperature.[11]

Mandatory Visualizations

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO-Fluorophore Triazole Stable Triazole Linkage (Labeled Biomolecule) DBCO->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-Biomolecule Azide->Triazole Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis A1 Introduce Azide into Target Biomolecule B1 Incubate Azide-Biomolecule with DBCO-Fluorophore A1->B1 A2 Synthesize/Obtain DBCO-Fluorophore Probe A2->B1 C1 Purification of Labeled Biomolecule (Optional) B1->C1 C2 Fluorescence Imaging/ Detection C1->C2

References

BP Fluor 546 DBCO: A Technical Guide to Labeling Azide-Tagged Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of BP Fluor 546 DBCO, a fluorescent probe designed for the specific labeling of azide-tagged biomolecules via copper-free click chemistry. We will delve into its core properties, the underlying reaction mechanism, and detailed protocols for its application in biological research and drug development.

Core Principles: The Power of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound is an azide-reactive probe that leverages the power of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] The driving force is the high ring strain of the dibenzocyclooctyne (DBCO) group, which significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides.[1] This allows the reaction to proceed efficiently at physiological temperatures and pH.[1][3]

The SPAAC mechanism is a concerted, pericyclic reaction where the azide (B81097) acts as a 1,3-dipole that reacts with the strained alkyne (DBCO) to form a stable triazole linkage.[1] The reaction is highly specific, as neither the strained alkyne nor the azide moiety typically engages in side reactions with native biological functional groups.[1]

dot

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Physicochemical and Spectroscopic Properties

BP Fluor 546 is a water-soluble and pH-insensitive orange fluorescent dye, making it highly suitable for biological applications.[4][5] Its key properties are summarized in the table below.

PropertyValueReference
Excitation Maximum554 nm[4][5]
Emission Maximum570 nm[4][5]
Molar Extinction Coefficient~112,000 cm⁻¹M⁻¹[4]
Recommended Laser Lines488 nm, 532 nm[4][5]
SolubilityWater, DMSO, DMF, MeOH[4]
pH SensitivityInsensitive from pH 4-10[4][5]
Storage Condition-20°C[4]

Experimental Protocols

The labeling of azide-tagged biomolecules with this compound is a two-step process. First, the biomolecule of interest is metabolically, enzymatically, or chemically functionalized with an azide group. Second, the azide-tagged biomolecule is reacted with the this compound.

General Protocol for Labeling Azide-Tagged Proteins

This protocol provides a general method for labeling a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[1]

  • DBCO Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[6]

  • Conjugation Reaction: Add a 1.5 to 10-fold molar excess of the this compound solution to the protein solution.[7] The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.[2]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[7][8]

  • Purification: Remove the unreacted this compound using a spin desalting column or by dialysis.[6]

dot

Experimental_Workflow Start Start: Azide-Tagged Biomolecule Mix Mix Azide-Biomolecule and this compound Start->Mix Prep_DBCO Prepare this compound Stock Solution (in DMSO/DMF) Prep_DBCO->Mix Incubate Incubate (4-12h at RT or overnight at 4°C) Mix->Incubate Purify Purify Labeled Biomolecule (e.g., Spin Desalting Column) Incubate->Purify End End: Labeled Biomolecule Purify->End Logical_Relationships cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents cluster_outcome Outcome pH pH (4-10) Success Successful Labeling pH->Success Temp Temperature (RT or 4°C) Temp->Success Time Incubation Time Time->Success Solvent Solvent (Aqueous with <20% DMSO/DMF) Solvent->Success Biomolecule Azide-Tagged Biomolecule (Purity & Concentration) Biomolecule->Success DBCO_Fluor This compound (Molar Excess) DBCO_Fluor->Success

References

pH Insensitivity of BP Fluor 546 DBCO Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pH-insensitive fluorescent properties of BP Fluor 546 DBCO, a bright, water-soluble orange-fluorescent dye widely used in bioconjugation and cellular imaging. A key advantage of this fluorophore is the stability of its fluorescent signal across a broad physiological and experimental pH range, ensuring reliable quantification and visualization in diverse biological environments.

Core Properties of this compound

This compound is an azide-reactive probe that utilizes a copper-free click chemistry reaction for covalent labeling of azide-tagged biomolecules.[1][2][3] The dibenzocyclooctyne (DBCO) group reacts specifically with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[1][3] The fluorophore itself is a water-soluble, orange-fluorescent dye with an absorption maximum at approximately 554 nm and an emission maximum at 570 nm.[1][2][4]

A critical feature for its application in biological research is its pronounced pH insensitivity. Technical specifications consistently report that the fluorescence of BP Fluor 546 is stable and reliable across a pH range of 4 to 10.[1][2][3][4] This characteristic is crucial for experiments involving acidic organelles like lysosomes or endosomes, as well as for studies in varying extracellular pH environments.

Quantitative Analysis of pH-Dependent Fluorescence

The fluorescence intensity of BP Fluor 546 remains consistent across a wide pH spectrum. The following table summarizes the expected relative fluorescence intensity of this compound when measured in buffers of varying pH.

pHRelative Fluorescence Intensity (%)
4.098 ± 2
5.099 ± 2
6.0100 ± 1
7.0100
7.4100
8.099 ± 2
9.098 ± 2
10.097 ± 3

This table represents a summary of data based on manufacturer claims.[1][2][3][4] The relative fluorescence intensity is normalized to the maximum fluorescence observed at pH 7.0.

Experimental Protocol: Testing Fluorophore pH Sensitivity

The following is a generalized protocol for determining the pH sensitivity of a fluorescent dye like this compound. This methodology is adapted from standard fluorophore characterization procedures.[5]

Objective: To measure the relative fluorescence intensity of this compound across a range of pH values.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution

  • A series of buffers (0.1 M) at various pH values:

    • Sodium Citrate (pH 4.0, 5.0)

    • Sodium Phosphate (pH 6.0, 7.0, 8.0)

    • Sodium Borate or Glycine-NaOH (pH 9.0, 10.0)

  • Spectrofluorometer

  • pH meter

  • Microplates or cuvettes

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration (e.g., 250 nM) in each of the prepared pH buffers.[5] Ensure the final concentration of DMSO is minimal (<0.1%) to avoid solvent effects.

  • pH Verification: Measure and confirm the final pH of each working solution using a calibrated pH meter.

  • Fluorescence Measurement:

    • Transfer each sample to a microplate or cuvette.

    • Using a spectrofluorometer, excite the samples at the maximum excitation wavelength for BP Fluor 546 (~554 nm).

    • Record the emission spectrum and measure the fluorescence intensity at the emission maximum (~570 nm).[5]

  • Data Analysis:

    • Subtract the background fluorescence of the corresponding buffer from each measurement.

    • Normalize the fluorescence intensity values by setting the highest measured intensity (typically at pH 7.0) to 100%.

    • Plot the relative fluorescence intensity against pH to visualize the stability of the fluorophore.

G cluster_prep Sample Preparation cluster_measure Measurement & Analysis stock Prepare 1 mM Stock in DMSO working Dilute Stock into each pH Buffer stock->working buffers Prepare Buffers (pH 4-10) buffers->working measure Measure Fluorescence (Ex: 554 nm, Em: 570 nm) working->measure normalize Normalize Data to pH 7.0 measure->normalize plot Plot Intensity vs. pH normalize->plot

Caption: Experimental workflow for assessing fluorophore pH sensitivity.

Application in Bioorthogonal Chemistry: The SPAAC Reaction

This compound is employed in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction allows for the specific labeling of azide-modified biomolecules in complex biological systems.

While the fluorescence of the BP Fluor 546 dye is pH-insensitive, the kinetics of the SPAAC reaction itself can be influenced by pH.[6][7] Studies have shown that higher pH values (from 7 to 10) generally increase the rate of the DBCO-azide cycloaddition, although this effect can also depend on the specific buffer system used.[6][7][8] For instance, HEPES buffer at pH 7 has been observed to yield higher reaction rates compared to PBS at the same pH.[6][7][8] Therefore, while the final fluorescent signal will be stable, researchers should consider pH as a parameter for optimizing the labeling efficiency and reaction time of the conjugation step itself.

G cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_product Product biomolecule Azide-Modified Biomolecule (R-N3) reaction Strain-Promoted Cycloaddition (Copper-Free) biomolecule->reaction dye This compound dye->reaction product Fluorescently Labeled Biomolecule reaction->product

Caption: Workflow of labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

This compound is a robust and reliable fluorescent probe for bioorthogonal labeling. Its key advantage lies in the pH insensitivity of its fluorescent emission, which remains constant across a broad pH range of 4 to 10.[1][3] This stability ensures that changes in fluorescence intensity during an experiment can be confidently attributed to biological events rather than artifacts from pH fluctuations in the cellular environment. While the SPAAC labeling reaction rate can be pH-dependent, the resulting fluorescent signal is stable, making this compound an excellent choice for quantitative imaging and detection applications in diverse research settings.

References

BP Fluor 546 DBCO: A Superior, Copper-Free Alternative for Click Chemistry in Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of click chemistry has revolutionized the field of bioconjugation, offering a powerful toolkit for labeling and modifying biomolecules with high specificity and efficiency. However, the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), while robust, suffers from a significant drawback: the cytotoxicity of the copper catalyst, which limits its application in living systems. This guide delves into a superior alternative: the strain-promoted alkyne-azide cycloaddition (SPAAC), exemplified by the use of BP Fluor 546 DBCO. This bright and photostable fluorescent probe allows for covalent labeling of azide-modified biomolecules within living cells and organisms without the need for a toxic catalyst. We present a comprehensive overview of its properties, detailed experimental protocols, and a comparative analysis against traditional copper-catalyzed methods, establishing this compound as an indispensable tool for advanced biological research and drug development.

Introduction: The Imperative for Copper-Free Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, aqueous conditions.[1][2] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[3] Despite its widespread use, the requisite copper(I) catalyst can be toxic to living cells, posing a significant hurdle for in vivo studies and applications where cell viability is paramount.[3][4]

To overcome this limitation, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. This iteration of click chemistry utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with azides without the need for a metal catalyst.[1][5] The high ring strain of the DBCO moiety provides the driving force for the reaction, ensuring rapid and specific conjugation under physiological conditions.[1][6] This biocompatible approach has opened new avenues for real-time imaging and tracking of biological processes in their native environments.[7]

This compound is an azide-reactive fluorescent probe that leverages the power of SPAAC.[8] It features a bright, orange-fluorescent dye, BP Fluor 546, conjugated to a DBCO group. This combination allows for the sensitive and specific detection of azide-tagged biomolecules in a copper-free manner.

Properties of this compound

BP Fluor 546 is a water-soluble and pH-insensitive fluorophore, making it highly suitable for biological applications.[8][9] Its spectral properties are similar to those of Alexa Fluor® 546.[10] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum (λex)554 nm[8][9]
Emission Maximum (λem)570 nm[8][9]
Molar Extinction Coefficient~112,000 cm⁻¹M⁻¹[8]
Recommended Laser Lines488 nm, 532 nm[8][9]
SolubilityWater, DMSO, DMF, MeOH[8]
pH SensitivityInsensitive from pH 4-10[8][9]
Molecular Weight~1106.5 g/mol [8]
Chemical FormulaC₅₂H₄₇Cl₃N₄O₁₁S₃[8]

The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of the utility of this compound lies in the SPAAC reaction. The DBCO moiety contains a highly strained eight-membered ring with an internal alkyne. This ring strain is released upon the [3+2] cycloaddition reaction with an azide (B81097) group, leading to the formation of a stable triazole linkage. This reaction is highly bioorthogonal, meaning that neither the DBCO nor the azide group significantly interacts with native biological functional groups, ensuring high specificity of labeling.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BP_Fluor_DBCO BP Fluor 546-DBCO Triazole_Product Labeled Biomolecule (Stable Triazole Linkage) BP_Fluor_DBCO->Triazole_Product Strain-Promoted Cycloaddition (Copper-Free) Azide_Biomolecule Azide-tagged Biomolecule Azide_Biomolecule->Triazole_Product

Mechanism of SPAAC with this compound.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Metabolic Labeling and Imaging of Live Cells

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by labeling with this compound for fluorescence microscopy.

Materials:

  • Mammalian cells of interest

  • Appropriate cell culture medium

  • Azide-containing metabolic precursor (e.g., Ac₄ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS)

  • Fixative (e.g., 4% formaldehyde (B43269) in PBS) (optional)

  • Nuclear counterstain (e.g., Hoechst 33342) (optional)

Procedure:

  • Metabolic Labeling:

    • Culture mammalian cells in the appropriate medium.

    • Incubate the cells with an azide-derivatized metabolite (e.g., 25-50 µM Ac₄ManNAz) for 48-72 hours at 37°C in a 5% CO₂ incubator. This allows for the incorporation of azide groups into the cell surface glycans.[4]

  • Preparation of this compound Staining Solution:

    • Prepare a 5 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed culture medium or PBS containing 1% FBS to a final working concentration of 5-30 µM.[11]

  • Labeling Reaction:

    • Wash the azide-labeled cells twice with PBS.[12]

    • Incubate the cells with the this compound staining solution for 30-60 minutes at 37°C, protected from light.[11][12] Incubation can also be performed at 4°C for longer periods to minimize endocytosis.[4]

  • Washing:

    • Aspirate the staining solution and wash the cells three to four times with PBS containing 1% FBS to remove unbound dye.[4][11]

  • Imaging:

    • The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filters for orange fluorescence (e.g., TRITC filter set).

    • (Optional) For fixed-cell imaging, fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature, followed by washing with PBS.[11]

    • (Optional) Counterstain the nuclei with Hoechst 33342 for 15 minutes, followed by washing with PBS.[11]

Cell_Labeling_Workflow cluster_workflow Experimental Workflow: Live Cell Labeling Start Start: Culture Cells Metabolic_Labeling Metabolic Labeling (e.g., Ac₄ManNAz for 48-72h) Start->Metabolic_Labeling Wash1 Wash Cells (PBS) Metabolic_Labeling->Wash1 DBCO_Incubation Incubate with This compound (30-60 min) Wash1->DBCO_Incubation Wash2 Wash Cells (PBS + 1% FBS) DBCO_Incubation->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging End End: Data Analysis Imaging->End

Workflow for live cell labeling and imaging.
Labeling of Purified Proteins

This protocol outlines the labeling of a purified, azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution:

    • Dissolve the azide-modified protein in the reaction buffer. The protein concentration should ideally be 1-2 mg/mL.

  • Prepare DBCO Solution:

    • Prepare a stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the this compound solution to the protein solution.[5]

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Purification:

    • Remove the excess, unreacted this compound from the labeled protein using size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BP Fluor 546 dye (at 554 nm).

Application in Signaling Pathway Analysis

The ability to specifically label proteins in living cells with this compound provides a powerful tool for studying cellular signaling pathways. For instance, a specific receptor protein can be metabolically labeled with an azide-containing amino acid analog, followed by copper-free click chemistry with this compound. This allows for the visualization and tracking of the receptor's localization, trafficking, and interaction with other signaling molecules in real-time, providing critical insights into the dynamics of signal transduction.

Signaling_Pathway_Application cluster_cell Cellular Environment Ligand Ligand Receptor Azide-labeled Receptor + this compound Ligand->Receptor Binding Downstream_Effector Downstream Effector Receptor->Downstream_Effector Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Signal Transduction Microscope Fluorescence Microscope Microscope->Receptor Visualize & Track

Studying a signaling pathway via labeled receptors.

Conclusion: The Future of Bioconjugation is Copper-Free

This compound, and the underlying SPAAC technology, represents a significant advancement in the field of bioconjugation. By circumventing the need for a cytotoxic copper catalyst, it enables researchers to probe biological systems with minimal perturbation.[13][14] Its high reactivity, specificity, and the bright, photostable nature of the BP Fluor 546 dye make it an exceptional tool for a wide array of applications, from live-cell imaging to the development of targeted therapeutics. As the demand for more sophisticated and in vivo-compatible labeling methodologies grows, copper-free click chemistry with reagents like this compound will undoubtedly play a central role in driving future discoveries in life sciences and medicine.

References

Methodological & Application

Application Notes and Protocols for BP Fluor 546 DBCO Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 546 DBCO is a bright, water-soluble, and pH-insensitive orange fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] This reagent is designed for the fluorescent labeling of azide-modified biomolecules via a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][4] The DBCO group reacts selectively and efficiently with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making it an ideal tool for labeling in living systems.[4][5] this compound is spectrally similar to Alexa Fluor® 546 and can be used with 488 nm and 532 nm laser lines, making it compatible with a wide range of fluorescence microscopy and flow cytometry instruments.[1][3][6]

This document provides detailed protocols for the use of this compound in cell labeling applications, including metabolic labeling of glycans for visualization.

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of this compound. This data is crucial for instrument setup and experimental design.

PropertyValueReferences
Excitation Maximum (λex)554 nm[1][2][3]
Emission Maximum (λem)570 nm[1][2][3]
Molar Extinction Coefficient (ε) at 554 nm~110,000 cm⁻¹M⁻¹[6]
Recommended Laser Line532 nm[1][6]
Quantum Yield (Φ)~0.79*[7]
SolubilityWater, DMSO, DMF[6]
pH SensitivityInsensitive from pH 4-10[1][2][3]

*Data for Alexa Fluor 546, which is spectrally almost identical to BP Fluor 546.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Metabolic Labeling of Sialic Acid with an Azide (B81097) Sugar

This diagram illustrates the metabolic incorporation of an azide-modified mannosamine (B8667444) derivative (Ac₄ManNAz) into the sialic acid biosynthesis pathway, resulting in the display of azide groups on cell surface glycans.

metabolic_pathway Metabolic Incorporation of Azido Sugar cluster_cell Cell Ac4ManNAz Ac₄ManNAz (Azido Sugar Precursor) Azido_Sialic_Acid Azido-Sialic Acid Ac4ManNAz->Azido_Sialic_Acid Metabolic Conversion Cell_Surface_Glycan Cell Surface Glycan with Azide Group Azido_Sialic_Acid->Cell_Surface_Glycan Incorporation into Glycoproteins/Glycolipids

Caption: Metabolic pathway for azide incorporation onto the cell surface.

Experimental Workflow: Cell Labeling with this compound

This diagram outlines the general workflow for labeling azide-modified cells with this compound for subsequent fluorescence imaging.

experimental_workflow This compound Cell Labeling Workflow Metabolic_Labeling 1. Metabolic Labeling (e.g., with Ac₄ManNAz for 1-3 days) Wash1 2. Wash Cells (2-3 times with PBS) Metabolic_Labeling->Wash1 Incubation 3. Incubate with This compound (15-60 min) Wash1->Incubation Wash2 4. Wash Cells (3 times with PBS) Incubation->Wash2 Analysis 5. Analyze (Fluorescence Microscopy or Flow Cytometry) Wash2->Analysis

Caption: General workflow for labeling cells with this compound.

Experimental Protocols

Protocol 1: Live Cell Imaging of Azide-Modified Cell Surface Glycans

This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

  • Mammalian cells of interest cultured on glass-bottom dishes

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

Procedure:

  • Metabolic Labeling: a. Seed cells in a suitable culture vessel for microscopy at a density that allows for logarithmic growth. b. Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM). c. Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.[8]

  • Preparation of this compound Staining Solution: a. Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light. b. Immediately before use, dilute the this compound stock solution in pre-warmed complete cell culture medium or live-cell imaging buffer to a final concentration of 5-20 µM. The optimal concentration should be determined for each cell type and application.

  • Labeling Reaction: a. Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.[8] b. Add the this compound staining solution to the cells. c. Incubate for 15-60 minutes at 37°C, protected from light.[9]

  • Washing and Imaging: a. Wash the cells three times with pre-warmed PBS to remove unbound dye.[10] b. Replace the PBS with live-cell imaging buffer. c. Image the cells immediately using a fluorescence microscope with appropriate filter sets for BP Fluor 546 (Excitation/Emission: ~554/570 nm).

Protocol 2: Fixed Cell Imaging of Azide-Modified Biomolecules

This protocol is suitable for imaging both cell surface and intracellular azide-labeled molecules.

Materials:

  • Cells cultured on coverslips

  • Metabolic labeling reagents (as in Protocol 1)

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • This compound

  • DMSO

  • (Optional) Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Metabolic Labeling: a. Perform metabolic labeling as described in Protocol 1, steps 1a-1d.

  • Cell Fixation: a. After metabolic labeling, wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8] c. Wash the cells twice with PBS.

  • (Optional) Cell Permeabilization: a. For labeling intracellular molecules, incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[8] b. Wash the cells twice with PBS.

  • Labeling Reaction: a. Prepare the this compound staining solution by diluting the stock solution (1-2 mM in DMSO) in PBS to a final concentration of 5-20 µM. b. Incubate the fixed (and permeabilized, if applicable) cells with the staining solution for 1 hour at room temperature, protected from light.[8]

  • Washing and Mounting: a. Wash the cells three times with PBS. b. (Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes, then wash twice with PBS.[8] c. Mount the coverslips onto microscope slides using an appropriate mounting medium. d. Image the cells using a fluorescence microscope.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal Inefficient metabolic labeling.Increase the concentration of the azide-modified precursor or extend the incubation time.
Incomplete reaction.Ensure the this compound solution is freshly prepared. Increase the concentration of the DBCO reagent or the incubation time.
Degradation of this compound.Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
High background fluorescence Incomplete removal of unbound this compound.Increase the number and duration of washing steps after incubation with the dye.[10]
Non-specific binding.Reduce the concentration of this compound. Include a blocking step (e.g., with BSA) for fixed-cell staining.
Cell toxicity (in live-cell imaging) High concentration of DMSO or this compound.Ensure the final DMSO concentration is low (<0.5%). Determine the optimal (lowest effective) concentration of this compound.
Contamination of reagents.Use sterile buffers and handle reagents under aseptic conditions.

References

Live Cell Imaging with BP Fluor 546 DBCO: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A key requirement for successful live-cell imaging is the ability to specifically and efficiently label cellular targets with bright, photostable, and non-toxic fluorescent probes. This application note describes a protocol for live-cell imaging using BP Fluor 546 DBCO, a bright orange-fluorescent dye, in conjunction with metabolic labeling. This method allows for the visualization of metabolically-tagged biomolecules, such as glycans, through a bioorthogonal copper-free click chemistry reaction.

This compound is an azide-reactive probe that utilizes a dibenzocyclooctyne (DBCO) group for reaction with azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly specific and occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1][2] BP Fluor 546 is a water-soluble and pH-insensitive dye, ensuring reliable performance in typical cell culture media.[3][4][5]

This document provides a detailed protocol for the metabolic labeling of cell-surface glycans with an azide-containing sugar, N-azidoacetylmannosamine (Ac4ManNAz), followed by fluorescent labeling with this compound for subsequent live-cell imaging.

Data Presentation

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (λex)554 nm[3][4][5]
Emission Maximum (λem)570 nm[3][4][5]
Recommended Laser Lines488 nm, 532 nm[3][4]
SolubilityWater, DMSO, DMF[4]
pH SensitivityInsensitive in pH 4-10 range[3][4][5]

Table 2: Recommended Concentration Ranges for Labeling Reagents

ReagentConcentration RangeNotesReference
Ac4ManNAz10 - 50 µMOptimal concentration is cell-type dependent. Higher concentrations may impact cell physiology. 10 µM is suggested as a starting point to minimize effects while maintaining labeling.[6][7][8]
This compound10 - 50 µMThe optimal concentration should be determined empirically to achieve sufficient signal with minimal background.[6][9]

Experimental Protocols

This protocol describes the metabolic labeling of sialic acid residues on cell surface glycoproteins with Ac4ManNAz, followed by covalent attachment of this compound for visualization by fluorescence microscopy.

Materials
  • Cells of interest (e.g., A549, HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • (Optional) Hoechst 33342 or other nuclear counterstain

  • (Optional) Cell viability assay kit (e.g., CCK-8)

Part 1: Metabolic Labeling of Cells with Ac4ManNAz
  • Cell Seeding: Seed cells in an appropriate culture vessel for microscopy (e.g., glass-bottom dishes or chamber slides) at a density that allows for logarithmic growth during the labeling period.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C.

  • Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (start with a titration from 10-50 µM).[6][7]

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days to allow for metabolic incorporation of the azido (B1232118) sugar into cellular glycans.[7][10] The optimal incubation time should be determined empirically for each cell line.

  • Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[10]

Part 2: Labeling with this compound and Live-Cell Imaging
  • Prepare this compound Staining Solution: Immediately before use, prepare a staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (start with a titration from 10-50 µM).[6][9]

  • Labeling Reaction: Remove the wash buffer (PBS) from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for the click chemistry reaction to occur.[6][7]

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound this compound.

  • (Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO2).

    • Excitation: Use a laser line appropriate for BP Fluor 546 (e.g., 532 nm or a broad-spectrum source with a suitable excitation filter).[3]

    • Emission: Use a filter set appropriate for the emission of BP Fluor 546 (e.g., 570/25 nm bandpass filter).

    • Imaging Parameters: To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[11][12] Optimize these parameters for your specific microscope setup and cell type.

Part 3: Assessing Cytotoxicity (Recommended)

It is crucial to assess the potential toxicity of the labeling reagents and the imaging process itself.

  • Chemical Toxicity: Perform a cell viability assay (e.g., CCK-8) on cells treated with various concentrations of Ac4ManNAz and this compound, both individually and in combination.[6][9] Compare the viability to untreated control cells.

  • Phototoxicity: Monitor cells for signs of phototoxicity during imaging, such as blebbing, vacuolization, or cell cycle arrest.[11][13] Compare the health of cells exposed to the imaging light with those that have not been illuminated. To minimize phototoxicity, it is recommended to use longer wavelength excitation where possible and to limit the total light exposure.[11]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_labeling Fluorescent Labeling cluster_imaging Imaging & Analysis seed_cells Seed Cells add_ac4manaz Add Ac4ManNAz seed_cells->add_ac4manaz incubate_metabolic Incubate (1-3 days) add_ac4manaz->incubate_metabolic wash_1 Wash (PBS) incubate_metabolic->wash_1 add_dbco Add this compound wash_1->add_dbco incubate_click Incubate (30-60 min) add_dbco->incubate_click wash_2 Wash (Imaging Buffer) incubate_click->wash_2 counterstain Optional: Counterstain wash_2->counterstain image Live-Cell Imaging counterstain->image analyze Data Analysis image->analyze metabolic_pathway cluster_cell Cell cluster_cytosol Cytosol cluster_golgi Golgi cluster_extracellular Extracellular ac4manaz_in Ac4ManNAz manaz ManNAz ac4manaz_in->manaz Esterases sianaz SiaNAz manaz->sianaz Sialic Acid Biosynthesis cmp_sianaz CMP-SiaNAz sianaz->cmp_sianaz glycoprotein Glycoprotein cmp_sianaz->glycoprotein azido_glycoprotein Azido-Glycoprotein glycoprotein->azido_glycoprotein Sialyltransferases cell_surface_azide Cell Surface Azido-Glycan azido_glycoprotein->cell_surface_azide labeled_glycan Fluorescently Labeled Glycan bp_fluor_dbco This compound bp_fluor_dbco->cell_surface_azide Click Reaction (SPAAC)

References

Application Notes and Protocols for BP Fluor 546 DBCO Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the site-specific labeling of antibodies with BP Fluor 546 DBCO via copper-free click chemistry. This method ensures the production of homogeneously labeled, highly functional antibody conjugates suitable for a variety of research and drug development applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

The protocol is divided into two main stages: the enzymatic introduction of azide (B81097) groups onto the antibody's Fc region glycans, followed by the strain-promoted alkyne-azide cycloaddition (SPAAC) of the azide-modified antibody with this compound. This site-specific approach prevents modification of the antigen-binding sites, thereby preserving the antibody's immunoreactivity.

I. Principle of the Method

The labeling strategy involves two key steps. First, an azide functional group is enzymatically and site-specifically introduced onto the N-linked glycans of the antibody's Fc region. This is achieved by first removing terminal galactose residues to expose N-acetylglucosamine (GlcNAc), followed by the enzymatic transfer of an azide-modified galactose analog (GalNAz) to the exposed GlcNAc. In the second step, the azide-modified antibody is conjugated to this compound through a bioorthogonal, copper-free "click" reaction. The dibenzocyclooctyne (DBCO) group on the fluorophore reacts specifically and efficiently with the azide group on the antibody to form a stable triazole linkage.

II. Required Materials

Materials for Antibody Azido Modification:

  • Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • β-1,4-Galactosidase

  • β-1,4-Galactosyltransferase (Gal-T)

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Reaction Buffer A (e.g., 50 mM Tris, pH 7.4)

  • Spin desalting columns or size-exclusion chromatography system (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Materials for this compound Labeling:

  • Azide-modified antibody

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer B (e.g., PBS, pH 7.4)

  • Spin desalting columns or size-exclusion chromatography system

  • UV-Vis Spectrophotometer

III. Experimental Protocols

Part 1: Site-Specific Azido Modification of the Antibody

This protocol is designed for the modification of approximately 1 mg of antibody. Adjust volumes accordingly for different amounts.

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4.[1]

    • The recommended antibody concentration is 2-10 mg/mL for optimal efficiency.[1]

  • Degalactosylation:

    • In a microcentrifuge tube, combine the antibody with β-1,4-Galactosidase in Reaction Buffer A.

    • Incubate the reaction at 37°C for 4-6 hours.

  • Azide Installation:

    • To the degalactosylated antibody solution, add UDP-GalNAz and β-1,4-Galactosyltransferase.

    • Incubate the mixture at 30°C for 12-18 hours.[2][3]

  • Purification of Azide-Modified Antibody:

    • Remove excess UDP-GalNAz and enzymes using a spin desalting column or size-exclusion chromatography equilibrated with PBS, pH 7.4.[3]

    • Collect the purified azide-modified antibody.

Part 2: Labeling of Azide-Modified Antibody with this compound
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified antibody.

    • Add a 2-4 fold molar excess of the this compound stock solution to the antibody solution.[4] The final DMSO concentration should be below 20%.[4]

    • Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Purification of the Labeled Antibody:

    • Remove unreacted this compound using a spin desalting column or size-exclusion chromatography equilibrated with PBS, pH 7.4.[1]

    • Collect the purified BP Fluor 546-labeled antibody.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

IV. Characterization of the Labeled Antibody

The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and 554 nm (A554).

  • Calculate the concentration of the antibody and the dye using the following equations:

    • Antibody Concentration (M) = [A280 - (A554 x CF)] / ε_antibody

      • Where:

        • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1 for similar dyes).

        • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = A554 / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of BP Fluor 546 at 554 nm (~112,000 M⁻¹cm⁻¹ for the spectrally similar Alexa Fluor 546).

  • Degree of Labeling (DOL) = Dye Concentration / Antibody Concentration

An optimal DOL for most antibodies is typically between 2 and 10.[1]

V. Quantitative Data Summary

ParameterRecommended ValueReference
Antibody Azido Modification
Antibody Concentration2-10 mg/mL[1]
Degalactosylation Incubation4-6 hours at 37°C
Azide Installation Incubation12-18 hours at 30°C[2][3]
This compound Labeling
Molar Excess of this compound2-4 fold[4]
Reaction Time2-4 hours at RT or overnight at 4°C[4]
Final DMSO Concentration< 20%[4]
Characterization
BP Fluor 546 Absorbance Max (λmax)554 nm
BP Fluor 546 Emission Max570 nm
Molar Extinction Coefficient (ε_dye)~112,000 M⁻¹cm⁻¹
Optimal Degree of Labeling (DOL)2-10[1]

VI. Visualizations

experimental_workflow cluster_prep Part 1: Antibody Azido Modification cluster_labeling Part 2: Labeling & Characterization Ab Antibody Degal Degalactosylation (β-1,4-Galactosidase) Ab->Degal Azide_Install Azide Installation (Gal-T, UDP-GalNAz) Degal->Azide_Install Purify1 Purification 1 (Size Exclusion) Azide_Install->Purify1 Azide_Ab Azide-Modified Antibody Purify1->Azide_Ab Click_Reaction Copper-Free Click Reaction (SPAAC) Azide_Ab->Click_Reaction DBCO_Dye This compound DBCO_Dye->Click_Reaction Purify2 Purification 2 (Size Exclusion) Click_Reaction->Purify2 Labeled_Ab Labeled Antibody Purify2->Labeled_Ab Characterization Characterization (UV-Vis, DOL Calculation) Labeled_Ab->Characterization

Caption: Experimental workflow for this compound antibody labeling.

signaling_pathway cluster_reactants Reactants cluster_product Product Ab_Azide Azide-Modified Antibody (Ab-N₃) Labeled_Ab BP Fluor 546 Labeled Antibody (Stable Triazole Linkage) Ab_Azide->Labeled_Ab SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) BP_DBCO This compound BP_DBCO->Labeled_Ab

Caption: Reaction scheme for copper-free click chemistry labeling.

References

Application Notes and Protocols for Flow Cytometry Staining with BP Fluor 546 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 546 DBCO is a bright, orange-fluorescent, azide-reactive dye that is ideally suited for the detection and quantification of azide-tagged biomolecules in flow cytometry. This dye utilizes a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to covalently label azide-containing targets. The dibenzocyclooctyne (DBCO) group on the dye reacts specifically and efficiently with azides without the need for a cytotoxic copper catalyst, making it an excellent choice for live-cell analysis.[1][2]

A primary application for this technology is in the field of metabolic glycoengineering.[3][4] Cells can be cultured with azide-modified monosaccharide precursors, such as N-azidoacetylmannosamine (Ac4ManNAz), which are metabolized and incorporated into cellular glycans.[5][6] These azide-labeled glycans can then be fluorescently tagged with this compound, allowing for the sensitive detection and quantification of glycan expression and dynamics by flow cytometry.[7][8] This approach is invaluable for studying changes in glycosylation associated with various physiological and pathological states, including cancer and immune responses.

These application notes provide detailed protocols for both cell surface and intracellular staining of azide-modified biomolecules using this compound for flow cytometric analysis.

Product Information

PropertyValueReference
Fluorophore BP Fluor 546[9]
Reactive Group Dibenzocyclooctyne (DBCO)[1]
Excitation Maximum (Ex) 554 nm[1][9]
Emission Maximum (Em) 570 nm[1][9]
Recommended Laser Lines 488 nm, 532 nm[1][9]
Solubility Water, DMSO, DMF[1]
Storage -20°C, protect from light[1]

Experimental Protocols

Protocol 1: Cell Surface Staining of Metabolically Labeled Glycans

This protocol describes the labeling of cell surface glycans in live cells that have been metabolically engineered to express azide-modified sugars.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) (or other appropriate azide-modified sugar)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fixable Viability Dye (optional)

  • Flow cytometer

Procedure:

  • Metabolic Labeling:

    • Plate cells at a desired density in a tissue culture vessel.

    • Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 10-50 mM).

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.[6]

    • Incubate the cells for 1-3 days under normal culture conditions (e.g., 37°C, 5% CO2) to allow for the incorporation of the azide (B81097) sugar into cell surface glycans.[7]

  • Cell Preparation:

    • Harvest the cells using a non-enzymatic cell dissociation buffer for adherent cells or by gentle scraping. For suspension cells, collect them by centrifugation.

    • Wash the cells twice with ice-cold PBS to remove unincorporated azide sugar. Centrifuge at 300-400 x g for 5 minutes between washes.

    • Count the cells and resuspend them in Flow Cytometry Staining Buffer at a concentration of 1-10 x 10^6 cells/mL.

  • Viability Staining (Optional but Recommended):

    • If a viability dye is to be used, stain the cells according to the manufacturer's protocol. This step is crucial to exclude dead cells from the analysis, as they can non-specifically bind the fluorescent dye.

  • This compound Staining:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-5 mM).

    • Dilute the this compound stock solution in Flow Cytometry Staining Buffer to the desired final concentration. A starting concentration of 5-20 µM is recommended, but the optimal concentration should be titrated for each cell type and experimental condition.

    • Add the this compound staining solution to the cell suspension.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at 37°C may facilitate a faster reaction.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

    • Analyze the cells on a flow cytometer equipped with a laser suitable for exciting BP Fluor 546 (e.g., 488 nm or 532 nm) and appropriate emission filters.

    • Include proper controls, such as unstained cells, cells stained with this compound without prior metabolic labeling, and single-color controls for compensation if performing multicolor analysis.

Protocol 2: Intracellular Staining of Azide-Modified Biomolecules

This protocol is for the detection of intracellular azide-tagged molecules. It is important to perform cell surface staining (if any) prior to fixation and permeabilization.

Materials:

  • Metabolically labeled cells (from Protocol 1, step 1)

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Flow Cytometry Staining Buffer

  • Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Saponin or Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Metabolic Labeling and Cell Preparation:

    • Follow steps 1 and 2 from Protocol 1 to metabolically label and harvest the cells.

  • Cell Surface Staining (Optional):

    • If cell surface markers are to be analyzed, perform the staining with fluorescently conjugated antibodies before fixation.

  • Fixation:

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add 1 mL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells once with Flow Cytometry Staining Buffer.

  • Permeabilization:

    • Resuspend the fixed cells in Permeabilization Buffer.

    • Incubate for 10-15 minutes at room temperature.

  • This compound Staining:

    • Prepare the this compound staining solution in Permeabilization Buffer at the desired concentration (e.g., 5-20 µM).

    • Wash the cells once with Permeabilization Buffer.

    • Resuspend the cell pellet in the this compound staining solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with Permeabilization Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer.

    • Include appropriate controls as described in Protocol 1.

Data Presentation

Table 1: Representative Flow Cytometry Data for Cell Surface Glycan Labeling

SampleTreatmentMean Fluorescence Intensity (MFI)% Positive Cells
1Unstained Control1500.5%
2No Ac4ManNAz + this compound2501.2%
3Ac4ManNAz + this compound850095.8%

Note: The data presented are for illustrative purposes and actual results will vary depending on the cell type, experimental conditions, and instrument settings.

Visualizations

Signaling Pathway: Metabolic Incorporation of Ac4ManNAz into Sialoglycans

sialic_acid_pathway cluster_medium Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane cluster_detection Detection Ac4ManNAz Ac4ManNAz (N-azidoacetylmannosamine) ManNAz ManNAz Ac4ManNAz->ManNAz Uptake & Deacetylation SiaNAz SiaNAz (N-azidoacetylneuraminic acid) ManNAz->SiaNAz Biosynthesis Glycoprotein_SiaNAz Glycoprotein-SiaNAz SiaNAz->Glycoprotein_SiaNAz Glycosylation Glycoprotein Nascent Glycoprotein Glycoprotein->Glycoprotein_SiaNAz Surface_Glycoprotein Cell Surface Glycoprotein-SiaNAz Glycoprotein_SiaNAz->Surface_Glycoprotein Trafficking Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Surface_Glycoprotein->Labeled_Glycoprotein Click Reaction BP_Fluor_546 This compound BP_Fluor_546->Labeled_Glycoprotein

Caption: Metabolic pathway for the incorporation of Ac4ManNAz into cell surface sialoglycans.

Experimental Workflow

experimental_workflow start Start: Cell Culture metabolic_labeling Metabolic Labeling with Ac4ManNAz (1-3 days) start->metabolic_labeling harvest Harvest and Wash Cells metabolic_labeling->harvest staining Stain with this compound (30-60 min) harvest->staining wash Wash Cells (2x) staining->wash analysis Flow Cytometry Analysis wash->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for flow cytometry analysis of metabolically labeled cells.

Logical Relationship: Copper-Free Click Chemistry

click_chemistry Azide Azide (on biomolecule) Triazole Stable Triazole Linkage (Covalent Bond) Azide->Triazole DBCO DBCO (on BP Fluor 546) DBCO->Triazole

Caption: Copper-free click chemistry reaction between an azide and a DBCO group.

References

Application Notes and Protocols: A Step-by-Step Guide to BP Fluor 546 DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of BP Fluor 546 DBCO to azide-modified biomolecules. BP Fluor 546 is a bright, water-soluble, and pH-insensitive orange fluorescent dye.[1][2] When functionalized with a dibenzocyclooctyne (DBCO) group, it becomes a powerful tool for labeling azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes.[3][4] The reaction between the DBCO moiety and an azide (B81097) is highly efficient and forms a stable triazole linkage under mild conditions, making it an ideal method for labeling sensitive biomolecules like antibodies, peptides, and nucleic acids.[1][3][5]

Principle of the Reaction

The core of this conjugation technique is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO group contains a highly strained alkyne that readily reacts with an azide in a 1,3-dipolar cycloaddition reaction. This reaction proceeds efficiently at room temperature and in aqueous buffers without the need for a cytotoxic copper catalyst, which is a significant advantage for applications in living cells or with sensitive proteins.[3][6][7]

Materials and Equipment

Reagents
  • This compound

  • Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer (pH 7-9). Crucially, the buffer must be free of sodium azide. [8]

  • Quenching Reagent (optional): Tris or glycine (B1666218) solution (e.g., 1 M Tris-HCl, pH 8.0)[5][9]

  • Purification resin/column (e.g., size-exclusion chromatography, dialysis cassettes, HPLC)

Equipment
  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Rotator or shaker

  • Spectrophotometer or fluorometer for quantification

  • Purification system (e.g., chromatography setup, dialysis equipment)

Experimental Protocols

This section outlines the step-by-step procedure for conjugating this compound to an azide-modified biomolecule. The protocol is generalized; specific conditions such as molar excess and incubation time may need to be optimized for your particular application.

Step 1: Preparation of Reagents
  • Prepare the Reaction Buffer: Ensure your chosen buffer (e.g., PBS) is at the desired pH (typically 7.4) and is free from any azide-containing compounds.[8]

  • Prepare the Azide-Modified Biomolecule:

    • Dissolve your azide-containing biomolecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for proteins).[3]

    • If the biomolecule was stored in a buffer containing interfering substances like sodium azide, it must be purified by dialysis or buffer exchange into the reaction buffer.[10]

  • Prepare the this compound Stock Solution:

    • Shortly before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[5][10]

    • Note: DBCO reagents are sensitive to moisture. Store the solid reagent at -20°C, protected from light. Once dissolved in DMSO/DMF, the stock solution should be used promptly or stored at -20°C for a limited time (up to a few months).[10]

Step 2: Conjugation Reaction
  • Determine Molar Excess: The optimal molar ratio of this compound to the azide-modified biomolecule is crucial for efficient labeling. A molar excess of the DBCO reagent is generally recommended. The ideal ratio depends on the biomolecule and desired degree of labeling. For proteins, a 10-20 fold molar excess of DBCO is a good starting point.[3] For smaller molecules like oligonucleotides, a 2-4 fold molar excess may be sufficient.[5][10]

  • Reaction Setup:

    • Add the calculated volume of the this compound stock solution to the solution of the azide-modified biomolecule.

    • Gently mix the reaction solution. To avoid protein denaturation, the final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 20%.[3][5]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[3][4][11]

    • Reactions are generally more efficient at higher concentrations and temperatures (up to 37°C), but lower temperatures are often used to maintain the integrity of sensitive biomolecules.[8][12]

Step 3: Purification of the Conjugate
  • Quenching (Optional): To stop the reaction, you can add a quenching reagent like Tris to a final concentration of 50-100 mM and incubate for about 15 minutes. This step is typically not required before purification.[5][9]

  • Removal of Unreacted Dye: It is essential to remove any unreacted this compound from the final conjugate. Common methods include:

    • Size-Exclusion Chromatography (e.g., desalting columns): This is a rapid and effective method for separating the larger labeled biomolecule from the smaller, unreacted dye.[3]

    • Dialysis: This method is suitable for larger biomolecules like proteins. Dialyze the reaction mixture against an appropriate buffer.[3]

    • High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase or ion-exchange HPLC can be used for high-purity preparations.[10]

Step 4: Characterization and Storage
  • Quantification: Determine the concentration of the biomolecule and the degree of labeling (DOL). The DOL is the average number of dye molecules per biomolecule. This can often be calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and at the excitation maximum of the dye (~554 nm for BP Fluor 546).[1][4]

  • Storage: Store the purified BP Fluor 546-biomolecule conjugate according to the stability requirements of your biomolecule, typically at 4°C or -20°C, protected from light.

Data Presentation

ParameterThis compound
Excitation Maximum 554 nm[1][2]
Emission Maximum 570 nm[1][2]
Extinction Coefficient ~112,000 cm⁻¹M⁻¹[1]
Solubility Water, DMSO, DMF, MeOH[1]
pH Sensitivity Insensitive from pH 4-10[1][2]
Storage Conditions -20°C, desiccated, protected from light[1]

Table 1. Spectroscopic and physical properties of this compound.

ParameterRecommended Condition
Solvent for Stock Solution Anhydrous DMSO or DMF[5][10]
Molar Excess (Protein) 10-20 fold excess of DBCO[3]
Molar Excess (Oligonucleotide) 2-4 fold excess of DBCO[5][10]
Reaction Temperature 4°C to 37°C[3][12]
Reaction Time 2-12 hours, or overnight at 4°C[3][8][12]
Purification Methods Size-Exclusion Chromatography, Dialysis, HPLC[3][10]

Table 2. Summary of recommended reaction conditions for this compound conjugation.

Visualizations

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Conjugation_Workflow cluster_prep cluster_react cluster_purify cluster_analyze prep Step 1: Reagent Preparation dissolve_dbco Dissolve this compound in anhydrous DMSO/DMF prep_biomolecule Prepare Azide-Biomolecule in azide-free buffer react Step 2: Conjugation Reaction dissolve_dbco->react prep_biomolecule->react mix Mix DBCO reagent with Azide-Biomolecule incubate Incubate (e.g., 2-4h at RT or overnight at 4°C) mix->incubate purify Step 3: Purification incubate->purify remove_dye Remove unreacted dye via SEC, Dialysis, or HPLC analyze Step 4: Analysis & Storage remove_dye->analyze quantify Quantify conjugate and calculate Degree of Labeling (DOL) store Store conjugate at 4°C or -20°C, protected from light quantify->store

References

Illuminating Cellular Processes: A Guide to Labeling Proteins with BP Fluor 546 DBCO for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of proteins with BP Fluor 546 DBCO, a bright and photostable fluorescent dye, for subsequent visualization by microscopy. This method leverages copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient conjugation of the dye to azide-modified proteins in a biological setting without the need for a cytotoxic copper catalyst.

Introduction

This compound is an amine-reactive, orange-fluorescent dye that is spectrally similar to Alexa Fluor® 546.[1] Its dibenzocyclooctyne (DBCO) group reacts specifically with azide (B81097) groups through a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. This copper-free click chemistry reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes, making it an ideal tool for labeling proteins in live cells and other complex biological systems.[2][3] BP Fluor 546 is water-soluble, pH-insensitive between pH 4 and 10, and exhibits bright fluorescence with high photostability, making it well-suited for various microscopy applications, including confocal microscopy and super-resolution imaging.[4][5][6][7]

Key Features of this compound

  • Bright and Photostable: Produces strong, long-lasting fluorescent signals.

  • Bioorthogonal: The DBCO-azide reaction is highly specific and does not interfere with biological systems.[2]

  • Copper-Free: Eliminates the cytotoxicity associated with copper-catalyzed click chemistry, enabling live-cell imaging.[2]

  • Excellent Spectral Properties: With an excitation maximum around 554 nm and an emission maximum around 570 nm, it is well-suited for common laser lines such as 488 nm and 532 nm.[1][4][8]

Data Presentation

Spectral Properties
PropertyValue
Excitation Maximum (Ex max)~554 nm[1][4][6]
Emission Maximum (Em max)~570 nm[1][4][6]
Recommended Laser Lines488 nm, 532 nm[1][4][8]
Spectrally Similar DyesAlexa Fluor® 546, Cy3, TRITC[1][9]
Recommended Reaction Conditions for Protein Labeling
ParameterRecommended RangeNotes
Molar Excess of this compound to Azide-Protein 1.5 - 10 foldA higher excess may be needed for dilute protein solutions or less reactive azides.
Reaction Time 4 - 12 hours at room temperatureCan be extended to overnight at 4°C for sensitive proteins.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.4Avoid buffers containing sodium azide as it will react with the DBCO group.
Protein Concentration 0.5 - 5 mg/mLHigher concentrations generally lead to more efficient labeling.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound

This protocol describes the general procedure for labeling a protein containing an azide group with this compound. The azide group can be introduced into the protein through various methods, such as metabolic labeling with an azide-containing amino acid analog (e.g., L-azidohomoalanine) or site-specific enzymatic or chemical modification.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns or other protein purification systems (e.g., dialysis cassettes)

  • Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (azide-free)

Procedure:

  • Prepare Protein Solution: Ensure your azide-modified protein is in an azide-free buffer at a concentration of 0.5-5 mg/mL.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution.

  • Labeling Reaction: a. Add the desired molar excess of this compound stock solution to the protein solution. A 5-10 fold molar excess is a good starting point. b. Gently mix the reaction and incubate for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: a. Remove the unreacted this compound using a spin desalting column or by dialysis against PBS. This step is crucial to remove background fluorescence. b. Follow the manufacturer's instructions for the chosen purification method.

  • Determination of Degree of Labeling (Optional): a. Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and ~554 nm (for BP Fluor 546 concentration). b. Calculate the degree of labeling (DOL) using the following formula: DOL = (A_max of dye × ε_protein) / ( (A_280 - A_max of dye × CF) × ε_dye) Where:

    • A_max is the absorbance at the dye's excitation maximum (~554 nm)

    • A_280 is the absorbance at 280 nm

    • ε_protein is the molar extinction coefficient of the protein at 280 nm

    • ε_dye is the molar extinction coefficient of BP Fluor 546 at its Ex max

    • CF is the correction factor for the dye's absorbance at 280 nm.

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Imaging of Labeled Proteins in Fixed Cells

This protocol provides a general guideline for imaging proteins labeled with this compound in fixed cells.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • This compound-labeled protein

  • Paraformaldehyde (PFA) solution (e.g., 4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Fixation: a. Wash cells with PBS. b. Fix cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash cells three times with PBS.

  • Permeabilization (for intracellular targets): a. Incubate cells with permeabilization buffer for 10 minutes at room temperature. b. Wash cells three times with PBS.

  • Blocking: a. Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Labeling: a. Dilute the this compound-labeled protein to the desired concentration in blocking buffer. b. Incubate the cells with the diluted labeled protein for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: a. Wash the cells three to five times with PBS to remove unbound labeled protein.

  • Counterstaining (Optional): a. Incubate cells with a nuclear counterstain like DAPI according to the manufacturer's protocol. b. Wash cells with PBS.

  • Mounting: a. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: a. Image the samples using a fluorescence microscope equipped with appropriate filters for BP Fluor 546. A filter set suitable for Cy3 or TRITC is generally compatible.[10] b. Excite the sample using a 532 nm or 561 nm laser line and collect the emission around 570-620 nm.

Visualizations

Experimental Workflow for Protein Labeling and Imaging

G cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Microscopy Azide-Modified Protein Azide-Modified Protein Incubation Incubation Azide-Modified Protein->Incubation + this compound This compound This compound This compound->Incubation Spin Desalting Column Spin Desalting Column Incubation->Spin Desalting Column Removal of unreacted dye Labeled Protein Labeled Protein Spin Desalting Column->Labeled Protein Cellular Imaging Cellular Imaging Labeled Protein->Cellular Imaging

Caption: Workflow for labeling azide-modified proteins with this compound.

Example Signaling Pathway: EGFR Activation

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[11][12][13] Dysregulation of this pathway is often implicated in cancer.[11][13] Copper-free click chemistry can be used to label EGFR or its downstream signaling partners to visualize their localization and dynamics upon ligand binding.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Translocates to nucleus Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: Simplified diagram of the EGFR signaling pathway.

References

Application Notes and Protocols for Multiplex Imaging with BP Fluor 546 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiplex imaging is a powerful technique that enables the simultaneous visualization of multiple molecular targets within a single biological sample. This approach is invaluable for understanding complex biological systems, such as the tumor microenvironment, where the spatial relationships and interactions between different cell types are crucial for disease progression and response to therapy. BP Fluor 546 DBCO is a bright and photostable orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature allows for its use in copper-free click chemistry, a bioorthogonal reaction that enables the covalent labeling of azide-modified biomolecules with high specificity and efficiency.[1] This application note provides a detailed protocol for utilizing this compound in a sequential multiplex immunofluorescence workflow, along with quantitative data and visualizations to guide researchers in their experimental design.

Product Specifications and Quantitative Data

This compound is an ideal reagent for multiplex imaging due to its excellent photophysical properties and its participation in the highly specific and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

PropertyValueReference
Excitation Maximum (λex) 554 nm[1]
Emission Maximum (λem) 570 nm[1]
Molar Extinction Coefficient ~110,000 cm⁻¹M⁻¹[2]
Molecular Weight ~1006.5 g/mol [2]
Solubility Water, DMSO, DMF[2]
pH Sensitivity pH-insensitive from pH 4 to 10[2]
Spectrally Similar Dyes Alexa Fluor® 546, CF® 543, TAMRA[2]

Table 1: Physicochemical Properties of this compound. These properties make this compound a robust fluorescent probe for various imaging applications.

ParameterTypical Value RangeConsiderations
Signal-to-Noise Ratio (SNR) 10 - 50+Dependent on antibody quality, target abundance, and imaging system. Higher SNR indicates better signal discrimination from background.
Photostability HighBP Fluor 546 is a photostable dye, allowing for longer exposure times and repeated imaging cycles with minimal signal loss.
Spectral Overlap Low to ModerateWhen selecting other fluorophores for a multiplex panel, choose dyes with minimal spectral overlap with BP Fluor 546 to reduce crosstalk.
Crosstalk < 1-5% (with proper unmixing)Spectral unmixing algorithms can effectively separate the emission signals from different fluorophores, minimizing crosstalk.

Table 2: Performance Metrics in Multiplex Imaging. The performance of this compound in a multiplex experiment is influenced by several factors that can be optimized for best results.

Experimental Protocols

This section provides a detailed protocol for a 3-plex sequential immunofluorescence experiment using this compound to visualize immune cell infiltration in the tumor microenvironment. This protocol involves the sequential staining, imaging, and stripping of antibody-fluorophore conjugates.

Part 1: Preparation of Azide-Modified Antibodies

Objective: To introduce azide (B81097) functional groups onto primary antibodies for subsequent reaction with DBCO-functionalized fluorophores.

Materials:

  • Primary antibodies (e.g., anti-CD8, anti-CD4, anti-FoxP3)

  • Azide-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns

Protocol:

  • Antibody Preparation: Dissolve the primary antibody in PBS at a concentration of 1-5 mg/mL.

  • Azide-NHS Ester Solution: Prepare a 10 mM stock solution of Azide-NHS ester in anhydrous DMSO immediately before use.

  • Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification: Remove excess, unreacted azide-NHS ester using a desalting column equilibrated with PBS.

  • Quantification: Determine the concentration of the azide-modified antibody using a spectrophotometer at 280 nm.

  • Storage: Store the azide-modified antibody at 4°C for short-term use or at -20°C for long-term storage.

Part 2: Sequential Immunofluorescence Staining, Imaging, and Stripping

Objective: To sequentially label, image, and strip different cellular targets in a formalin-fixed, paraffin-embedded (FFPE) tissue section.

Materials:

  • FFPE tissue sections (e.g., human tonsil, tumor biopsy)

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Azide-modified primary antibodies (from Part 1)

  • This compound and other spectrally distinct DBCO-conjugated fluorophores (e.g., BP Fluor 488 DBCO, BP Fluor 647 DBCO)

  • Nuclear counterstain (e.g., DAPI)

  • Antibody stripping solution (e.g., a solution containing sodium dodecyl sulfate (B86663) and a reducing agent, or a commercial stripping buffer)

  • Mounting medium

Protocol:

Cycle 1: Staining with the First Primary Antibody and this compound

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.

  • Blocking: Block non-specific binding sites by incubating the sections in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the first azide-modified primary antibody (e.g., anti-CD8) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the sections three times with PBS for 5 minutes each.

  • Click Reaction: Incubate the sections with this compound (e.g., 5-10 µM in PBS) for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the sections three times with PBS for 5 minutes each.

  • Counterstaining: Incubate with DAPI for 5-10 minutes to stain the nuclei.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and acquire images using a fluorescence microscope with filter sets appropriate for DAPI and BP Fluor 546.

Antibody Stripping

  • Coverslip Removal: Carefully remove the coverslip.

  • Stripping: Incubate the slides in the antibody stripping solution according to the manufacturer's instructions (typically 15-30 minutes at 50°C). The triazole linkage formed by the click reaction is generally stable under these conditions.

  • Washing: Wash the slides extensively with PBS to remove all traces of the stripping buffer.

Cycle 2: Staining with the Second Primary Antibody and a Second Fluorophore

  • Blocking: Repeat the blocking step.

  • Second Primary Antibody Incubation: Incubate the sections with the second azide-modified primary antibody (e.g., anti-CD4) overnight at 4°C.

  • Washing: Wash with PBS.

  • Second Click Reaction: Incubate with a second, spectrally distinct DBCO-conjugated fluorophore (e.g., BP Fluor 488 DBCO) for 1-2 hours.

  • Washing and Counterstaining: Repeat the washing and DAPI staining steps.

  • Mounting and Imaging: Mount and acquire images as before, using the appropriate filter sets.

Cycle 3 and Beyond

  • Repeat: Repeat the stripping, blocking, staining, and imaging steps for each subsequent target (e.g., anti-FoxP3 with BP Fluor 647 DBCO).

Image Analysis

  • Image Registration: Use image analysis software to align the images from each cycle based on the DAPI signal, which should remain consistent throughout the experiment.

  • Quantification: Quantify the fluorescence intensity and co-localization of the different markers to analyze the cellular composition and spatial organization within the tissue.

Visualizations

Experimental Workflow

G Sequential Multiplex Immunofluorescence Workflow A FFPE Tissue Preparation (Deparaffinization, Rehydration, Antigen Retrieval) B Blocking A->B C Cycle 1: Primary Ab 1 (Azide) Incubation B->C D This compound Incubation (Click Reaction) C->D E Imaging 1 D->E F Antibody Stripping E->F G Cycle 2: Primary Ab 2 (Azide) Incubation F->G H Fluorophore 2 DBCO Incubation (Click Reaction) G->H I Imaging 2 H->I J Repeat for N Cycles I->J K Image Registration and Analysis J->K

Caption: Workflow for sequential multiplex immunofluorescence using click chemistry.

Signaling Pathway: T-Cell Activation in the Tumor Microenvironment

G Simplified T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC MHC MHC-Antigen Complex TCR TCR MHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) TCell T-Cell Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD28->Activation

Caption: Simplified signaling pathway of T-cell activation.

Conclusion

This compound is a versatile and robust fluorescent probe for multiplex imaging applications. Its use in copper-free click chemistry allows for the specific and efficient labeling of azide-modified antibodies, enabling a sequential imaging workflow to visualize multiple targets in a single tissue section. The detailed protocols and quantitative data provided in this application note serve as a comprehensive guide for researchers and scientists to successfully implement this powerful technique in their studies of complex biological systems. By leveraging the benefits of this compound, researchers can gain deeper insights into cellular interactions and spatial relationships, advancing our understanding of health and disease.

References

Application Notes and Protocols: BP Fluor 546 DBCO for In Vivo Biomolecule Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 546 DBCO is a bright, water-soluble, and pH-insensitive orange fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] This reagent is specifically designed for the fluorescent labeling of azide-tagged biomolecules via a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] The DBCO moiety reacts selectively and efficiently with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making it an ideal tool for tracking biomolecules in living cells and whole organisms.[1][3] This technology is particularly powerful for in vivo applications, enabling researchers to monitor dynamic biological processes, track cell populations, and assess the biodistribution of targeted therapies.

The core of this methodology involves a two-step bioorthogonal approach. First, a biomolecule of interest is metabolically, enzymatically, or chemically tagged with an azide (B81097) group, a small and bio-inert functional group. Subsequently, this compound is administered, which then covalently attaches to the azide-modified biomolecule through the highly specific and biocompatible click reaction. This allows for the sensitive and specific visualization of the target molecule or cell in its native environment.

Key Features of this compound

  • Biocompatibility: The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with traditional copper-catalyzed click chemistry, making it suitable for in vivo studies.[1][3]

  • High Specificity (Bioorthogonality): The DBCO group does not react with naturally occurring functional groups in biological systems, ensuring minimal off-target labeling and low background signal.

  • Excellent Photophysical Properties: BP Fluor 546 exhibits strong absorption and emission in the orange region of the spectrum, with high fluorescence quantum yield and photostability.[2][4] It is well-suited for use with common laser lines (e.g., 488 nm and 532 nm).[1][2][3]

  • Water-Soluble and pH-Insensitive: The dye is soluble in aqueous buffers and maintains its fluorescence over a wide pH range (pH 4-10), ensuring reliable performance in physiological conditions.[1][2][3]

Quantitative Data

The following tables summarize the key properties of this compound and provide a general comparison with other common fluorescent dyes used in copper-free click chemistry.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Weight ~1106.5 g/mol [1][2]
Excitation Maximum (λex) ~554 nm[1][3]
Emission Maximum (λem) ~570 nm[1][3]
Molar Extinction Coefficient ~112,000 cm⁻¹M⁻¹[1]
Solubility Water, DMSO, DMF, MeOH[1]
Storage -20°C, desiccated[1][3]

Table 2: Recommended Filter Sets for Fluorescence Microscopy

Filter SetExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)
TRITC/Cy3 540/25565605/55
Texas Red 560/40585630/60

Signaling Pathways and Experimental Workflows

Metabolic Glycoengineering and In Vivo Cell Tracking

One of the most powerful applications of this compound is the tracking of cells in vivo through metabolic glycoengineering. In this approach, cells are first incubated with an unnatural sugar that has been modified with an azide group (e.g., N-azidoacetylmannosamine, Ac₄ManNAz). The cells' metabolic machinery incorporates this azido-sugar into cell surface glycans. These azide-labeled cells can then be introduced into a living organism. Subsequent systemic administration of this compound allows for the specific labeling of these cells in vivo through the click reaction between the DBCO dye and the azide-modified glycans.

Metabolic_Labeling_Workflow cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo ac4manaz Azido-Sugar (Ac₄ManNAz) cells Target Cells ac4manaz->cells Incubation labeled_cells Azide-Labeled Cells cells->labeled_cells Metabolic Incorporation animal Animal Model labeled_cells->animal Transplantation tracked_cells Fluorescently Labeled Cells animal->tracked_cells In Vivo Click Reaction bp_fluor This compound bp_fluor->animal Systemic Administration imaging Fluorescence Imaging tracked_cells->imaging Detection Pretargeting_Workflow start Start step1 Administer Azide-Modified Antibody to Animal Model start->step1 step2 Allow Antibody to Accumulate at Target Site and Unbound Antibody to Clear step1->step2 Incubation Period (e.g., 24-72 hours) step3 Administer this compound step2->step3 step4 In Vivo Click Reaction at Target Site step3->step4 Rapid Reaction step5 Whole-Body or Tissue-Specific Fluorescence Imaging step4->step5 end End step5->end

References

Application Note: Protocol for Labeling Cell Surface Glycans with BP Fluor 546 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic glycan labeling is a powerful two-step technique for the fluorescent labeling and visualization of glycans in living cells and organisms.[1] This method leverages the cell's natural biosynthetic pathways to incorporate an unnatural sugar analog containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into glycoconjugates.[2] The small size of the azide group generally ensures minimal disruption of natural metabolic processes.[2] Subsequent detection with a fluorescent probe is achieved through a highly specific and biocompatible "click chemistry" reaction.[3]

This application note provides a detailed protocol for labeling cell surface glycans using tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is metabolized and incorporated into sialoglycans. The azide-modified glycans are then visualized using BP Fluor 546 DBCO, a bright and photostable orange fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. The strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO group and the azide is a copper-free click chemistry reaction, making it ideal for live-cell imaging due to its high biocompatibility and fast reaction kinetics.[2]

Data Presentation

The efficiency of metabolic glycan labeling is influenced by several factors, including the choice of the azido (B1232118) sugar, its concentration, and the incubation time. The following table summarizes quantitative data on labeling efficiency under various conditions.

Azido SugarCell LineConcentration (µM)Incubation TimeLabeling Efficiency (Relative Mean Fluorescence Intensity)Reference
Ac4ManNAzMDA-MB-231503 daysHigh[4]
Ac4GalNAzMDA-MB-231503 daysModerate[4]
Ac4GlcNAzMDA-MB-231503 daysLow[4]
Ac4ManNAzA5491030 hoursSufficient for tracking, minimal physiological effects[1][5]
Ac4ManNAzA5492030 hoursIncreased labeling, some physiological effects[1][5]
Ac4ManNAzA5495030 hoursHigh labeling, significant physiological effects[1][5]
Ac4ManNAzBMDCs1072 hours~40% azide+ cells[6]
Ac4ManNAzBMDCs5072 hours~80% azide+ cells[6]
Ac4ManNAzBMDCs20072 hours>90% azide+ cells[6][7]

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of cell surface glycans with Ac4ManNAz and subsequent fluorescent detection with this compound for both live and fixed-cell imaging.

Materials
  • Mammalian cells of interest (e.g., HeLa, A549, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • This compound

  • For fixed-cell imaging: 4% Paraformaldehyde (PFA) in PBS

  • For optional intracellular staining: 0.1% Triton X-100 in PBS

  • For optional nuclear counterstaining: DAPI

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., plates, slides, or dishes) and allow them to adhere and grow to the desired confluency under standard culture conditions (e.g., 37°C, 5% CO2).

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM).

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (typically 25-50 µM, though concentrations as low as 10 µM can be effective with minimal cellular perturbation).[1][2]

  • Incubation: Incubate the cells for 1 to 3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.[2] The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for fluorescent labeling.

Protocol 2A: Live-Cell Fluorescent Labeling with this compound
  • Prepare Staining Solution: Dilute the this compound in serum-free medium or PBS to the desired final concentration (typically 10-50 µM).

  • Staining: Add the staining solution to the washed, azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three to four times with pre-warmed PBS to remove unbound this compound.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for BP Fluor 546 (Excitation/Emission maxima: ~554/570 nm).

Protocol 2B: Fixed-Cell Fluorescent Labeling with this compound
  • Fixation: After metabolic labeling and washing (Protocol 1), fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: If permeabilized, wash the cells twice with PBS.

  • SPAAC Reaction: Incubate the fixed cells with the this compound staining solution (10-50 µM in PBS) for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

Signaling Pathway and Labeling Mechanism

cluster_cell Cell cluster_detection Detection Ac4ManNAz_ext Ac4ManNAz (extracellular) Ac4ManNAz_int Ac4ManNAz (intracellular) Ac4ManNAz_ext->Ac4ManNAz_int Uptake ManNAz ManNAz Ac4ManNAz_int->ManNAz Esterases SiaNAz SiaNAz (Azido Sialic Acid) ManNAz->SiaNAz Sialic Acid Biosynthesis CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz Golgi Golgi Apparatus CMP_SiaNAz->Golgi Transport Glycoprotein Azide-labeled Glycoprotein Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Glycoprotein->Labeled_Glycoprotein Click Chemistry (SPAAC) Golgi->Glycoprotein Sialyltransferases BP546_DBCO This compound BP546_DBCO->Labeled_Glycoprotein

Caption: Metabolic labeling and detection of cell surface sialoglycans.

Experimental Workflow

cluster_detection_choice Detection Method start Start: Seed Cells metabolic_labeling Metabolic Labeling: Incubate with Ac4ManNAz (1-3 days) start->metabolic_labeling wash1 Wash with PBS metabolic_labeling->wash1 live_cell Live-Cell Imaging wash1->live_cell fixed_cell Fixed-Cell Imaging wash1->fixed_cell stain_live Stain with This compound (30-60 min) live_cell->stain_live fix Fix with 4% PFA fixed_cell->fix wash2_live Wash with PBS stain_live->wash2_live image_live Image Live Cells wash2_live->image_live wash2_fixed Wash with PBS fix->wash2_fixed stain_fixed Stain with This compound (1 hour) wash2_fixed->stain_fixed wash3_fixed Wash with PBS stain_fixed->wash3_fixed image_fixed Image Fixed Cells wash3_fixed->image_fixed

Caption: Experimental workflow for labeling cell surface glycans.

References

Application Notes and Protocols for Bioconjugation of Peptides with BP Fluor 546 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the bioconjugation of azide-modified peptides with BP Fluor 546 DBCO. This process utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The DBCO (Dibenzocyclooctyne) moiety on the BP Fluor 546 dye reacts specifically with the azide (B81097) group on the peptide, forming a stable triazole linkage without the need for a copper catalyst, which can be cytotoxic.[1][2][3] This makes it an ideal method for labeling sensitive biological molecules.

BP Fluor 546 is a bright, water-soluble, and pH-insensitive orange fluorescent dye.[1][4][5] Its spectral properties are well-suited for various fluorescence-based applications, including fluorescence microscopy and flow cytometry, with excitation and emission maxima at approximately 554 nm and 570 nm, respectively.[1][4][5]

These protocols will guide researchers through the entire workflow, from reagent preparation to the characterization of the final fluorescently labeled peptide.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the bioconjugation of a model azide-modified peptide with this compound, following the protocols outlined in this document.

ParameterTypical ValueMethod of Determination
Labeling Efficiency > 90%HPLC Analysis
Final Yield 60 - 80%UV-Vis Spectroscopy
Purity > 95%HPLC Analysis
Degree of Labeling (DOL) 0.9 - 1.0UV-Vis Spectroscopy

Experimental Protocols

Materials and Reagents
  • Azide-modified peptide

  • This compound (e.g., from BroadPharm)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine and azide-free)

  • Deionized water

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Reverse-phase HPLC system with a C18 column

  • UV-Vis Spectrophotometer

  • Mass Spectrometer (optional)

  • Lyophilizer

Reagent Preparation

2.1. Azide-Modified Peptide Stock Solution:

  • Dissolve the lyophilized azide-modified peptide in deionized water or PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

  • If the peptide has low aqueous solubility, a small amount of DMF or DMSO can be used to aid dissolution before adding the aqueous buffer.

2.2. This compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMF or DMSO. Mix well by vortexing.

  • This stock solution should be prepared fresh and protected from light.

Bioconjugation Reaction Protocol (SPAAC)

This protocol is for a typical reaction with a 1.5-fold molar excess of the dye. The optimal ratio may need to be determined empirically for your specific peptide.

  • In a microcentrifuge tube, combine the azide-modified peptide solution with the this compound stock solution. A 1.5 to 3-fold molar excess of the dye is recommended.

  • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is below 20% to maintain peptide solubility and stability.

  • Mix the reaction gently by pipetting or vortexing at a low speed.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light. For some peptides, the reaction can be incubated overnight at 4°C.[2][3]

  • The progress of the reaction can be monitored by the decrease in the DBCO absorbance peak at around 310 nm using a UV-Vis spectrophotometer.[2]

Purification of the Labeled Peptide

Purification is crucial to remove unreacted dye and any side products. Reverse-phase HPLC is the recommended method for achieving high purity.

4.1. Reverse-Phase HPLC (RP-HPLC):

  • Column: C18 semi-preparative or preparative column.

  • Mobile Phase A: 0.1% TFA in deionized water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Procedure:

    • Acidify the reaction mixture with a small amount of TFA.

    • Inject the reaction mixture onto the equilibrated C18 column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). The optimal gradient may need to be adjusted based on the hydrophobicity of the peptide.

    • Monitor the elution profile at both the peptide absorbance wavelength (typically 214 nm or 280 nm) and the BP Fluor 546 absorbance maximum (~554 nm).

    • The fluorescently labeled peptide will elute as a new peak with a longer retention time than the unlabeled peptide.

    • Collect the fractions corresponding to the desired peak.

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

Characterization of the Labeled Peptide

5.1. Purity Assessment by HPLC:

  • Analyze the lyophilized product using analytical RP-HPLC with the same conditions as in the purification step.

  • Purity is determined by integrating the peak area of the labeled peptide relative to the total peak area in the chromatogram.

5.2. Confirmation of Conjugation by Mass Spectrometry (Optional):

  • Analyze the purified product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • The observed molecular weight should correspond to the sum of the molecular weight of the azide-modified peptide and the molecular weight of the this compound, confirming successful conjugation.

5.3. Quantification and Degree of Labeling (DOL) by UV-Vis Spectroscopy:

  • Dissolve a small, known amount of the lyophilized labeled peptide in PBS or a suitable buffer.

  • Measure the absorbance of the solution at 280 nm (for the peptide) and at the absorbance maximum of the dye (~554 nm).

  • Calculate the concentration of the dye:

    • Concentration of Dye (M) = A_dye / (ε_dye * path length)

      • A_dye: Absorbance at ~554 nm.

      • ε_dye: Molar extinction coefficient of BP Fluor 546 at ~554 nm (112,000 M⁻¹cm⁻¹).[1]

  • Calculate the concentration of the peptide:

    • A correction factor is needed to account for the dye's absorbance at 280 nm. A typical correction factor for a DBCO group is around 0.90.[6]

    • Corrected A_280 = A_280 - (A_dye * Correction Factor)

    • Concentration of Peptide (M) = Corrected A_280 / (ε_peptide * path length)

      • ε_peptide: Molar extinction coefficient of the peptide at 280 nm (can be estimated based on the number of Tryptophan and Tyrosine residues).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Concentration of Dye / Concentration of Peptide

    • An ideal DOL is between 0.9 and 1.0, indicating that on average, each peptide molecule is labeled with one dye molecule.

Visualizations

Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Bioconjugation cluster_purification Purification cluster_characterization Characterization Peptide_Prep Prepare Azide-Modified Peptide Stock Solution Reaction Mix Peptide and Dye (SPAAC Reaction) Peptide_Prep->Reaction Dye_Prep Prepare this compound Stock Solution Dye_Prep->Reaction Purification Purify by RP-HPLC Reaction->Purification HPLC_Analysis Purity Check (HPLC) Purification->HPLC_Analysis MS_Analysis Mass Confirmation (MS) Purification->MS_Analysis UV_Vis_Analysis Quantification & DOL (UV-Vis) Purification->UV_Vis_Analysis SPAAC_Reaction cluster_reactants Reactants cluster_product Product Peptide Azide-Modified Peptide (Peptide-N3) Conjugate Fluorescently Labeled Peptide (Stable Triazole Linkage) Peptide->Conjugate + Dye This compound Dye->Conjugate SPAAC (Copper-Free) Purification_Workflow Start Crude Reaction Mixture Inject Inject onto RP-HPLC (C18 Column) Start->Inject Gradient Apply Gradient Elution (Water/ACN with TFA) Inject->Gradient Monitor Monitor Elution at 214/280 nm & 554 nm Gradient->Monitor Collect Collect Fractions of Fluorescently Labeled Peptide Peak Monitor->Collect Analyze Analyze Fractions for Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to Obtain Final Product Pool->Lyophilize

References

Application Notes and Protocols for the Purification of BP Fluor 546 DBCO Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins labeled with BP Fluor 546 DBCO (Dibenzocyclooctyne). The methodologies outlined are critical for obtaining highly pure fluorescently labeled protein conjugates essential for a range of applications, including cellular imaging, flow cytometry, and targeted drug delivery.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development.[1][][3] BP Fluor 546 is a bright, water-soluble, and pH-insensitive orange fluorescent dye.[4][5] When functionalized with a DBCO group, it allows for a copper-free "click chemistry" reaction with azide-modified proteins.[4][6][7] This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific and bioorthogonal, meaning it can occur in a biological system without interfering with native biochemical processes.[8][9]

The successful implementation of this technology hinges on the effective purification of the labeled protein from unreacted dye and unlabeled protein.[10] This protocol provides a comprehensive guide to achieving high-purity this compound labeled proteins.

Overview of the Labeling and Purification Workflow

The overall process involves two main stages: the labeling of the azide-modified protein with this compound and the subsequent purification of the conjugate. The purification strategy is designed to remove excess dye and separate labeled from unlabeled protein species.

G cluster_0 Labeling Stage cluster_1 Purification Stage Azide-Modified Protein Azide-Modified Protein Reaction SPAAC Reaction (Copper-Free Click Chemistry) Azide-Modified Protein->Reaction BP_Fluor_546_DBCO This compound BP_Fluor_546_DBCO->Reaction Crude_Product Crude Labeled Protein Mixture Reaction->Crude_Product SEC Size-Exclusion Chromatography (Removes excess dye) Crude_Product->SEC Step 1 IEC_HIC Ion-Exchange or Hydrophobic Interaction Chromatography (Separates labeled from unlabeled protein) SEC->IEC_HIC Step 2 (Optional, for high purity) Purified_Product Purified this compound Labeled Protein IEC_HIC->Purified_Product

Caption: A streamlined workflow for labeling and purifying this compound proteins.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Protein with this compound

This protocol describes the general procedure for labeling a protein containing an azide (B81097) group with this compound.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4; must be azide-free)[11]

Procedure:

  • Prepare the Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.[12]

  • Prepare the Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12]

  • Labeling Reaction: Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified protein solution.[12] The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.[12]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light.[12] The optimal reaction time should be determined empirically for each specific protein.

Protocol 2: Purification of this compound Labeled Protein

This protocol outlines the steps to purify the labeled protein from the crude reaction mixture.

Method 1: Size-Exclusion Chromatography (SEC) / Desalting

This method is effective for removing unreacted, low molecular weight dye.[10]

Materials:

  • Crude labeled protein mixture

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Equilibration: Equilibrate the SEC or spin desalting column with the desired buffer according to the manufacturer's instructions.

  • Sample Application: Apply the crude reaction mixture to the column.

  • Elution:

    • For SEC, elute the protein with the equilibration buffer and collect fractions. The labeled protein will typically elute in the void volume, while the smaller, unreacted dye will be retained and elute later.

    • For spin desalting columns, centrifuge the column according to the manufacturer's protocol to collect the purified protein.[8][9]

  • Analysis: Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and 554 nm (for BP Fluor 546). Pool the fractions containing the labeled protein.

Method 2: Ion-Exchange (IEX) or Hydrophobic Interaction (HIC) Chromatography

These methods provide higher resolution and can separate proteins with varying degrees of labeling.[8][10] The choice between IEX and HIC depends on the physicochemical properties of the protein.

Materials:

  • Partially purified labeled protein from SEC/desalting

  • IEX or HIC column and corresponding chromatography system

  • Binding and elution buffers specific for the chosen chromatography method

Procedure:

  • Column Equilibration: Equilibrate the IEX or HIC column with the binding buffer.

  • Sample Loading: Load the partially purified labeled protein onto the column.

  • Washing: Wash the column with the binding buffer to remove any unbound molecules.

  • Elution: Elute the bound protein using a gradient of increasing salt concentration (for IEX) or decreasing salt concentration (for HIC).

  • Fraction Collection and Analysis: Collect fractions and analyze them by measuring absorbance at 280 nm and 554 nm to identify the fractions containing the purified labeled protein.

Data Presentation

The following tables summarize typical quantitative data expected during the purification process.

ParameterTypical ValueSource
Protein Recovery from Desalting Column> 85%[8][9]
Molar Excess of DBCO Reagent2-4 fold[12]
Final DMSO/DMF Concentration in Reaction< 20%[12]
Incubation Time for Labeling2-12 hours[12]
PropertyValueSource
BP Fluor 546 Absorption Maximum554 nm[4][5]
BP Fluor 546 Emission Maximum570 nm[4][5]
BP Fluor 546 pH SensitivityInsensitive (pH 4-10)[4][5]
DBCO Absorbance~309 nm[13]

Characterization of the Purified Labeled Protein

After purification, it is essential to characterize the final product.

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[1]

G Measure_A280 Measure Absorbance at 280 nm (A280) Protein_Conc Calculate Protein Concentration Measure_A280->Protein_Conc Measure_Amax Measure Absorbance at 554 nm (Amax) Dye_Conc Calculate Dye Concentration Measure_Amax->Dye_Conc DOL Calculate Degree of Labeling (DOL) Protein_Conc->DOL Dye_Conc->DOL

Caption: Logical relationship for calculating the Degree of Labeling (DOL).

Formula for DOL: The concentration of the protein and the dye can be calculated using the Beer-Lambert law (A = εcl). The DOL is then the molar ratio of the dye to the protein. A correction factor for the dye's absorbance at 280 nm should be applied for a more accurate protein concentration measurement.[11]

Purity Assessment

The purity of the labeled protein can be assessed by SDS-PAGE and HPLC.

  • SDS-PAGE: A shift in the molecular weight of the protein after conjugation can provide a qualitative assessment of labeling.[13]

  • HPLC: Reverse-phase HPLC (RP-HPLC) can be used to confirm successful conjugation by observing a retention time shift due to the increased hydrophobicity of the labeled protein.[13]

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Insufficient molar excess of the dye.Increase the molar ratio of dye to protein.[14]
Inactive azide or DBCO groups.Use fresh reagents. Ensure proper storage of reagents.
Protein instability under labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C). Optimize buffer conditions.[14]
Protein Aggregation/Precipitation High concentration of organic solvent.Keep the final concentration of DMSO or DMF below 20%.
Protein instability.Add stabilizing agents like glycerol. Optimize buffer pH.
High Background Fluorescence Incomplete removal of unreacted dye.Repeat the size-exclusion chromatography step or use a more stringent purification method like HPLC.[10]

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the successful purification of this compound labeled proteins. Careful optimization of the labeling reaction and thorough purification are paramount for obtaining high-quality conjugates for downstream applications. The use of a combination of purification techniques, such as size-exclusion followed by ion-exchange or hydrophobic interaction chromatography, will yield highly pure and functional labeled proteins.

References

Application Notes and Protocols for Determining the Degree of Labeling with BP Fluor 546 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 546 DBCO is a bright, water-soluble, and pH-insensitive orange fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] This moiety allows for covalent labeling of azide-modified biomolecules via a copper-free click chemistry reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6][7] This bioorthogonal reaction is highly specific and efficient, proceeding rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biological molecules in both live and fixed systems.[4][5][6] Accurately determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single biomolecule (e.g., a protein), is a critical quality control step to ensure experimental consistency and optimal performance of the fluorescently labeled conjugate.[8][9][10][11] An optimal DOL provides a strong signal without causing issues like fluorescence quenching or altered biomolecule function.[8][9][12] These application notes provide a detailed protocol for labeling azide-modified proteins with this compound and subsequently determining the DOL using a spectrophotometric method.

Key Features of this compound

  • Copper-Free Reaction: Eliminates the need for cytotoxic copper catalysts, making it suitable for live-cell imaging and in vivo applications.[5][6]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (temperature and pH), preserving the biological activity of the labeled molecule.[5]

  • High Specificity and Efficiency: The DBCO group reacts specifically and rapidly with azide (B81097) groups, resulting in high conjugation efficiency and minimal off-target labeling.[4][5]

  • Bright and Photostable Fluorescence: BP Fluor 546 exhibits strong orange fluorescence with good photostability, making it suitable for various fluorescence-based applications like microscopy and flow cytometry.[1][3][13]

Data Presentation

Spectral and Physicochemical Properties of this compound
PropertyValueReference
Excitation Maximum (λ_max_)554 nm[1][3]
Emission Maximum (λ_em_)570 nm[1][3]
Molar Extinction Coefficient (ε_dye_) at 554 nm112,000 M⁻¹cm⁻¹[1]
Recommended Laser Lines488 nm, 532 nm[1][3]
SolubilityWater, DMSO, DMF, MeOH[1]
pH SensitivityInsensitive from pH 4-10[1][3]
Parameters for DOL Calculation
ParameterSymbolTypical Value/Formula
Absorbance of Conjugate at 280 nmA₂₈₀Measured
Absorbance of Conjugate at 554 nmA_max_Measured
Molar Extinction Coefficient of Dyeε_dye_112,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Proteinε_prot_Protein-specific (e.g., IgG is ~210,000 M⁻¹cm⁻¹)
Correction Factor at 280 nmCF₂₈₀A₂₈₀ of free dye / A_max_ of free dye (typically ~0.15-0.30)

Experimental Protocols

Part 1: Labeling of Azide-Modified Protein with this compound

This protocol describes the general procedure for labeling a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein (e.g., antibody, enzyme) in an azide-free buffer (e.g., PBS, HEPES, Borate buffer at pH 7-9).

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Crucially, this buffer must not contain sodium azide. [14][15]

  • Purification equipment: Spin desalting columns or dialysis equipment.[14]

Procedure:

  • Protein Preparation:

    • Ensure the azide-modified protein is in an appropriate azide-free buffer. If necessary, perform a buffer exchange using a spin desalting column or dialysis.[15]

    • Adjust the protein concentration to 1-5 mg/mL for optimal labeling.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex the solution to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified protein solution.[14][15] The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light to prevent photobleaching.[14]

  • Purification of the Labeled Protein:

    • Remove unreacted this compound using a spin desalting column or by dialysis against the reaction buffer.[14] This step is critical for accurate DOL determination.[9]

    • The purified, labeled protein is now ready for DOL determination and downstream applications. Store the conjugate at 2–8°C, protected from light.

Part 2: Determining the Degree of Labeling (DOL)

This protocol uses UV-Visible spectrophotometry to determine the average number of BP Fluor 546 molecules conjugated to each protein molecule.

Materials:

  • Purified this compound-labeled protein conjugate from Part 1.

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (or a NanoDrop™ Spectrophotometer)

Procedure:

  • Absorbance Measurements:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, 554 nm (A_max_).

    • If the absorbance reading is > 2.0, dilute the sample with buffer and re-measure. Remember to account for the dilution factor in the calculations.[9]

  • Calculations:

    a. Calculate the molar concentration of the dye ([Dye]):

    b. Calculate the molar concentration of the protein ([Protein]):

    c. Calculate the Degree of Labeling (DOL):

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Azide_Protein Azide-Modified Protein Mix Mix & Incubate (RT, 2-4h or 4°C, o/n) Protect from light Azide_Protein->Mix DBCO_Dye This compound Stock Solution (DMSO) DBCO_Dye->Mix Purify Remove Excess Dye (Spin Column / Dialysis) Mix->Purify Labeled Conjugate Spectro Measure Absorbance (A280 & A554) Purify->Spectro Purified Conjugate Calculate Calculate DOL Spectro->Calculate

Caption: Experimental workflow for labeling and DOL determination.

dol_calculation_logic A280 A280 (Measured) Calc_Prot_Conc [Protein] = (A280 - (Amax * CF)) / ε_prot A280->Calc_Prot_Conc Amax Amax (Measured at 554nm) Calc_Dye_Conc [Dye] = Amax / ε_dye Amax->Calc_Dye_Conc Amax->Calc_Prot_Conc E_dye ε_dye (112,000 M⁻¹cm⁻¹) E_dye->Calc_Dye_Conc E_prot ε_prot (Protein Specific) E_prot->Calc_Prot_Conc CF Correction Factor (CF280) CF->Calc_Prot_Conc Calc_DOL DOL = [Dye] / [Protein] Calc_Dye_Conc->Calc_DOL Calc_Prot_Conc->Calc_DOL

Caption: Logical flow for calculating the Degree of Labeling (DOL).

References

Troubleshooting & Optimization

troubleshooting low signal with BP Fluor 546 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BP Fluor 546 DBCO.

Troubleshooting Low Signal

A common issue encountered during fluorescence experiments is a weaker-than-expected signal. This guide provides a systematic approach to troubleshooting low fluorescence intensity when using this compound in copper-free click chemistry reactions.

Logical Workflow for Troubleshooting Low Signal

Troubleshooting_Low_Signal cluster_reagent Reagent Integrity cluster_reaction Reaction Conditions cluster_labeling Labeling Efficiency cluster_imaging Imaging Parameters start Low Fluorescence Signal Observed reagent_check Step 1: Verify Reagent Integrity & Storage start->reagent_check reaction_check Step 2: Evaluate Reaction Conditions reagent_check->reaction_check Reagents OK reagent_storage Improper Storage of this compound? reagent_check->reagent_storage labeling_check Step 3: Assess Labeling Efficiency reaction_check->labeling_check Conditions Optimal molar_ratio Suboptimal Molar Ratio? reaction_check->molar_ratio imaging_check Step 4: Optimize Imaging Parameters labeling_check->imaging_check Labeling Confirmed steric_hindrance Steric Hindrance? labeling_check->steric_hindrance solution Problem Solved imaging_check->solution Signal Improved filters Incorrect Filter Set? imaging_check->filters azide_quality Azide-Modified Molecule Degraded? reagent_storage->azide_quality Storage Correct incubation Insufficient Incubation Time/Temp? molar_ratio->incubation Ratio Correct buffer Incompatible Buffer? incubation->buffer Time/Temp OK solubility Solubility Issues? steric_hindrance->solubility No Hindrance exposure Exposure/Gain Too Low? filters->exposure Filters Correct

Caption: A step-by-step workflow for diagnosing the cause of low fluorescence signal.

Frequently Asked Questions (FAQs)

Reagent and Storage

Q1: How should I store this compound?

A1: this compound should be stored at -20°C, protected from light and moisture.[1] For stock solutions in anhydrous DMSO or DMF, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 2-3 months.[2] Aqueous working solutions should be prepared fresh for each experiment.

Q2: Could my azide-modified biomolecule be the problem?

A2: Yes. The stability of the azide-modified molecule is crucial. Ensure it has been stored correctly and that the azide (B81097) group is accessible for the click reaction. Steric hindrance from bulky neighboring groups can impede the reaction.[1] If possible, verify the successful incorporation of the azide into your biomolecule using an independent method like mass spectrometry.

Reaction Conditions

Q3: What is the optimal molar ratio of this compound to my azide-labeled molecule?

A3: A molar excess of one reactant is generally recommended to drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the this compound to 1 equivalent of the azide-containing molecule.[3] However, if the azide-modified molecule is precious, this ratio can be inverted. For antibody conjugations, a molar excess of 1.5 to 10 equivalents can be used.[3]

Q4: What are the recommended incubation time and temperature for the click reaction?

A4: Copper-free click reactions with DBCO reagents are efficient at a range of temperatures, from 4°C to 37°C.[3] Typical reaction times are between 4 to 12 hours at room temperature.[3] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[3] Higher temperatures will generally increase the reaction rate.

Q5: Can the buffer composition affect my reaction?

A5: Yes, buffer composition can significantly impact the reaction rate. For instance, reactions in HEPES buffer have been shown to be faster than in PBS.[1][4] It is also crucial to avoid buffers containing sodium azide, as it will react with the DBCO group.[2][5]

Labeling and Staining

Q6: I'm labeling live cells. What should I consider?

A6: For live-cell labeling, ensure that the concentration of this compound and the incubation time are optimized to minimize potential cytotoxicity. It is also important to wash the cells thoroughly after incubation to remove any unbound dye, which can contribute to high background fluorescence.

Q7: My protein of interest is difficult to label. What can I do?

A7: Poor solubility of either the protein or the DBCO reagent can lead to low labeling efficiency. Adding a co-solvent like DMSO (typically up to 20% of the final volume) can help.[3] Additionally, steric hindrance around the azide or DBCO reactive site can be an issue.[1] Introducing a PEG linker between the fluorophore and the DBCO moiety may help to overcome this.

Imaging and Data Acquisition

Q8: How can I optimize my microscope settings for BP Fluor 546?

A8: Ensure you are using the appropriate filter set for BP Fluor 546 (Excitation max: ~554 nm, Emission max: ~570 nm).[1] Use a laser line that efficiently excites the fluorophore, such as a 532 nm or 561 nm laser.[1][6] Adjust the exposure time and detector gain to achieve a good signal-to-noise ratio, but be mindful that excessive increases can also amplify background noise.

Q9: My signal is fading quickly during imaging. What is happening?

A9: This is likely due to photobleaching. To minimize this, reduce the excitation light intensity, decrease the exposure time, and use an anti-fade mounting medium if you are imaging fixed samples.

Quantitative Data

Table 1: Physicochemical Properties of this compound and Analogs

PropertyValueSource(s)
Excitation Maximum (λex)~554 nm[1]
Emission Maximum (λem)~570 nm[1]
Molar Extinction Coefficient (ε)~112,000 cm⁻¹M⁻¹[1]
Recommended Laser Lines488 nm, 532 nm[1]
Fluorescence Lifetime (τ) of Alexa Fluor 546*~4.0 ns (in PBS, pH 7.4)[7][8]
SolubilityWater, DMSO, DMF, MeOH[1]
pH SensitivityInsensitive from pH 4-10[1]

*Alexa Fluor 546 is spectrally similar to BP Fluor 546.

Table 2: Second-Order Rate Constants (k₂) for DBCO-Azide Reactions

DBCO ReactantAzide ReactantBuffer/SolventTemperaturek₂ (M⁻¹s⁻¹)Source(s)
sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)37°C~1.22[4]
sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)37°C~0.85[4]
sulfo-DBCO-amine3-azido-L-alanineHEPES (pH 7)37°C~0.76[4]
sulfo-DBCO-amine3-azido-L-alaninePBS (pH 7)37°C~0.45[4]
DBCOBenzyl azideAcetonitrile/Water (3:1)Room Temp~0.24 - 1.0[4][9]
BCNBenzyl azideAcetonitrile/Water (3:1)Room Temp~0.07 - 0.1[4][9]

Experimental Protocols

Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound
  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure your azide-modified protein is in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add a 1.5 to 10-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be below 20%.[3]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization (Optional):

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BP Fluor 546 dye (at ~554 nm).

Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with this compound.

Metabolic_Glycan_Labeling_Workflow start Start: Cell Culture metabolic_labeling 1. Metabolic Labeling: Incubate cells with an azide-containing sugar (e.g., Ac4ManNAz) for 1-3 days. start->metabolic_labeling washing1 2. Washing: Wash cells to remove unincorporated sugar. metabolic_labeling->washing1 click_reaction 3. Click Reaction: Incubate cells with This compound. washing1->click_reaction washing2 4. Washing: Wash cells to remove unbound dye. click_reaction->washing2 imaging 5. Imaging: Image cells using fluorescence microscopy. washing2->imaging end End: Analyze Labeled Glycans imaging->end

Caption: Experimental workflow for metabolic labeling and imaging of cell surface glycans.

  • Metabolic Labeling:

    • Culture cells in media supplemented with an azide-containing sugar analog (e.g., N-azidoacetylmannosamine, Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.[10]

  • Cell Preparation:

    • Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azide sugar.[10]

  • Click Reaction:

    • Prepare a staining solution of this compound in an appropriate buffer (e.g., PBS or cell culture medium) at a final concentration of 5-50 µM.

    • Incubate the cells with the staining solution for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound this compound.[10]

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with a filter set appropriate for BP Fluor 546 (e.g., TRITC or similar). For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde after the washing step.[10]

References

how to reduce high background fluorescence with BP Fluor 546 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 546 DBCO. This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals minimize high background fluorescence and achieve a high signal-to-noise ratio in copper-free click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using this compound?

High background fluorescence is a common issue that can obscure specific signals. The main causes can be categorized as follows:

  • Non-Specific Binding : The this compound probe can adhere to cellular components or surfaces through hydrophobic or electrostatic interactions.[1][2] Additionally, while the DBCO moiety is highly reactive towards azides, it can also undergo a slower, non-specific reaction with thiol groups found in cysteine residues of proteins.[3]

  • Excess Unbound Reagent : Using too high a concentration of the fluorescent probe or failing to remove all the unbound dye after the labeling reaction can lead to a diffuse background signal.[4][5] Inadequate washing is a frequent cause of this issue.[1]

  • Sample Autofluorescence : Many biological specimens naturally fluoresce. This autofluorescence can come from endogenous molecules like flavins, NADH, collagen, and lipofuscin.[6][7] Furthermore, aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in proteins to create fluorescent products, further increasing background noise.[8][9]

  • Improper Reagent Handling : Fluorescent dyes are sensitive to light and moisture.[10][11] Improper storage of this compound can lead to degradation or aggregation, which may increase non-specific binding.[12]

Q2: How can I reduce non-specific binding of the this compound probe?

Minimizing non-specific binding is critical for clean imaging. Here are several effective strategies:

  • Optimize Dye Concentration : Use the lowest possible concentration of this compound that still provides a strong, specific signal. This can be determined by performing a titration experiment (see Protocol 1).[1][4]

  • Incorporate a Blocking Step : Just as in immunofluorescence, using a blocking agent can prevent the probe from binding non-specifically. Incubating the sample with a protein-based blocker like Bovine Serum Albumin (BSA) before adding the DBCO reagent can be effective.[2][4]

  • Improve Washing Steps : Increase the number and duration of washes after the click reaction to more effectively remove unbound dye.[4][13] Adding a low concentration of a mild detergent, such as 0.1% Tween-20, to the wash buffer can also help disrupt non-specific interactions.[1]

  • Consider Reaction Conditions : While DBCO click chemistry is robust, ensure the reaction buffer is free of components that might increase non-specific interactions. Avoid azide-containing buffers, as they will react with the probe.[10]

Q3: What is the optimal concentration for this compound, and how do I determine it?

The optimal concentration is highly dependent on the cell type, azide (B81097) labeling efficiency, and other experimental factors.[14] A concentration that is too high will increase background, while one that is too low will result in a weak signal.[15] The best approach is to perform a titration experiment to find the ideal signal-to-noise ratio for your specific system. Typical starting concentrations for cell labeling range from 1 to 20 µM.[14][16]

Data Presentation: Example of a Titration Experiment

The table below summarizes hypothetical results from a titration experiment to find the optimal this compound concentration. The goal is to identify the concentration that maximizes the Signal-to-Noise Ratio (SNR).

This compound Concentration (µM)Mean Signal Intensity (Azide+)Mean Background Intensity (Azide-)Signal-to-Noise Ratio (SNR)Notes
20450015003.0High signal but also high background.
1042009004.7Strong signal with reduced background.
5 3500 500 7.0 Optimal; strong signal, low background.
2.520003006.7Good SNR, but signal may be too low for some targets.
19002503.6Signal is becoming difficult to distinguish from noise.

SNR was calculated as (Mean Signal Intensity) / (Mean Background Intensity).

Q4: My background is still high after optimizing concentration and washing. Could it be autofluorescence?

Yes, if background issues persist, autofluorescence is a likely culprit.[17] You can confirm this by examining a control sample that has not been labeled with the fluorescent probe but has undergone all other processing steps (e.g., fixation).[7] If you observe significant fluorescence, you should take steps to reduce it.

Strategies to Combat Autofluorescence:

  • Chemical Quenching : Treat samples with a chemical quenching agent. Commercial reagents like TrueBlack™ or Sudan Black B are effective at reducing autofluorescence, particularly from lipofuscin.[6][18] Sodium borohydride (B1222165) can be used to quench aldehyde-induced autofluorescence after fixation.[7][8]

  • Change Fixation Method : Glutaraldehyde is a major source of autofluorescence.[6] If possible, use a paraformaldehyde-only fixative or switch to an organic solvent like ice-cold methanol.[8]

  • Spectral Separation : BP Fluor 546 has excitation/emission maxima around 554/570 nm.[19] If your microscope allows, use narrow bandpass filters to separate the specific dye signal from the often broad-spectrum autofluorescence.

Q5: How should I properly store and handle this compound to ensure its quality?

Proper storage is essential for maintaining the reactivity and stability of the probe.

  • Storage Temperature : Store the reagent at -20°C for long-term storage.[10][12]

  • Protection from Light : Fluorescent dyes are photosensitive. Keep the vial protected from light by storing it in the dark or in an amber-colored container.[11][12]

  • Avoid Moisture : DBCO reagents can be sensitive to moisture.[10] Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside.[12] For unused portions, consider purging the vial with a dry, inert gas like argon or nitrogen before resealing.[10]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration (Titration)

This protocol outlines a method to test a range of dye concentrations to find the one that yields the best signal-to-noise ratio.

  • Prepare Samples : Prepare at least two sets of azide-labeled samples (e.g., cells grown on coverslips). One set will be your positive sample (+Azide), and the other will be a negative control (-Azide) to assess non-specific background.

  • Fix and Permeabilize (if required) : Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Wash 3 times with PBS. If your target is intracellular, permeabilize with 0.1-0.5% Triton X-100 in PBS for 15 minutes. Wash 3 times with PBS.[1]

  • Blocking : Incubate samples in a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.[4]

  • Prepare Dye Dilutions : Prepare a series of dilutions of this compound in your reaction buffer (e.g., PBS). Recommended concentrations to test: 20 µM, 10 µM, 5 µM, 2.5 µM, and 1 µM.

  • Labeling Reaction : Remove the blocking buffer and add the different dye dilutions to both the +Azide and -Azide samples. Incubate for 30-60 minutes at room temperature, protected from light.[14]

  • Washing : Remove the labeling solution. Wash all samples 3-4 times for 10 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20), with gentle agitation.[1] Perform a final rinse with PBS.

  • Mount and Image : Mount the coverslips onto microscope slides. Acquire images using identical settings (e.g., laser power, exposure time, gain) for all samples to allow for direct comparison.

  • Analysis : Quantify the mean fluorescence intensity in the +Azide (signal) and -Azide (background) samples for each concentration. Calculate the signal-to-noise ratio and select the concentration that provides the best result as shown in the table above.

Protocol 2: Optimized Cell Labeling with Background Reduction

This protocol incorporates best practices for minimizing background fluorescence.

  • Sample Preparation : Prepare azide-labeled cells.

  • Fixation : Wash cells twice with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.[1]

  • Quench Fixation (Optional) : To reduce aldehyde-induced autofluorescence, wash cells 3 times with PBS and then incubate with 100 mM glycine (B1666218) in PBS for 15 minutes.[1][9] Wash again 3 times with PBS.

  • Permeabilization (for intracellular targets) : Incubate with 0.25% Triton X-100 in PBS for 15 minutes. Wash twice with PBS.

  • Blocking : Incubate with 3% BSA in PBS for 1 hour at room temperature.

  • Labeling : Incubate with the pre-determined optimal concentration of this compound (from Protocol 1) in PBS for 1 hour at 37°C, protected from light.[14]

  • Washing :

    • Wash twice with PBS containing 0.1% Tween-20 for 10 minutes each.

    • Wash twice more with PBS for 10 minutes each.

  • Counterstain and Mount : (Optional) Stain nuclei with DAPI. Mount coverslips using an anti-fade mounting medium.

  • Imaging : Image using appropriate laser lines and filters (BP Fluor 546 Excitation/Emission ≈ 554/570 nm).[19] Be sure to image a negative control (no-dye or no-azide) to confirm background reduction.

Mandatory Visualization

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving high background fluorescence issues with this compound.

TroubleshootingWorkflow start High Background Observed check_concentration Is Dye Concentration Optimized? start->check_concentration check_washing Are Washing Steps Sufficient? check_concentration->check_washing Yes solution_titrate Solution: Perform Dye Titration (See Protocol 1) check_concentration->solution_titrate No check_blocking Is a Blocking Step Used? check_washing->check_blocking Yes solution_wash Solution: Increase Wash Number/Duration Add 0.1% Tween-20 to Wash Buffer check_washing->solution_wash No check_autofluorescence Could it be Autofluorescence? check_blocking->check_autofluorescence Yes solution_block Solution: Add Blocking Step (e.g., 3% BSA for 1 hour) check_blocking->solution_block No solution_autofluorescence Solution: Use Quenching Agent (e.g., Sodium Borohydride) or Change Fixative check_autofluorescence->solution_autofluorescence Yes end_node Problem Solved: Low Background Achieved check_autofluorescence->end_node No solution_titrate->check_washing solution_wash->check_blocking solution_block->check_autofluorescence solution_autofluorescence->end_node

References

BP Fluor 546 DBCO photostability and anti-fade reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 546 DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing this fluorophore.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

A1: this compound is an orange-fluorescent dye. It has an excitation maximum at approximately 554 nm and an emission maximum at around 570 nm.[1][2] This makes it well-suited for excitation with common laser lines, such as the 532 nm or 561 nm laser. It is a water-soluble and pH-insensitive dye over a range of pH 4-10.[1][2]

Q2: What is DBCO and what is it used for?

A2: DBCO (Dibenzocyclooctyne) is a functional group that enables "copper-free click chemistry," specifically a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] This allows for the highly specific and efficient covalent labeling of molecules containing an azide (B81097) group without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and other biological applications.[2][3]

Q3: How photostable is this compound?

A3: BP Fluor 546 is equivalent to Alexa Fluor 546, which is known for its high photostability and brightness.[4][5][6] It possesses a high fluorescence quantum yield of 0.79, meaning it efficiently converts absorbed light into a fluorescent signal.[7][8] This makes it a robust choice for various imaging applications, including fluorescence microscopy and flow cytometry.[4][5][9]

Q4: Will anti-fade reagents prevent my this compound from photobleaching?

A4: It is important to note that for Alexa Fluor 546, and by extension BP Fluor 546, standard anti-fade reagents provide little protective effect against photobleaching.[9] Therefore, while using an anti-fade mounting medium is a general good practice in fluorescence microscopy, users should prioritize optimizing imaging parameters to minimize photobleaching.

Q5: Can I use this compound for live-cell imaging?

A5: Yes, the high photostability of BP Fluor 546 and the biocompatibility of the copper-free click chemistry reaction make it suitable for live-cell imaging applications.[5][9]

Troubleshooting Guides

Photobleaching and Low Signal Intensity

Rapid signal loss or a weak initial signal can be significant issues in fluorescence imaging. Here’s how to troubleshoot these problems.

ProblemPotential CauseSuggested Solution
Rapid fading of fluorescence signal High excitation light intensity: The most common cause of photobleaching.Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal.
Prolonged exposure time: Longer exposure times increase the total number of photons hitting the fluorophore.Use the shortest possible exposure time for image acquisition.
High rate of image acquisition: In time-lapse experiments, frequent imaging quickly accumulates light exposure.Decrease the frequency of image capture.
Weak initial fluorescence signal Suboptimal imaging parameters: Mismatched excitation or emission filters.Ensure your microscope's filter sets are optimized for BP Fluor 546 (Ex: ~554 nm, Em: ~570 nm).
Low labeling efficiency: Incomplete click chemistry reaction.Refer to the "Low Click Chemistry Reaction Yield" troubleshooting guide below.
Low concentration of the target molecule: The target of interest is not abundant in the sample.Consider methods to increase the expression or concentration of your target molecule.

Diagram: Troubleshooting Workflow for Photobleaching

Start Start: Rapid Signal Fading Reduce_Intensity Reduce Excitation Intensity Start->Reduce_Intensity Shorten_Exposure Shorten Exposure Time Reduce_Intensity->Shorten_Exposure Decrease_Frequency Decrease Acquisition Frequency Shorten_Exposure->Decrease_Frequency Check_Filters Check Excitation/Emission Filters Decrease_Frequency->Check_Filters Optimize_Labeling Optimize Labeling Protocol Check_Filters->Optimize_Labeling Check_Target Verify Target Abundance Optimize_Labeling->Check_Target Signal_Improved Signal Improved? Check_Target->Signal_Improved End End: Successful Imaging Signal_Improved->End Yes Further_Troubleshooting Further Troubleshooting Needed Signal_Improved->Further_Troubleshooting No

Caption: A logical workflow for troubleshooting rapid photobleaching.

Low Click Chemistry Reaction Yield

Achieving a high yield in your SPAAC reaction is crucial for a strong fluorescent signal. If you suspect low labeling efficiency, consider the following.

ProblemPotential CauseSuggested Solution
Low or no fluorescent signal after labeling Incorrect stoichiometry: The ratio of DBCO to azide is not optimal.Use a molar excess of the less critical or more soluble component. A 1.5 to 3-fold molar excess of the DBCO reagent is a good starting point.[5]
Suboptimal reaction conditions: Temperature, pH, or buffer composition may not be ideal.The reaction is typically efficient at room temperature (20-25°C) or 37°C.[5] Ensure the pH is around 7.4. Avoid buffers containing sodium azide as it will react with DBCO.[3]
Degraded DBCO or azide reagents: Reagents may have degraded during storage.Store reagents as recommended, protected from light and moisture. Use freshly prepared solutions.
Steric hindrance: The azide or DBCO moiety is not easily accessible on the biomolecule.Consider using a DBCO reagent with a longer PEG spacer to reduce steric hindrance.
High background fluorescence Excess, unreacted this compound: The unreacted probe was not sufficiently washed away.Increase the number and duration of washing steps after the labeling reaction.
Non-specific binding of the probe: The fluorophore is binding to surfaces or cellular components other than the target.Add a blocking agent like BSA to your buffers. Ensure your washing buffers contain a mild detergent (e.g., 0.1% Tween-20) for fixed cell preparations.

Diagram: Factors Influencing SPAAC Reaction Yield

Yield SPAAC Reaction Yield Stoichiometry Stoichiometry (DBCO:Azide Ratio) Yield->Stoichiometry Temperature Temperature Yield->Temperature pH pH Yield->pH Buffer Buffer Composition Yield->Buffer Reagent_Quality Reagent Quality Yield->Reagent_Quality Steric_Hindrance Steric Hindrance Yield->Steric_Hindrance

Caption: Key factors that can influence the yield of a SPAAC reaction.

Experimental Protocols

Protocol 1: General Protocol for Labeling Fixed and Permeabilized Cells

This protocol provides a general workflow for labeling intracellular targets in azide-modified cells with this compound.

  • Cell Seeding and Azide Labeling:

    • Seed cells on coverslips in a multi-well plate and culture to the desired confluency.

    • Metabolically label your cells with an azide-containing precursor (e.g., an azide-modified sugar) for a sufficient duration (typically 24-48 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells three times with PBS.

  • Click Chemistry Labeling:

    • Prepare a 5-20 µM solution of this compound in PBS.

    • Incubate the fixed and permeabilized cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three to five times with PBS containing 0.1% Tween-20 to remove unreacted probe.

  • Mounting and Imaging:

    • (Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslip on a microscope slide using a mounting medium. While anti-fade reagents have limited efficacy for BP Fluor 546, a quality mounting medium is still recommended for refractive index matching and sample preservation.[9]

    • Image the sample using a fluorescence microscope with appropriate filters for BP Fluor 546 (Ex: ~554 nm, Em: ~570 nm).

Diagram: Experimental Workflow for Fixed Cell Labeling

cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging Seed_Cells Seed Cells Azide_Label Metabolic Azide Labeling Seed_Cells->Azide_Label Fix Fixation Azide_Label->Fix Permeabilize Permeabilization Fix->Permeabilize Click_Reaction This compound Incubation Permeabilize->Click_Reaction Wash Washing Click_Reaction->Wash Mount Mount Coverslip Wash->Mount Image Fluorescence Microscopy Mount->Image

Caption: A streamlined workflow for labeling fixed cells with this compound.

Protocol 2: General Protocol for Live-Cell Surface Labeling

This protocol is for labeling azide-modified molecules on the surface of living cells.

  • Cell Seeding and Azide Labeling:

    • Plate cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.

    • Introduce the azide-containing substrate to the culture medium and incubate for the desired duration to allow for its incorporation into cell-surface molecules.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed, serum-free culture medium or a suitable live-cell imaging buffer to remove unincorporated azide precursor.

  • Click Chemistry Labeling:

    • Prepare a 10-50 µM solution of this compound in pre-warmed, serum-free medium or live-cell imaging buffer.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Final Wash and Imaging:

    • Remove the labeling solution and gently wash the cells two to four times with the imaging buffer to remove excess fluorophore.

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

Data Presentation

Table 1: Photophysical Properties of BP Fluor 546
PropertyValueReference
Excitation Maximum (Ex) ~554 nm[1][2]
Emission Maximum (Em) ~570 nm[1][2]
Quantum Yield (Φ) 0.79[7][8]
Molar Extinction Coefficient (ε) ~112,000 cm⁻¹M⁻¹[6]
Recommended Laser Lines 532 nm, 561 nm
pH Sensitivity Insensitive in pH 4-10 range[1][2]
Table 2: Common Anti-Fade Reagents and Their Properties

Note: As stated in the FAQs, anti-fade reagents have been shown to have limited protective effect on Alexa Fluor 546 (the equivalent of BP Fluor 546).[9] This table is for general informational purposes.

Anti-Fade ReagentKey Component(s)Notes for Use
ProLong™ Gold / ProLong™ Diamond ProprietaryCommercially available, widely used. ProLong Gold is reported to be a good choice for Alexa Fluor dyes.[4]
VECTASHIELD® ProprietaryAnother popular commercial option. May quench some fluorophores.
n-Propyl gallate (NPG) n-Propyl gallateCan be used for live-cell imaging but may have biological effects.
1,4-Diazabicyclo[2.2.2]octane (DABCO) DABCOA common free-radical scavenger. Less effective than p-phenylenediamine (B122844) (PPD).

For further assistance, please consult the technical data sheet provided with your this compound reagent.

References

preventing non-specific binding of BP Fluor 546 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of BP Fluor 546 DBCO in experimental settings.

Troubleshooting Guide: High Background and Non-Specific Binding

Q1: What are the primary causes of high background fluorescence when using this compound?

High background fluorescence typically stems from three main sources:

  • Non-Specific Binding of the Fluorophore: The this compound conjugate may bind to cellular components or surfaces other than the intended azide-labeled target. This can be driven by hydrophobic or ionic interactions.[1] The DBCO moiety itself is hydrophobic and can contribute to this phenomenon.[1]

  • Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, flavins, collagen) that fluoresce at similar wavelengths to BP Fluor 546, contributing to the overall background signal.[2]

  • Reagent and System Issues: Contaminated buffers, suboptimal antibody concentrations, or issues with the imaging system can also lead to high background.[3]

Q2: I'm observing high, diffuse background staining in my fluorescence microscopy images. What are the likely causes and how can I fix it?

This common issue often points to problems with non-specific binding of the this compound conjugate.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Excessive this compound Concentration Titrate the concentration of your this compound conjugate to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it.[3][4]
Inadequate Blocking The blocking step is crucial for saturating non-specific binding sites. Ensure you are using an appropriate blocking buffer and incubating for a sufficient duration (e.g., 1-2 hours at room temperature or overnight at 4°C).[1][3]
Insufficient Washing Thorough washing is essential to remove unbound this compound. Increase the number and duration of wash steps. The inclusion of a mild non-ionic detergent, such as Tween-20, in the wash buffer can help reduce hydrophobic interactions.[1][3]
Hydrophobic Interactions The DBCO moiety can be hydrophobic. Adding a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to your wash and antibody dilution buffers can help mitigate non-specific hydrophobic binding.[1][5]
Probe Aggregation Aggregates of the fluorescent conjugate can lead to punctate, non-specific staining. Centrifuge the this compound solution at high speed before use to pellet any aggregates.[6]

Q3: My negative control (no azide-labeled target) shows significant fluorescence. What does this indicate?

Fluorescence in a negative control strongly suggests that the this compound is binding non-specifically to other molecules or surfaces in your sample. Refer to the solutions in Q2 to address this issue, with a particular focus on optimizing your blocking and washing steps.

Frequently Asked Questions (FAQs)

Q4: Which blocking buffer is best for minimizing non-specific binding of this compound?

The optimal blocking buffer can be application-dependent. Here is a comparison of common blocking agents:

  • Bovine Serum Albumin (BSA): A common and effective blocking agent, typically used at a concentration of 1-5% in PBS.[1][7] It is important to use high-quality, IgG-free BSA to avoid cross-reactivity with antibodies.[4][8]

  • Normal Serum: Serum from the same species as the secondary antibody host (if applicable) is highly recommended, typically at a 5-10% concentration.[7][9]

  • Casein/Non-fat Dry Milk: While cost-effective, milk-based blockers can interfere with certain applications, such as those involving biotin-avidin systems or the detection of phosphorylated proteins.[10][11]

  • Commercial Blocking Buffers: Several commercially available blocking buffers are formulated to be protein-free or contain non-mammalian proteins to reduce cross-reactivity and background.[11]

Q5: Can the concentration of detergent in my buffers affect non-specific binding?

Yes, the concentration of non-ionic detergents like Tween-20 or Triton X-100 is critical. A typical concentration range is 0.05% to 0.1% in wash buffers and antibody diluents.[1][5] This concentration is generally above the critical micelle concentration (CMC), which helps to effectively block hydrophobic interactions.[5] However, excessive detergent concentrations can potentially disrupt cell membranes or interfere with specific antibody-antigen interactions.

Q6: How can I be sure that the observed signal is specific to the azide-DBCO reaction?

To confirm the specificity of your staining, it is essential to include proper controls in your experiment. Key controls include:

  • No Azide Control: Cells or tissue that have not been metabolically labeled with an azide-containing precursor. This is the most critical control to assess non-specific binding of the this compound.

  • No DBCO Control: Azide-labeled cells or tissue that are not incubated with this compound. This helps to assess the level of autofluorescence in your sample.

  • Isotype Control (for immunofluorescence): If using an antibody-azide conjugate, an isotype control antibody with the same immunoglobulin class but no specificity for the target antigen should be used to rule out non-specific binding of the antibody itself.

Quantitative Data Summary

Optimizing experimental parameters is key to achieving a high signal-to-noise ratio. The following tables provide a summary of quantitative data to guide your experimental design.

Table 1: Effect of Blocking Buffer Composition on Signal-to-Noise Ratio

Blocking AgentConcentrationAverage Signal-to-Noise RatioNotes
No BlockingN/ALowHigh background due to non-specific binding.
1% BSA in PBS1% (w/v)Moderate to HighA good starting point for many applications.[7]
5% Normal Goat Serum in PBS5% (v/v)HighRecommended when using a goat secondary antibody.[9]
1% Non-fat Dry Milk in PBS1% (w/v)ModerateCan interfere with certain detection systems.[10][11]
Commercial Protein-Free BlockerAs recommendedHighOften provides the lowest background.[11]

Signal-to-noise ratios are relative and can vary depending on the specific experimental conditions.

Table 2: Recommended Concentration Ranges for Key Reagents

ReagentRecommended ConcentrationPurpose
This compound1-10 µMTitration is crucial to minimize background.
Tween-20 or Triton X-1000.05-0.1% (v/v)Reduce non-specific hydrophobic interactions.[1][5]
BSA (in blocking buffer)1-5% (w/v)Block non-specific binding sites.[1][7]
Normal Serum (in blocking buffer)5-10% (v/v)Block non-specific binding sites.[7][9]

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells with this compound

This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells using this compound.

  • Cell Culture and Fixation:

    • Culture cells on coverslips or in imaging-compatible plates to an appropriate confluency.

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If targeting intracellular molecules, permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.

    • Wash cells three times with PBS.

  • Blocking:

    • Prepare a blocking buffer (e.g., 3% BSA in PBS).

    • Incubate cells in blocking buffer for 1-2 hours at room temperature.

  • This compound Incubation:

    • Dilute this compound to the desired final concentration in a suitable reaction buffer (e.g., PBS).

    • Remove the blocking buffer and add the this compound solution to the cells.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Remove the this compound solution.

    • Wash the cells three to five times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Counterstaining and Mounting (Optional):

    • If desired, counterstain nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 546 (Excitation/Emission: ~554/570 nm).

Protocol 2: Titration of this compound to Determine Optimal Concentration

This protocol helps determine the optimal concentration of this compound that provides a strong specific signal with minimal background.

  • Prepare a series of dilutions of this compound in your reaction buffer (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM).

  • Prepare multiple identical samples of your azide-labeled cells, as well as a negative control (no azide).

  • Follow your standard staining protocol (Protocol 1), but incubate each sample with a different concentration of this compound.

  • Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Quantify the fluorescence intensity of the specific signal and the background for each concentration.

  • Plot the signal-to-noise ratio for each concentration to determine the optimal working concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Analysis cell_culture Cell Culture with Azide Precursor fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (optional, for intracellular targets) fixation->permeabilization blocking Blocking (e.g., 3% BSA) permeabilization->blocking dbco_incubation This compound Incubation blocking->dbco_incubation washing Washing (with 0.1% Tween-20) dbco_incubation->washing mounting Mounting (with anti-fade medium) washing->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for staining with this compound.

troubleshooting_logic cluster_solutions_nsb Solutions for Non-Specific Binding cluster_solutions_auto Solutions for Autofluorescence start High Background Observed check_negative Check Negative Control (No Azide) start->check_negative non_specific_binding Issue: Non-Specific Binding check_negative->non_specific_binding Fluorescent autofluorescence Issue: Autofluorescence check_negative->autofluorescence Not Fluorescent optimize_concentration Titrate [this compound] non_specific_binding->optimize_concentration improve_blocking Optimize Blocking (Buffer & Time) non_specific_binding->improve_blocking increase_washing Increase Washes (Add Detergent) non_specific_binding->increase_washing spectral_unmixing Use Spectral Unmixing autofluorescence->spectral_unmixing quenching Use Autofluorescence Quenching Reagents autofluorescence->quenching

Caption: Troubleshooting logic for high background fluorescence.

References

issues with BP Fluor 546 DBCO solubility during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with BP Fluor 546 DBCO during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF)[1]. For labeling reactions with biomolecules in aqueous buffers, it is standard practice to first dissolve the dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution before adding it to the reaction mixture[2].

Q2: My this compound solution appears cloudy or shows precipitate after adding it to my aqueous reaction buffer. What should I do?

A2: This can occur due to the low aqueous solubility of some DBCO reagents[3]. The DBCO group itself is hydrophobic, which can lead to aggregation or precipitation, especially at higher concentrations[4]. Often, the solution will clarify as the labeling reaction proceeds and the dye is conjugated to your target molecule[3]. However, if significant precipitation persists, it could indicate that the concentration of the dye or the percentage of organic solvent is too high for your specific biomolecule, potentially causing it to precipitate as well[3][4].

Q3: What is the maximum recommended concentration of organic solvent (DMSO/DMF) in the final reaction mixture?

A3: To avoid precipitation of your biomolecule, particularly proteins, the final concentration of DMSO or DMF in the reaction volume should ideally be kept below 15%[4]. Many protocols recommend a co-solvent volume of 5-20% for efficient labeling with non-sulfonated cyanine (B1664457) dyes[2]. It is crucial to empirically determine the optimal concentration for your specific protein or molecule, as some are more sensitive to organic solvents than others[3].

Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?

A4: While BP Fluor 546 is described as water-soluble, dissolving it directly in an aqueous buffer can be challenging, and it may not reach the high concentrations needed for efficient labeling[1][5]. The recommended procedure is to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO or DMF first[2][5]. This ensures the dye is fully solubilized before its introduction to the aqueous environment of the labeling reaction.

Q5: How does the purity of the solvent affect the solubility of this compound?

A5: Using anhydrous (dry) DMSO or DMF is critical, especially for DBCO reagents with moisture-sensitive functional groups like NHS esters[3][4]. Moisture can lead to hydrolysis and degradation of the reagent, reducing its reactivity and potentially impacting solubility[4]. Always use high-purity, anhydrous solvents and allow the reagent vial to equilibrate to room temperature before opening to prevent condensation[5].

Troubleshooting Guide: Poor Solubility of this compound

This guide addresses common issues related to the solubility of the this compound reagent during the preparation and execution of labeling experiments.

Problem 1: this compound fails to dissolve completely in the organic solvent (DMSO/DMF).
Possible Cause Recommended Solution
Low-Quality or Non-Anhydrous Solvent Use fresh, high-purity, anhydrous DMSO or DMF. Old solvents can absorb atmospheric moisture, which can affect solubility and reactivity.
Insufficient Solvent Volume You may be attempting to create a stock solution that is too concentrated. Increase the volume of the solvent incrementally until the dye fully dissolves.
Low Temperature Ensure the solvent and dye are at room temperature. Gentle warming and vortexing can aid dissolution.
Problem 2: Precipitate forms immediately after adding the this compound stock solution to the aqueous reaction buffer.
Possible Cause Recommended Solution
Excessive Dye Concentration The final concentration of the dye in the aqueous buffer may exceed its solubility limit. Try lowering the molar excess of the dye in the reaction.
High Percentage of Organic Co-solvent The introduction of the organic solvent may be causing your biomolecule (e.g., protein) to precipitate. Ensure the final concentration of DMSO or DMF is below 15% of the total reaction volume[4].
Buffer Incompatibility Certain buffer components could potentially interact with the dye. Ensure your buffer does not contain azides, as this will react with the DBCO group[3]. A common buffer choice is phosphate-buffered saline (PBS) at pH 7.2-8.0[4].
"Salting Out" Effect High salt concentrations in your buffer could decrease the solubility of the hydrophobic dye. If possible, consider reducing the salt concentration of the buffer.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline for dissolving this compound for subsequent use in labeling reactions.

Materials:

  • This compound reagent

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation[5].

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Add a precise volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for at least one minute to ensure the dye is completely dissolved. Visually inspect for any remaining particulate matter.

  • This stock solution should be used immediately for the best results[5]. Discard any unused portion of the reconstituted reagent[5].

Visual Guides

Troubleshooting Workflow for Solubility Issues

start Start: Solubility Issue with this compound check_stock Is the dye fully dissolved in the stock solution (DMSO/DMF)? start->check_stock check_reaction Does precipitate form after adding stock to aqueous buffer? check_stock->check_reaction Yes stock_sol_issue Issue: Incomplete Dissolution in Stock check_stock->stock_sol_issue No reaction_precipitate Issue: Precipitation in Reaction check_reaction->reaction_precipitate Yes proceed Proceed with Labeling Reaction check_reaction->proceed No use_anhydrous Use fresh, anhydrous DMSO or DMF. stock_sol_issue->use_anhydrous increase_solvent Increase solvent volume to lower concentration. stock_sol_issue->increase_solvent warm_vortex Gently warm and vortex. stock_sol_issue->warm_vortex lower_dye_conc Lower the molar excess of the dye. reaction_precipitate->lower_dye_conc check_cosolvent Ensure final DMSO/DMF concentration is <15%. reaction_precipitate->check_cosolvent check_buffer Verify buffer is azide-free and at an appropriate pH (7.2-8.0). reaction_precipitate->check_buffer

Caption: Troubleshooting workflow for addressing solubility issues.

Factors Affecting this compound Solubility

solubility This compound Solubility solvent_quality Solvent Quality (Anhydrous DMSO/DMF) solubility->solvent_quality concentration Dye Concentration (Stock & Final) solubility->concentration cosolvent_percent Co-solvent Percentage in Reaction (<15%) solubility->cosolvent_percent buffer_comp Aqueous Buffer Composition (pH, Salts) solubility->buffer_comp temperature Temperature solubility->temperature

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Troubleshooting Incomplete Click Chemistry Reactions with BP Fluor 546 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing BP Fluor 546 DBCO for strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring successful conjugation and fluorescent labeling.

Frequently Asked Questions (FAQs)

Q1: My SPAAC reaction with this compound is showing low or no fluorescence signal. What are the potential causes?

An incomplete or failed reaction can be attributed to several factors, including suboptimal reaction conditions, reagent degradation, or issues with your azide-containing molecule. A systematic evaluation of each component and step of the protocol is crucial for identifying the root cause.

Q2: How can I improve the efficiency of my labeling reaction?

To enhance the reaction efficiency, consider optimizing the reaction buffer, pH, temperature, and the molar ratio of reactants. Ensuring the quality and proper storage of your this compound and azide-modified molecule is also critical.

Q3: Are there any known side reactions with this compound that could lead to an incomplete reaction?

While SPAAC is highly specific, side reactions can occur. For instance, the DBCO group can potentially interact with free thiols, although this is less common than with other cyclooctynes. Additionally, degradation of the DBCO or azide (B81097) functional groups can prevent the desired reaction from occurring.

Q4: How can I confirm that my biomolecule is successfully labeled with this compound?

Successful labeling can be confirmed using several methods. A common approach is UV-Vis spectroscopy, where you can measure the absorbance of your protein at 280 nm and the characteristic absorbance of the BP Fluor 546 dye at approximately 554 nm. The degree of labeling (DOL) can be calculated from these values. Other techniques like SDS-PAGE (which may show a shift in molecular weight) or mass spectrometry can also be employed for confirmation.

Troubleshooting Guide for Incomplete Reactions

An incomplete click chemistry reaction can be a significant roadblock in your experimental workflow. This guide provides a structured approach to identifying and resolving the underlying issues.

Problem: Low or No Fluorescence Signal After Reaction

This is the most common indicator of an incomplete reaction. Follow the troubleshooting workflow below to diagnose the problem.

TroubleshootingWorkflow Troubleshooting Workflow for Incomplete this compound Reaction cluster_start Start cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_protocol Experimental Protocol cluster_end Resolution Start Incomplete Reaction: Low/No Fluorescence CheckReagents 1. Verify Reagent Quality - Check storage conditions of this compound (-20°C, desiccated). - Assess integrity of azide-modified molecule. Start->CheckReagents ReagentOK Reagents are OK CheckReagents->ReagentOK CheckConditions 2. Optimize Reaction Conditions - Buffer Selection (HEPES often preferred over PBS). - pH (7.0-8.5 is generally optimal). - Temperature (Consider 37°C). - Molar Ratio (Increase excess of one reactant). ReagentOK->CheckConditions If problem persists ConditionsOK Conditions Optimized CheckConditions->ConditionsOK CheckProtocol 3. Review Experimental Protocol - Check for interfering substances in buffers (e.g., sodium azide). - Ensure proper dissolution of this compound (use of co-solvents like DMSO). - Verify purification method to remove unreacted dye. ConditionsOK->CheckProtocol If problem persists ProtocolOK Protocol Verified CheckProtocol->ProtocolOK Success Successful Labeling ProtocolOK->Success Problem Resolved LogicalTroubleshooting Logical Decision Tree for Troubleshooting Start Incomplete Reaction ReagentCheck Are reagents fresh and properly stored? Start->ReagentCheck ConditionCheck Are reaction conditions optimal? ReagentCheck->ConditionCheck Yes Failure Consult Further Technical Support ReagentCheck->Failure No ProtocolCheck Is the protocol free of interfering substances? ConditionCheck->ProtocolCheck Yes ConditionCheck->Failure No Success Reaction Successful ProtocolCheck->Success Yes ProtocolCheck->Failure No

impact of buffer conditions on BP Fluor 546 DBCO labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the impact of buffer conditions on the labeling efficiency of BP Fluor 546 DBCO and offers troubleshooting for common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

For efficient labeling with this compound, a pH range of 7-9 is generally recommended.[1][2] Studies have shown that higher pH values can increase the rate of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, though this can be dependent on the buffer system used.[3][4] The BP Fluor 546 dye itself is stable and its fluorescence is not affected by pH in the range of 4 to 10.[5][6][7][8][9]

Q2: Which buffer systems are recommended for the labeling reaction?

Several buffer systems are compatible with this compound labeling. These include:

  • Phosphate-buffered saline (PBS)

  • HEPES[3][4]

  • MES

  • Borate buffer[1]

  • Carbonate/bicarbonate buffer[1]

Notably, HEPES buffer at pH 7 has been reported to yield higher reaction rates compared to PBS at the same pH.[2][3][4]

Q3: Are there any buffer components I should avoid?

Yes, it is crucial to avoid buffers containing:

  • Primary amines: Buffers such as Tris and glycine (B1666218) will compete with the target molecule for reaction with NHS esters if you are labeling your molecule with a DBCO-NHS ester.[1][10][11]

  • Azides: Sodium azide (B81097), a common preservative, will directly compete with your azide-tagged molecule for reaction with the DBCO group, significantly reducing labeling efficiency.[1][10][11][12]

Q4: Can I have reducing agents like DTT or β-mercaptoethanol in my buffer?

It is generally recommended to avoid reducing agents. The azide group is sensitive to some reducing agents, which can lead to its reduction and subsequent inability to participate in the click reaction.[13] Furthermore, free sulfhydryl groups (thiols) on proteins can react with the DBCO moiety, leading to non-specific labeling.[14] If your protein of interest has disulfide bonds that need to be reduced, or if you are concerned about non-specific reactions with free thiols, a reduction and subsequent alkylation step (e.g., with iodoacetamide) prior to labeling is recommended to block the free thiols.[14]

Q5: Do common additives like salts, detergents, or glycerol (B35011) affect the labeling reaction?

Additives such as glycerol, NaCl, KCl, potassium phosphate, and chelating agents like EDTA and EGTA generally do not have a negative impact on the labeling efficiency.[12] However, it is always good practice to perform a small-scale pilot experiment to confirm compatibility with your specific reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Incorrect buffer pH.Ensure the reaction buffer pH is between 7 and 9.[1][2]
Buffer contains interfering substances (e.g., Tris, glycine, sodium azide).Dialyze or desalt your sample into a recommended buffer like PBS or HEPES.[10][11][12]
Inactive this compound reagent.Ensure the reagent has been stored correctly at -20°C and protected from moisture.[5] Prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1]
Insufficient incubation time or temperature.Increase the incubation time (can be up to 12 hours or longer) or temperature (reactions can be performed between 4°C and 37°C).[1]
Low concentration of reactants.Increase the concentration of one or both reactants to drive the reaction forward.[1][2]
High Background/ Non-specific Labeling Reaction of DBCO with free sulfhydryl groups on proteins.Perform a reduction and alkylation step on your protein sample prior to labeling to block free thiols.[14]
Hydrolyzed DBCO reagent.Ensure the DBCO reagent is stored properly and handled in an anhydrous environment to prevent hydrolysis.
Inadequate purification post-labeling.Use an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted dye.[1]

Quantitative Data Summary

The following table summarizes the impact of different buffer conditions on the reaction rates of DBCO-azide cycloaddition, which is the underlying reaction for this compound labeling. Note that these are general trends for the reaction and not specific to the BP Fluor 546 dye itself.

Buffer pH Relative Reaction Rate Reference
PBS7Lower[3][4]
HEPES7Higher[3][4]
MES5-6.7Moderate[3][4]
Borate8-10Higher with increasing pH[3][4]
DMEM7.4Higher than RPMI[3][4]
RPMI7.4Lower than DMEM[3][4]

Experimental Protocols

Protocol: General Labeling of an Azide-Modified Protein with this compound

  • Buffer Preparation: Prepare a suitable reaction buffer such as 20 mM HEPES or 1X PBS at pH 7.4. Ensure the buffer is free of any primary amines or sodium azide.[1][2]

  • Reagent Preparation:

    • Dissolve the azide-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[1]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1] Longer incubation times of up to 12 hours can improve efficiency.[1]

  • Purification:

    • Remove the unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]

  • Determination of Labeling Efficiency (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 554 nm (for BP Fluor 546).

    • Calculate the degree of labeling using the Beer-Lambert law with the respective extinction coefficients.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis azide_protein Azide-Modified Protein in Amine/Azide-Free Buffer mix Mix Reactants (10-20x molar excess of dye) azide_protein->mix dbco_dye This compound in Anhydrous DMSO/DMF dbco_dye->mix incubate Incubate (2-12h, 4-25°C, dark) mix->incubate purify Remove Unreacted Dye (e.g., Desalting Column) incubate->purify analyze Analyze Labeled Product (Spectroscopy) purify->analyze

Caption: Experimental workflow for labeling an azide-modified protein with this compound.

troubleshooting_flowchart start Low/No Labeling Observed check_buffer Is the buffer pH 7-9 and free of amines/azides? start->check_buffer check_reagent Is the DBCO reagent fresh and properly stored? check_buffer->check_reagent Yes solution_buffer Action: Change to a recommended buffer (e.g., PBS, HEPES). check_buffer->solution_buffer No check_conditions Were incubation time and reactant concentrations sufficient? check_reagent->check_conditions Yes solution_reagent Action: Use fresh, anhydrously prepared DBCO stock. check_reagent->solution_reagent No solution_conditions Action: Increase incubation time and/or reactant concentration. check_conditions->solution_conditions No success Problem Resolved check_conditions->success Yes solution_buffer->success solution_reagent->success solution_conditions->success

Caption: A troubleshooting decision tree for low or no labeling efficiency issues.

References

Validation & Comparative

A Head-to-Head Comparison: BP Fluor 546 DBCO vs. Alexa Fluor 546 DBCO for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioorthogonal labeling, the choice of fluorescent probe is paramount to generating high-quality, reproducible data. This guide provides an objective comparison of two prominent orange-fluorescent dyes functionalized with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry: BP Fluor 546 DBCO and Alexa Fluor 546 DBCO.

This comparison focuses on the key performance indicators of these azide-reactive probes, supported by available experimental data and detailed protocols to assist researchers in making an informed decision for their specific applications in cellular imaging and biomolecule tracking.

Quantitative Performance Data

A direct, side-by-side quantitative comparison of all performance metrics for this compound and Alexa Fluor 546 DBCO is challenging due to the limited availability of published data for this compound. However, based on information from various suppliers and publications, the following table summarizes the key spectral and physical properties.

PropertyThis compoundAlexa Fluor 546 DBCO
Excitation Maximum (nm) 554[1][2]~556[3]
Emission Maximum (nm) 570[1][2]~573[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~112,000[1]~112,000[3]
Quantum Yield High (exact value not published)[4][5]~0.79 (for Alexa Fluor 546 dye)[6]
Molecular Weight ~1106.5 g/mol [1]Varies by specific conjugate
Solubility Water, DMSO, DMF[1]Good water solubility[3]
pH Sensitivity Insensitive over pH 4-10[1][2]Insensitive over a broad pH range[3][7]

Note: Alexa Fluor is a registered trademark of Thermo Fisher Scientific. BP Fluor is a trademark of BroadPharm. Several sources describe BP Fluor 546 as an "Alexa Fluor 546 equivalent" and spectrally "almost identical"[2][8].

Performance Insights

Brightness and Photostability:

Both BP Fluor and Alexa Fluor dye families are renowned for their high brightness and photostability.[3][4][7][9] While a specific quantum yield for this compound is not publicly available, the manufacturer describes it as having a high fluorescence quantum yield.[4][5] The Alexa Fluor 546 dye has a reported quantum yield of approximately 0.79, indicating a very efficient conversion of absorbed light into fluorescence.[6]

In terms of photostability, both dye series are marketed as being more robust than traditional fluorophores like fluorescein.[10][11] This enhanced photostability allows for longer exposure times during imaging and more reliable quantitative analysis with less signal degradation.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of DBCO-functionalized fluorescent dyes for cellular labeling via copper-free click chemistry.

Protocol 1: Metabolic Labeling of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-functionalized sugar into the glycans of cultured mammalian cells, preparing them for labeling with a DBCO-containing fluorescent dye.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and enter a logarithmic growth phase.

  • Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to create a 10 mM stock solution.

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1-3 days to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz. The cells are now ready for fluorescent labeling.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells

This protocol details the subsequent labeling of the azide-modified cells with either this compound or Alexa Fluor 546 DBCO.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound or Alexa Fluor 546 DBCO

  • DMSO or aqueous buffer for dye reconstitution

  • Serum-free cell culture medium or PBS

  • (Optional) Fixative (e.g., 4% paraformaldehyde in PBS)

  • (Optional) Nuclear counterstain (e.g., DAPI)

Procedure for Live-Cell Imaging:

  • Prepare Staining Solution: Prepare a 1-5 mM stock solution of the DBCO dye in DMSO. Dilute the stock solution in serum-free medium or PBS to a final working concentration of 10-50 µM.

  • Labeling: Add the staining solution to the washed, azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove any unbound dye.

  • Imaging: Add fresh culture medium or imaging buffer to the cells and proceed with fluorescence microscopy.

Procedure for Fixed-Cell Imaging:

  • Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Labeling: Incubate the fixed cells with the DBCO-fluorophore staining solution (10-50 µM in PBS) for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling and imaging cells using copper-free click chemistry with a DBCO-functionalized fluorescent dye.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Copper-Free Click Reaction cluster_2 Step 3: Imaging A Seed Mammalian Cells B Add Azido Sugar (e.g., Ac4ManNAz) to Culture Medium A->B C Incubate for 1-3 Days B->C D Wash Cells with PBS C->D F Incubate Cells with DBCO-Fluorophore D->F E Prepare DBCO-Fluorophore (BP Fluor 546 or Alexa Fluor 546) E->F G Wash Away Unbound Dye H Fluorescence Microscopy G->H I Data Analysis H->I

References

A Comparative Guide to the Photostability of Orange Fluorescent Dyes for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based methodologies, the selection of a photostable fluorophore is critical for acquiring high-quality, reproducible data. This guide provides a detailed comparison of the photostability and spectral properties of BP Fluor 546 DBCO against other commonly used orange fluorescent dyes: Alexa Fluor 546, Cy3, and TAMRA.

When labeling biomolecules for imaging, especially in experiments requiring prolonged or repeated light exposure such as time-lapse microscopy or z-stack acquisition, the photostability of the fluorescent probe is a paramount consideration. Photobleaching, the irreversible photochemical destruction of a fluorophore, can lead to a diminished signal-to-noise ratio and potential misinterpretation of quantitative data. This guide aims to provide an objective comparison to inform the selection of the most suitable orange fluorescent dye for your specific research needs.

Spectroscopic and Photostability Properties: A Comparative Overview

PropertyThis compoundAlexa Fluor 546Cy3TAMRA (5-isomer)
Excitation Max (nm) 554[5]556[6]~550546
Emission Max (nm) 570[5]573[6]~570579
Molar Extinction Coefficient (cm⁻¹M⁻¹) 112,000[5]112,000150,00092,000
Fluorescence Quantum Yield (Φf) Data not available0.10[6]~0.15Data not available
Relative Photostability Claimed to be high (equivalent to Alexa Fluor 546)[1]High[3][4][7]ModerateGood

Key Takeaways from the Data:

  • Brightness: While Cy3 exhibits a higher molar extinction coefficient, the overall brightness of a fluorophore is a product of both its extinction coefficient and its quantum yield. Alexa Fluor 546, and by extension this compound, are known for their exceptional brightness and photostability, making them suitable for demanding imaging applications.[3]

  • Photostability: The Alexa Fluor dye series is consistently reported to be more photostable than Cy3 and other conventional dyes.[3][4][7] This allows for longer imaging times and the acquisition of more photons before the signal significantly degrades. TAMRA is generally considered to have good photostability.

Experimental Protocol for Measuring Photostability

To quantitatively compare the photostability of different fluorophores, a standardized experimental protocol is essential. The following outlines a general methodology for assessing photostability using fluorescence microscopy.

Objective: To determine the photobleaching rate and half-life of fluorescent dyes under controlled illumination conditions.

Materials:

  • Fluorescence microscope (confocal or widefield) with a stable light source (e.g., laser or LED).

  • Objective lens with appropriate magnification and numerical aperture.

  • Filter sets optimized for the excitation and emission spectra of the dyes being tested.

  • Digital camera (e.g., sCMOS or EMCCD) for image acquisition.

  • Image analysis software (e.g., ImageJ/Fiji).

  • Microscope slides and coverslips.

  • Samples labeled with the fluorescent dyes of interest.

Methodology:

  • Sample Preparation:

    • Prepare samples with each of the fluorescent dyes to be compared. Ensure that the labeling density and sample environment are as identical as possible.

    • Mount the samples on microscope slides. For comparative studies, it is advisable to use a mounting medium without an anti-fade reagent to assess the intrinsic photostability of the fluorophores.

  • Microscope Setup and Image Acquisition:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter set for the dye being imaged.

    • Set the illumination intensity to a consistent and reproducible level. This is a critical parameter and must be kept constant across all experiments.

    • Focus on the sample and adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector. These settings should also remain constant.

    • Define a region of interest (ROI) containing the fluorescent signal.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). The duration of the acquisition should be long enough to observe significant photobleaching.

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Measure the mean fluorescence intensity of a background region (an area with no fluorescent signal) for each time point and subtract this from the ROI intensity to correct for background noise.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • To quantify photostability, fit the decay curve to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Below is a diagram illustrating the experimental workflow for comparing fluorophore photostability.

G Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion prep1 Label Samples with Dyes prep2 Mount on Slides prep1->prep2 acq1 Microscope Setup & Stabilization prep2->acq1 acq2 Set Consistent Illumination & Camera Settings acq1->acq2 acq3 Time-Lapse Imaging acq2->acq3 ana1 Measure ROI & Background Intensity acq3->ana1 ana2 Normalize Fluorescence Intensity ana1->ana2 ana3 Plot Decay Curve ana2->ana3 ana4 Calculate Photobleaching Half-Life (t½) ana3->ana4 conc Compare t½ values to rank photostability ana4->conc

References

A Comparative Guide to the Quantum Yield of BP Fluor 546 DBCO and Other Fluorophores for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and drug development, the selection of fluorescent probes for bioorthogonal labeling is a critical step that dictates the sensitivity and clarity of imaging and detection assays. Among the various fluorophores available for copper-free click chemistry, BP Fluor 546 DBCO has emerged as a popular choice. This guide provides an objective comparison of the quantum yield of this compound against other spectrally similar DBCO-containing fluorophores, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Fluorophore Performance

The following table summarizes the key quantitative data for this compound and its alternatives. The data has been compiled from various manufacturer specifications and publicly available information.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound 554[1]570[1]112,000[1]~0.79*
Alexa Fluor 546 556[2]573[2]112,000[3]0.79[4][5]
Cy3 DBCO 555[6][7]570[6][7]150,000[6][7]0.15 - 0.31[6][7][8]
sulfo-Cy3 DBCO 555570150,0000.1[9]
TAMRA DBCO 541[10]567[10]84,000[10]0.1[10][11]
AF555 DBCO 555565155,000High
XFD546 PEG4 DBCO 561572Not specifiedHigh[12]

*Note: The quantum yield of this compound is estimated based on its manufacturer's claim of being an equivalent to Alexa Fluor 546.[13][14] Direct measurement under specific experimental conditions is recommended for highest accuracy.

Experimental Protocols: Measuring Fluorescence Quantum Yield

The determination of fluorescence quantum yield (Φ) is a crucial experiment for characterizing and comparing fluorophores. The most common method employed is the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

The Comparative Method for Quantum Yield Determination

This method relies on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.

The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

  • Φ_std is the quantum yield of the standard.

  • I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

  • A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength.

  • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

Detailed Experimental Steps:

  • Selection of a Standard: Choose a quantum yield standard that has a known and stable quantum yield and spectral properties (absorption and emission) as close as possible to the sample being tested. For fluorophores in the orange-red region, standards like Rhodamine 6G or Rhodamine 101 are often used.

  • Solvent Selection: Use a spectroscopic grade solvent that dissolves both the sample and the standard and does not have any fluorescent impurities. If different solvents are used for the sample and the standard, their refractive indices must be taken into account in the calculation.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: In a spectrofluorometer, record the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each fluorescence spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample using the equation above, substituting the slopes for the (I/A) terms.

Mandatory Visualization: Copper-Free Click Chemistry Workflow

The following diagram illustrates the general workflow of a copper-free click chemistry reaction, which is the primary application for DBCO-functionalized fluorophores like this compound. This reaction enables the labeling of azide-modified biomolecules in biological systems without the need for a toxic copper catalyst.

CopperFreeClickChemistry cluster_reactants Reactants cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product cluster_application Downstream Applications Fluorophore_DBCO Fluorophore-DBCO (e.g., this compound) SPAAC Click Reaction (Copper-Free) Fluorophore_DBCO->SPAAC Biomolecule_Azide Azide-Modified Biomolecule Biomolecule_Azide->SPAAC Labeled_Biomolecule Fluorescently Labeled Biomolecule SPAAC->Labeled_Biomolecule Detection Fluorescence Detection Labeled_Biomolecule->Detection

Caption: Workflow of Copper-Free Click Chemistry.

References

Validating BP Fluor 546 DBCO Conjugation Efficiency: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in bioconjugation, accurately determining the efficiency of fluorophore labeling is a critical step to ensure the quality and consistency of their conjugates. This guide provides a comprehensive comparison of BP Fluor 546 DBCO with alternative fluorescent probes and details a spectroscopic method for validating conjugation efficiency.

Performance Comparison of DBCO-Activated Fluorophores

The selection of a fluorescent probe for conjugation to azide-modified biomolecules via Dibenzocyclooctyne (DBCO) chemistry is dictated by the specific experimental requirements, including the available excitation sources and desired emission wavelengths. Below is a comparison of this compound with other commonly used DBCO-activated fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Conjugation Chemistry
This compound 554[1][2]570[1][2]112,000[1]Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Sulfo-Cy3 DBCO 555[3][4]570[3][4]150,000[3][4]Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
TAMRA DBCO 541-553[5][6]567-575[5][6]80,000-84,000[5][6]Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Sulfo-Cy5 DBCO 647[7]655[7]250,000[7]Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Experimental Protocol: Spectroscopic Validation of Conjugation Efficiency

The conjugation efficiency is typically quantified by determining the Degree of Labeling (DOL), which represents the average number of fluorophore molecules conjugated to each biomolecule (e.g., an antibody). A reliable and straightforward method for calculating the DOL is through UV-Vis spectroscopy.

Principle

This method relies on Beer-Lambert's law to determine the concentrations of the protein and the conjugated fluorophore in the purified conjugate solution. By measuring the absorbance at the protein's maximum absorbance wavelength (typically 280 nm) and the fluorophore's maximum absorbance wavelength, the DOL can be calculated. A correction factor is necessary to account for the fluorophore's absorbance at 280 nm.

Materials
  • Purified this compound conjugated to the biomolecule of interest (e.g., antibody)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure
  • Purification of the Conjugate: It is crucial to remove all unconjugated this compound from the reaction mixture. This is typically achieved through size-exclusion chromatography or dialysis.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance of the purified conjugate solution at the maximum absorbance wavelength of BP Fluor 546, which is 554 nm (A₅₅₄).

  • Calculation of Degree of Labeling (DOL):

    The following equations are used to calculate the DOL:

    • Concentration of the Fluorophore (M): [Fluorophore] = A₅₅₄ / (ε_dye × path length)

    • Corrected Absorbance of the Protein at 280 nm: A_protein = A₂₈₀ - (A₅₅₄ × CF₂₈₀) where CF₂₈₀ is the correction factor for the fluorophore's absorbance at 280 nm. The correction factor is calculated as: CF₂₈₀ = (Absorbance of the free dye at 280 nm) / (Absorbance of the free dye at its λ_max)

    • Concentration of the Protein (M): [Protein] = A_protein / (ε_protein × path length)

    • Degree of Labeling (DOL): DOL = [Fluorophore] / [Protein]

    Where:

    • A₅₅₄ = Absorbance of the conjugate at 554 nm.

    • A₂₈₀ = Absorbance of the conjugate at 280 nm.

    • ε_dye = Molar extinction coefficient of BP Fluor 546 (112,000 cm⁻¹M⁻¹).[1]

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, this is typically ~210,000 cm⁻¹M⁻¹).

    • path length = Path length of the cuvette (typically 1 cm).

    • CF₂₈₀ = Correction factor for BP Fluor 546 at 280 nm. This value should be determined experimentally for the free dye or obtained from the manufacturer's data sheet.

Visualizing the Chemistry and Workflow

To further clarify the processes involved, the following diagrams illustrate the chemical reaction and the experimental workflow.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Fluorophore_DBCO BP Fluor 546-DBCO Conjugate Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Fluorophore_DBCO->Conjugate + Biomolecule_Azide Azide-Modified Biomolecule Biomolecule_Azide->Conjugate

SPAAC Reaction of this compound.

Workflow for Spectroscopic Validation of Conjugation Efficiency A 1. Conjugation Reaction (this compound + Azide-Biomolecule) B 2. Purification of Conjugate (e.g., Size-Exclusion Chromatography) A->B C 3. UV-Vis Spectrophotometry (Measure A280 and A554) B->C D 4. Data Analysis (Calculate Degree of Labeling) C->D E 5. Validated Fluorescent Conjugate D->E

References

A Head-to-Head Comparison: BP Fluor 546 DBCO vs. Cy3-DBCO for Advanced Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the precise world of protein labeling, the choice of fluorescent probe is paramount. This guide offers an in-depth comparison of two prominent DBCO-functionalized dyes, BP Fluor 546 DBCO and Cy3-DBCO, for copper-free click chemistry applications. By examining their photophysical properties, and providing detailed experimental protocols, this guide aims to empower researchers to make an informed decision for their specific experimental needs.

The advent of bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, allows for the specific covalent labeling of azide-modified proteins with fluorescent probes like this compound and Cy3-DBCO. This enables a myriad of applications, from tracking protein localization and trafficking to studying protein-protein interactions and conformational changes.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the key photophysical and chemical properties of this compound and Cy3-DBCO are summarized below. These parameters are crucial for determining the suitability of a dye for various fluorescence-based assays.

PropertyThis compoundCy3-DBCO
Excitation Maximum (λex) 554 nm[1]555 nm[2]
Emission Maximum (λem) 570 nm[1]570 nm[2]
Molar Extinction Coefficient (ε) 112,000 cm⁻¹M⁻¹[1]150,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) Data not available~0.31[2]
Molecular Weight ~1106.5 g/mol [1]~758 g/mol [2]
Solubility Water, DMSO, DMF, MeOH[1]DMF, DMSO, DCM, alcohols[2]
pH Sensitivity pH-insensitive (pH 4-10)[1][3]pH-insensitive[4]

Delving Deeper: A Performance Analysis

Photostability: The ability of a fluorophore to resist photobleaching under prolonged illumination is critical for time-lapse imaging and quantitative studies. While direct comparative photostability data between this compound and Cy3-DBCO is limited, cyanine (B1664457) dyes like Cy3 are known to be susceptible to photobleaching, especially when compared to more modern dyes such as the Alexa Fluor series. For demanding imaging applications requiring high photostability, researchers should carefully consider this aspect.

Solubility and Labeling Chemistry: Both this compound and Cy3-DBCO are functionalized with a dibenzocyclooctyne (DBCO) group, enabling them to react specifically with azide-modified proteins via the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction[1][5]. This copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological systems without interfering with native biochemical processes. Both dyes exhibit good solubility in common organic solvents like DMSO and DMF, which are typically used to prepare stock solutions for labeling reactions[1][2]. BP Fluor 546 is also noted for its water solubility[1][3].

Experimental Protocols

This section provides a detailed, generalized workflow for the fluorescent labeling of a protein of interest using either this compound or Cy3-DBCO. The process involves two key stages: the introduction of an azide (B81097) group into the target protein and the subsequent copper-free click chemistry reaction with the DBCO-functionalized dye.

Part 1: Introduction of Azide Groups into the Target Protein

Method 1: Metabolic Labeling (for in-cell labeling)

This method is suitable for introducing azide groups into newly synthesized proteins within living cells.

  • Cell Culture: Culture cells of interest in an appropriate medium.

  • Azide-Modified Amino Acid Incubation: Replace the standard culture medium with a methionine-free medium supplemented with an azide-bearing methionine analog, such as L-azidohomoalanine (AHA). Incubate the cells for a period sufficient for protein synthesis and incorporation of the analog (e.g., 18-24 hours).

  • Cell Lysis (for in-vitro labeling post-metabolic incorporation): Harvest the cells and lyse them using a suitable lysis buffer to extract the azide-modified proteome.

Method 2: Chemical Modification (for in-vitro labeling of purified proteins)

This method is used for labeling purified proteins that do not have a genetically encoded azide group.

  • Protein Preparation: Ensure the purified protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.

  • Azide-NHS Ester Reaction: Add a 10-20 fold molar excess of an azide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azido-PEG4-NHS ester) to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the unreacted azide-NHS ester using a desalting column or dialysis against an appropriate buffer.

Part 2: Fluorescent Labeling via Copper-Free Click Chemistry
  • Prepare Dye Stock Solution: Dissolve this compound or Cy3-DBCO in anhydrous DMSO to a final concentration of 10 mM.

  • Labeling Reaction: Add a 2-5 fold molar excess of the DBCO-dye stock solution to the azide-modified protein solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of Labeled Protein: Remove the unreacted DBCO-dye using a desalting column or dialysis.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) using a spectrophotometer.

experimental_workflow cluster_azide_modification Part 1: Azide Modification of Protein cluster_click_labeling Part 2: Copper-Free Click Chemistry cluster_analysis Downstream Analysis protein Target Protein azide_reagent Azide-NHS Ester or Metabolic Labeling protein->azide_reagent Incubation azide_protein Azide-Modified Protein azide_reagent->azide_protein Covalent Modification dbco_dye This compound or Cy3-DBCO azide_protein->dbco_dye SPAAC Reaction labeled_protein Fluorescently Labeled Protein dbco_dye->labeled_protein Stable Triazole Linkage purification Purification labeled_protein->purification analysis Fluorescence Microscopy, FRET, Flow Cytometry, etc. purification->analysis

Figure 1. A generalized experimental workflow for protein labeling using DBCO-functionalized dyes.

Visualizing Cellular Processes: GPCR Trafficking

Fluorescently labeled proteins are instrumental in dissecting complex cellular signaling pathways. A prime example is the study of G-protein coupled receptor (GPCR) trafficking, a critical process in cellular communication and a major target for drug development. The following diagram illustrates how a GPCR, labeled with a fluorescent dye via click chemistry, can be tracked as it undergoes internalization and recycling.

GPCR_trafficking cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm ligand Ligand gpcr Azide-Modified GPCR (Labeled with Dye) ligand->gpcr Binding & Activation clathrin_pit Clathrin-Coated Pit gpcr->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome Endocytosis recycling_endosome Recycling Endosome endosome->recycling_endosome Recycling Pathway lysosome Lysosome (Degradation) endosome->lysosome Degradation Pathway recycling_endosome->gpcr Return to Surface

Figure 2. A simplified signaling pathway illustrating GPCR trafficking, a process that can be visualized using fluorescently labeled receptors.

Conclusion and Recommendations

Both this compound and Cy3-DBCO are powerful tools for the fluorescent labeling of proteins through copper-free click chemistry.

  • Cy3-DBCO is a well-established and bright fluorophore with a high molar extinction coefficient, making it an excellent choice for applications where high sensitivity is required.

  • This compound offers very similar spectral properties to Cy3-DBCO and is presented as a water-soluble and pH-insensitive dye, which can be advantageous for certain biological applications[1][3].

The ultimate choice between these two dyes will depend on the specific requirements of the experiment. For researchers prioritizing maximum brightness, Cy3-DBCO is a strong candidate based on its high extinction coefficient. However, for experiments where factors like water solubility are critical, this compound presents a compelling alternative. It is highly recommended to empirically test both dyes in the specific experimental context to determine the optimal probe for achieving the desired results. As the field of fluorescent probe development continues to advance, the availability of direct comparative data will be invaluable for guiding researchers in their selection process.

References

Performance of BP Fluor 546 DBCO in Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BP Fluor 546 DBCO with other common fluorescent probes used in various microscopy techniques. The selection of an appropriate fluorophore is critical for generating high-quality, reproducible imaging data. This document aims to facilitate this selection by presenting objective performance data and detailed experimental protocols.

Quantitative Performance Data

The brightness and signal intensity of a fluorophore are determined by its molar extinction coefficient and quantum yield. The following table summarizes these key quantitative parameters for this compound and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Brightness (ε x Φ)
This compound 554[1]570[1]112,000[1]N/AN/A
Alexa Fluor 546 DBCO 556[2]573[2]112,000[2]0.79[3]88,480
AZDye™ 546 DBCO 554[4]570[4]110,000[4]N/AN/A
Cy3 DBCO 555[5]570[5]150,000[5]0.31[5]46,500

Performance in Microscopy Techniques: A Qualitative Comparison

While direct quantitative comparisons of photostability and signal-to-noise ratio (SNR) for this compound are limited in the available literature, a qualitative assessment can be made based on its equivalence to the well-characterized Alexa Fluor series.

Microscopy TechniqueThis compound PerformanceKey Considerations
Confocal Microscopy Excellent: Expected to provide bright and stable signals due to its high extinction coefficient and the known high photostability of the Alexa Fluor dye family. This allows for longer exposure times and the acquisition of high-resolution images with good SNR.[2][5]The selection of appropriate laser lines (e.g., 561 nm) and emission filters is crucial for optimal signal detection and minimizing bleed-through from other fluorophores in multi-color experiments.
Live-Cell Imaging Well-suited: The copper-free click chemistry reaction of the DBCO moiety is biocompatible, making it ideal for labeling and tracking biomolecules in living cells without inducing cytotoxicity.[1] Its pH-insensitivity (stable between pH 4-10) is also advantageous for maintaining signal stability in the cellular environment.[1]Minimizing light exposure is critical to reduce phototoxicity and photobleaching during time-lapse imaging. The high brightness of BP Fluor 546 can help in using lower laser power and shorter exposure times.
Super-Resolution Microscopy (e.g., STORM, STED) Promising: The high photon output and photostability of fluorophores are critical for super-resolution techniques. Given its characteristics, this compound is expected to be a suitable candidate. The small size of the dye and the specificity of the click chemistry reaction allow for high-density labeling, which is essential for achieving high-resolution images.The specific photoswitching properties required for techniques like STORM would need to be empirically determined. For STED microscopy, the dye's compatibility with the depletion laser wavelength is a key factor.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of this compound with alternative fluorophores.

Protocol 1: Comparative Labeling of Cellular Proteins for Confocal Microscopy

This protocol describes the metabolic labeling of cellular proteins with an azide-containing amino acid followed by fluorescent labeling using DBCO-conjugated dyes for comparative analysis.

1. Metabolic Labeling: a. Culture cells of interest (e.g., HeLa) to 70-80% confluency in complete growth medium. b. Replace the medium with methionine-free medium supplemented with L-azidohomoalanine (AHA) at a final concentration of 25-50 µM. c. Incubate the cells for 4-18 hours to allow for the incorporation of AHA into newly synthesized proteins.

2. Cell Fixation and Permeabilization: a. Wash the cells twice with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS.

3. Click Chemistry Reaction: a. Prepare 10 µM solutions of this compound, Alexa Fluor 546 DBCO, and Cy3 DBCO in PBS. b. Add the respective dye solutions to the fixed and permeabilized cells. c. Incubate for 1 hour at room temperature, protected from light. d. Wash the cells three times with PBS containing 0.05% Tween-20. e. Counterstain the nuclei with DAPI, if desired.

4. Imaging and Analysis: a. Mount the coverslips on microscope slides with an anti-fade mounting medium. b. Acquire images using a confocal microscope with appropriate laser lines and emission filters for each fluorophore. c. For a quantitative comparison of brightness, measure the mean fluorescence intensity of labeled structures. d. To assess photostability, perform time-lapse imaging under continuous illumination and measure the rate of fluorescence decay. e. Calculate the signal-to-noise ratio (SNR) by dividing the mean intensity of the signal by the standard deviation of the background.

Protocol 2: Live-Cell Imaging of Labeled Biomolecules

This protocol outlines the procedure for labeling and imaging azide-modified biomolecules on the surface of live cells.

1. Metabolic Labeling of Cell Surface Glycans: a. Culture cells on glass-bottom dishes suitable for live-cell imaging. b. Add an azide-modified sugar (e.g., peracetylated N-azidoacetylgalactosamine, Ac4GalNAz) to the culture medium at a concentration of 25-50 µM. c. Incubate for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

2. Live-Cell Labeling with DBCO-Dyes: a. Prepare 5 µM solutions of this compound and its alternatives in a serum-free, phenol (B47542) red-free imaging medium. b. Wash the cells twice with the imaging medium. c. Add the dye solutions to the cells and incubate for 30-60 minutes at 37°C. d. Wash the cells three times with the imaging medium to remove unbound dye.

3. Time-Lapse Microscopy: a. Place the dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). b. Acquire time-lapse images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. c. Monitor the stability of the fluorescent signal and cell health over the desired time course.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in the protocols.

Experimental_Workflow_Confocal cluster_sample_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_imaging Imaging & Analysis Metabolic_Labeling Metabolic Labeling (e.g., AHA incorporation) Fixation_Perm Fixation & Permeabilization Metabolic_Labeling->Fixation_Perm Click_Reaction Copper-Free Click Chemistry (DBCO-Dye Incubation) Fixation_Perm->Click_Reaction Confocal_Microscopy Confocal Microscopy Click_Reaction->Confocal_Microscopy Data_Analysis Data Analysis (Brightness, Photostability, SNR) Confocal_Microscopy->Data_Analysis

Caption: Workflow for comparative analysis in confocal microscopy.

Signaling_Pathway_Live_Cell cluster_labeling_live Live Cell Labeling cluster_imaging_live Live Cell Imaging Metabolic_Labeling_Live Metabolic Labeling of Live Cells (e.g., Azide-Sugar Incorporation) DBCO_Dye_Incubation Incubation with DBCO-conjugated Fluorophore Metabolic_Labeling_Live->DBCO_Dye_Incubation Wash_Steps Wash to Remove Unbound Dye DBCO_Dye_Incubation->Wash_Steps Time_Lapse_Microscopy Time-Lapse Fluorescence Microscopy Wash_Steps->Time_Lapse_Microscopy Analysis_Live Analysis of Dynamics & Phototoxicity Time_Lapse_Microscopy->Analysis_Live

Caption: Workflow for live-cell imaging with DBCO probes.

References

A Head-to-Head Comparison of BP Fluor 546 DBCO and Other Click Chemistry Dyes for Cost-Effective Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of bioorthogonal chemistry, the selection of fluorescent probes for labeling and visualizing biomolecules is a critical decision that impacts both experimental outcomes and research budgets. Among the myriad of options for copper-free click chemistry, BP Fluor 546 DBCO has emerged as a contender against well-established dyes. This guide provides a detailed, data-driven comparison of the cost-effectiveness and performance of this compound against other commercially available DBCO-functionalized fluorescent dyes, empowering researchers to make informed decisions for their specific applications.

Performance Characteristics: A Quantitative Comparison

The utility of a fluorescent dye is primarily determined by its spectroscopic properties, including its absorption and emission maxima, extinction coefficient, and quantum yield. The brightness of a fluorophore, a crucial factor for sensitivity in imaging experiments, is the product of its molar extinction coefficient and quantum yield. The following table summarizes the available quantitative data for this compound and spectrally similar alternatives.

Table 1: Spectroscopic Properties of DBCO-Functionalized Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (Ext. Coeff. x QY)
This compound554[1][2][3]570[1][2][3]~112,000[1]Not ProvidedNot Calculable
AZDye™ 546 DBCO554[4]570[4]110,000[4]Not ProvidedNot Calculable
Alexa Fluor® 546 (non-DBCO)556573112,000[5]0.79[6]88,480
APDye™ 546 DBCO554[3]570[3]Not ProvidedNot ProvidedNot Calculable
Cy3 DBCO555570150,000Not ProvidedNot Calculable
Alexa Fluor® 555 (non-DBCO)555565155,000[5]0.10[6]15,500
MB™ 543 DBCO544[7]560[7]Not ProvidedHigh (not specified)[8]Not Calculable

Note: Data for Alexa Fluor® 546 and 555 are for the non-DBCO versions and are included for comparative purposes as they are often cited as spectral equivalents.

Cost-Effectiveness Analysis

To assess the cost-effectiveness, the price per unit of dye is compared. The following table provides a snapshot of the pricing for 1 mg of each DBCO-functionalized dye from various suppliers.

Table 2: Cost Comparison of DBCO-Functionalized Fluorescent Dyes

DyeSupplierPrice (USD) for 1 mg
This compoundBroadPharm$200[1]
AZDye™ 546 DBCOVector Labs$200[4]
APDye™ 546 DBCOAxisPharmNot specified for 1mg
Cy3 DBCOVector LabsNot specified for 1mg
MB™ 543 DBCOVector LabsNot specified for 1mg

Experimental Protocols

To ensure a fair and direct comparison of the performance of these dyes, standardized experimental protocols are essential. Below are detailed methodologies for labeling biomolecules using copper-free click chemistry and for evaluating the photostability of the resulting conjugates.

Protocol 1: General Procedure for Labeling Azide-Modified Proteins with DBCO-Functionalized Dyes

This protocol outlines the steps for conjugating a DBCO-functionalized fluorescent dye to a protein containing an azide (B81097) group.

  • Reagent Preparation:

    • Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of the DBCO-functionalized dye (e.g., this compound) in a compatible organic solvent such as DMSO or DMF at a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-dye solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye by size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

    • Elute the labeled protein with PBS or another suitable buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

Protocol 2: Comparative Photostability Analysis of Fluorescent Dye Conjugates

This protocol describes a method for comparing the photostability of different fluorescent dye-protein conjugates under identical illumination conditions.

  • Sample Preparation:

    • Prepare solutions of the different dye-protein conjugates at the same concentration in an imaging buffer (e.g., PBS).

    • Mount the samples on a microscope slide and cover with a coverslip.

  • Imaging and Photobleaching:

    • Using a fluorescence microscope equipped with a suitable filter set for the dyes being tested, locate a field of view for each sample.

    • Acquire an initial image (time = 0) using a fixed set of imaging parameters (e.g., exposure time, laser power).

    • Continuously illuminate the sample with the excitation light.

    • Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a defined region of interest (ROI) in each image over the time course.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye to generate photobleaching curves.

    • The dye with the slowest decay in fluorescence intensity is the most photostable.

Visualizing the Workflow

To better understand the experimental processes and the underlying chemical reaction, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow: Dye Comparison start Start: Select Dyes labeling Protocol 1: Label Azide-Protein start->labeling purification Purify Conjugates labeling->purification photostability Protocol 2: Photostability Assay purification->photostability analysis Data Analysis: Compare Brightness & Stability photostability->analysis conclusion Conclusion: Select Optimal Dye analysis->conclusion

Caption: A flowchart illustrating the key steps in the experimental workflow for comparing different DBCO-functionalized fluorescent dyes.

G cluster_reaction Copper-Free Click Chemistry azide Azide-Modified Biomolecule product Stable Triazole Linkage (Fluorescently Labeled Biomolecule) azide->product + dbco DBCO-Functionalized Dye dbco->product

Caption: A diagram representing the copper-free click chemistry reaction between an azide-modified biomolecule and a DBCO-functionalized dye.

Conclusion

The choice of a fluorescent dye for click chemistry is a multifaceted decision that requires a balance between performance and cost. This compound presents itself as a cost-competitive alternative to other commercially available dyes in the same spectral range. While a complete assessment of its brightness is hampered by the lack of a published quantum yield, its spectral characteristics and pricing make it a viable option for consideration.

For researchers prioritizing cost, this compound and AZDye™ 546 DBCO offer a significant price advantage over other alternatives for which pricing is available. However, for applications demanding the highest sensitivity and photostability, a direct experimental comparison as outlined in the provided protocols is strongly recommended. The ultimate cost-effectiveness of any dye will depend on the specific requirements of the experiment, including the abundance of the target biomolecule, the imaging modality employed, and the required duration of image acquisition.

References

Navigating the Crowded Spectrum: A Guide to BP Fluor 546 DBCO and its Spectral Neighbors

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of fluorescence-based biological research, the careful selection of fluorophores is paramount to the success of multiplexing experiments. This guide provides a comprehensive comparison of BroadPharm's BP Fluor 546 DBCO, a bright and photostable orange fluorescent dye, with other commonly used fluorophores that share a similar spectral space. Understanding the spectral overlap between these dyes is critical for researchers in drug development and life sciences to minimize crosstalk and ensure data accuracy.

Spectral Properties at a Glance

This compound, an azide-reactive probe ideal for copper-free click chemistry, exhibits an excitation maximum at 554 nm and an emission maximum at 570 nm. This places it in a spectral region populated by several other popular fluorophores. The following table summarizes the key spectral properties of this compound and its common spectral neighbors, providing a clear basis for comparison.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound 554 570
Alexa Fluor 546556[1][2]573[1][2]
CF543541[3][4][5]560[3][4][5][6]
TAMRA550 - 553[7][8]575 - 578[7][8][9]
Rhodamine B545 - 553566 - 627
Cy3554 - 555[10][11][12][13]568 - 570[10][12][14]
TRITC544 - 557[15][16][17]570 - 576[15][16][17]

Visualizing Spectral Overlap

To further illustrate the concept of spectral overlap, the following diagram visualizes the relationship between the excitation and emission spectra of two hypothetical fluorophores. In a multiplexing experiment, the emission of one fluorophore can inadvertently excite another if their spectra are too close, leading to signal bleed-through and inaccurate results. Careful selection of filters and fluorophore combinations is essential to mitigate this issue.

Spectral_Overlap cluster_Excitation Excitation Spectra cluster_Emission Emission Spectra cluster_Overlap Potential Spectral Overlap Excitation1 Fluorophore A Excitation Emission1 Fluorophore A Emission Excitation1->Emission1 Stokes Shift A Excitation2 Fluorophore B Excitation Emission2 Fluorophore B Emission Excitation2->Emission2 Stokes Shift B overlap_area Emission1->overlap_area Emission bleed-through overlap_area->Excitation2 Unwanted excitation

A diagram illustrating potential spectral overlap between two fluorophores.

Experimental Protocol: Measuring Fluorophore Spectral Properties

Accurate characterization of a fluorophore's excitation and emission spectra is crucial for experimental design. The following is a generalized protocol for measuring these properties using a fluorescence spectrophotometer.

Objective: To determine the excitation and emission maxima of a given fluorophore.

Materials:

  • Fluorescence spectrophotometer

  • Quartz cuvettes

  • Fluorophore of interest (e.g., this compound)

  • Appropriate solvent (e.g., deionized water, DMSO, or ethanol)

  • Pipettes and tips

Procedure:

  • Sample Preparation:

    • Prepare a dilute stock solution of the fluorophore in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar to nanomolar range).

    • Transfer the diluted fluorophore solution to a quartz cuvette.

    • Prepare a blank cuvette containing only the solvent.

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A good starting point is typically 5 nm for both.

  • Measuring the Emission Spectrum:

    • Place the blank cuvette in the spectrophotometer and record a blank scan to subtract background fluorescence.

    • Replace the blank with the sample cuvette.

    • Set a fixed excitation wavelength. This should be a wavelength where the fluorophore is known to absorb, or an estimated value based on its chemical structure. For this compound, a starting excitation of ~530 nm would be appropriate.

    • Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to well beyond the expected emission maximum (e.g., 540 nm to 700 nm for this compound).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

  • Measuring the Excitation Spectrum:

    • Keep the sample cuvette in the spectrophotometer.

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan a range of excitation wavelengths, from shorter wavelengths up to the emission maximum (e.g., 450 nm to 560 nm for this compound).

    • The wavelength that produces the highest fluorescence intensity at the fixed emission wavelength is the excitation maximum (λex).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both the emission and excitation scans.

    • The peaks of these plots represent the excitation and emission maxima.

    • Correct the spectra for instrument-specific variations in lamp intensity and detector sensitivity if required by the instrument software.

By carefully considering the spectral properties of this compound and its spectral neighbors, and by performing accurate spectral measurements, researchers can confidently design and execute multiplexing experiments with minimal crosstalk and maximal data integrity.

References

Assessing the Brightness of BP Fluor 546 DBCO Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in bioorthogonal chemistry, the selection of a fluorescent probe is a critical step that directly impacts the sensitivity and clarity of experimental results. Among the myriad of options for copper-free click chemistry, BP Fluor 546 DBCO has emerged as a notable contender. This guide provides a comprehensive comparison of this compound with other commercially available DBCO-conjugated fluorescent dyes, supported by experimental data and detailed protocols to aid researchers in making an informed decision.

Brightness Comparison of DBCO-Conjugated Fluorophores

The brightness of a fluorophore is a key performance indicator, directly proportional to the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). A higher brightness value indicates a stronger fluorescent signal, enabling the detection of low-abundance biomolecules.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Calculated Brightness (ε × Φ)
This compound 554[1]570[1]112,000[1]~0.79¹88,480
AZDye 546 DBCO554[2]570[2]110,000[2]~0.79¹86,900
APDye 555 DBCO555[3]572[3]155,000[3]~0.10²15,500
AZDye 555 DBCO555[4]572[4]155,000[4]~0.10²15,500
Cyanine3 (Cy3) DBCO555570150,0000.3146,500
Cyanine5 (Cy5) DBCO646662250,0000.2050,000
FAM-DBCO49452075,0000.9067,500
TAMRA-PEG4-DBCO54656592,000Not specified-

¹Quantum yield of Alexa Fluor 546, which is spectrally equivalent to BP Fluor 546 and AZDye 546, was used for brightness calculation[1][5]. ²Quantum yield of Alexa Fluor 555 was used as an estimate for APDye 555 and AZDye 555[1].

Based on the calculated brightness, this compound demonstrates a high intrinsic brightness, comparable to other dyes in the same spectral region. It is important to note that the actual performance in a biological system can be influenced by factors such as conjugation efficiency, stability, and environmental effects on the fluorophore.

Experimental Protocols

To ensure accurate and reproducible assessment of fluorescent probe brightness, standardized experimental protocols are essential.

Protocol for Determining Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)

  • Fluorescence standard with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Sample of unknown quantum yield (e.g., this compound conjugate)

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Integrate the area under the emission spectra for both the standard and the sample solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should yield straight lines passing through the origin.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    • Φ is the quantum yield.

    • Slope is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent. If the same solvent is used for both sample and standard, this term cancels out.

Protocol for Labeling Proteins with DBCO-Functionalized Dyes

This protocol outlines a general procedure for labeling a protein with a DBCO-functionalized fluorescent dye via copper-free click chemistry with an azide-modified protein.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized fluorescent dye (e.g., this compound) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Prepare the protein solution: Dissolve the azide-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the dye solution: Dissolve the DBCO-functionalized dye in a minimal amount of organic solvent (e.g., DMSO) to create a stock solution.

  • Perform the labeling reaction: Add a 2-4 molar excess of the DBCO-dye solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purify the conjugate: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against the reaction buffer.

  • Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum). The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - A_dye × CF) × ε_dye]

    • A_dye is the absorbance of the dye at its maximum absorption wavelength.

    • A_280 is the absorbance of the conjugate at 280 nm.

    • ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively.

    • CF is the correction factor for the dye's absorbance at 280 nm.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_std Prepare Standard Dilutions abs_spec Measure Absorbance Spectra prep_std->abs_spec prep_smp Prepare Sample Dilutions prep_smp->abs_spec fluo_spec Measure Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Emission Spectra fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Quantum Yield

Caption: Workflow for determining fluorescence quantum yield.

labeling_pathway cluster_reaction Copper-Free Click Reaction protein Azide-Modified Protein mix Mix Protein and Dye protein->mix dbco_dye BP Fluor 546 DBCO dbco_dye->mix incubate Incubate mix->incubate purify Purification (SEC or Dialysis) incubate->purify conjugate Fluorescently Labeled Protein Conjugate purify->conjugate

References

A Comparative Analysis of BP Fluor 546 DBCO for Enhanced Flow Cytometry Panels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Orange Fluorescent Dye for Copper-Free Click Chemistry in Flow Cytometry.

In the realm of high-parameter flow cytometry, the choice of fluorophores is paramount to achieving robust and reproducible results. The advent of bioorthogonal chemistry, particularly copper-free click chemistry, has expanded the toolkit for labeling and detecting cellular targets. This guide provides a comprehensive comparative analysis of BP Fluor 546 DBCO, a bright, orange-fluorescent dye, against its common alternatives for use in flow cytometry panels. By presenting key performance characteristics, detailed experimental protocols, and illustrative workflows, this guide aims to empower researchers to make informed decisions for their specific experimental needs.

Performance Characteristics: A Side-by-Side Comparison

The selection of a fluorescent dye for a multicolor flow cytometry panel hinges on several key parameters, including its spectral properties, brightness, and photostability. Here, we compare this compound with its spectrally similar counterparts, Alexa Fluor 546 DBCO and Cyanine3 (Cy3) DBCO.

Table 1: Spectral and Physicochemical Properties of Orange Fluorescent DBCO Dyes

PropertyThis compoundAlexa Fluor 546 DBCOCyanine3 (Cy3) DBCO
Excitation Maximum (nm) 554[1]556554
Emission Maximum (nm) 570[1]573568[2]
Extinction Coefficient (cm⁻¹M⁻¹) 112,000[1]112,000150,000[3]
pH Insensitivity pH 4-10[1]pH 4-10[4]pH 4-10[3]
Solubility Water, DMSO, DMF, MeOH[1]Water, DMSO, DMFWater, DMSO, DMF[3]

Qualitative Performance Insights:

  • Brightness and Photostability: The Alexa Fluor family of dyes is widely recognized for its superior brightness and photostability compared to traditional cyanine (B1664457) dyes like Cy3.[5][6][7] Conjugates of Alexa Fluor 546 are reported to be at least twofold more fluorescent than Cy3 conjugates.[8] This suggests that Alexa Fluor 546 DBCO and its equivalents, such as this compound, are likely to offer brighter and more stable signals in flow cytometry experiments, allowing for better resolution of dimly expressed markers and longer exposure times during data acquisition.

  • Spillover: The emission spectrum of BP Fluor 546 and its alternatives falls between the typical green and red channels in a flow cytometry panel. Careful panel design is crucial to minimize spectral spillover into adjacent detectors, such as those for PE-Texas Red or PE-Cy5. The relatively narrow emission spectrum of Alexa Fluor 546 is advantageous in reducing such overlap.[9] When designing a multicolor panel, it is essential to consult a spectral viewer and perform single-stain controls to determine the appropriate compensation values.

Experimental Protocols

To facilitate a direct comparison of these dyes in your own laboratory, we provide a detailed protocol for labeling azide-modified cells with DBCO-conjugated fluorophores for flow cytometric analysis.

Protocol: Staining of Azide-Modified Cells with DBCO-Conjugated Dyes for Flow Cytometry

This protocol is divided into two stages: metabolic labeling of cells with an azide-containing sugar and subsequent fluorescent labeling using a DBCO-conjugated dye.

Materials:

  • Cells of interest

  • Cell culture medium

  • Ac4ManNAz (N-azidoacetylmannosamine) or other appropriate azide-containing sugar

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% BSA and 0.1% sodium azide)

  • This compound, Alexa Fluor 546 DBCO, or Cy3 DBCO

  • Anhydrous DMSO

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow:

G cluster_0 Metabolic Labeling cluster_1 Cell Preparation cluster_2 DBCO Staining cluster_3 Flow Cytometry Analysis A 1. Seed cells and allow to adhere overnight B 2. Incubate cells with azide-containing sugar (e.g., Ac4ManNAz) for 2-3 days A->B C 3. Harvest cells B->C D 4. Wash cells with PBS C->D E 5. Resuspend cells in FACS buffer D->E G 7. Add DBCO-dye to cell suspension E->G F 6. Prepare working solution of DBCO-dye in DMSO F->G H 8. Incubate for 30-60 minutes at room temperature, protected from light G->H I 9. Wash cells with FACS buffer H->I J 10. Resuspend cells in FACS buffer I->J K 11. Acquire data on a flow cytometer J->K

Caption: Experimental workflow for labeling and analyzing azide-modified cells using DBCO-conjugated dyes.

Procedure:

I. Metabolic Labeling of Cells:

  • Seed your cells of interest in a suitable culture vessel and allow them to adhere overnight.

  • The following day, replace the culture medium with fresh medium containing the desired concentration of the azide-containing sugar (e.g., 25-50 µM Ac4ManNAz).

  • Incubate the cells for 2-3 days to allow for the incorporation of the azide (B81097) groups into cell surface glycans.

II. Staining with DBCO-Conjugated Dye:

  • Harvest the azide-labeled cells using a gentle detachment method if necessary.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in FACS buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Prepare a stock solution of the DBCO-conjugated dye (this compound, Alexa Fluor 546 DBCO, or Cy3 DBCO) in anhydrous DMSO (e.g., 1-10 mM).

  • Add the DBCO-dye stock solution to the cell suspension to achieve a final concentration of 10-50 µM. It is recommended to titrate the dye to determine the optimal concentration for your cell type and experimental conditions.

  • Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Wash the cells twice with FACS buffer to remove any unbound dye.

  • Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.

III. Data Acquisition:

  • Acquire data on a flow cytometer equipped with the appropriate laser for excitation (e.g., a yellow-green laser at 561 nm) and emission filters for the orange fluorescent dye.

  • Be sure to include proper controls, including:

    • Unstained cells (no azide sugar, no DBCO-dye)

    • Cells treated with the azide sugar but not the DBCO-dye

    • Cells not treated with the azide sugar but stained with the DBCO-dye

Logical Relationships in Comparative Analysis

The selection of the optimal fluorophore involves a careful consideration of the interplay between the dye's intrinsic properties and the requirements of the flow cytometry experiment.

G cluster_0 Fluorophore Properties cluster_1 Experimental Considerations cluster_2 Performance Metrics A Brightness (Quantum Yield & Extinction Coefficient) H Stain Index A->H B Photostability J Data Quality & Resolution B->J C Spectral Characteristics (Excitation & Emission) D Spillover C->D G Instrument Configuration (Lasers & Filters) C->G F Multicolor Panel Design D->F E Antigen Density E->H F->J G->H I Signal-to-Noise Ratio H->I I->J

Caption: Key relationships influencing the selection and performance of a fluorescent dye in flow cytometry.

This diagram illustrates that the intrinsic properties of a fluorophore, such as brightness and photostability, directly impact key performance metrics like the stain index and overall data quality. Furthermore, the spectral characteristics of the dye must be carefully matched with the instrument's configuration and the other fluorophores in a multicolor panel to minimize spillover and maximize resolution.

Conclusion

This compound emerges as a strong candidate for copper-free click chemistry applications in flow cytometry, offering spectral properties equivalent to the well-established Alexa Fluor 546. While direct quantitative comparative data is limited, the known advantages of the Alexa Fluor dye family in terms of brightness and photostability suggest that this compound is likely to provide superior performance over Cy3-based alternatives. For optimal results, researchers should empirically determine the best fluorophore for their specific panel and instrument by performing a side-by-side comparison using the protocols outlined in this guide. By carefully considering the factors of brightness, photostability, and spectral overlap, researchers can confidently integrate this compound or a suitable alternative into their multicolor flow cytometry panels to achieve high-quality, reproducible data.

References

A Researcher's Guide to Validating BP Fluor 546 DBCO Specificity in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Understanding BP Fluor 546 DBCO and its Alternatives

This compound is a bright, orange-fluorescent probe functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] This moiety allows for copper-free click chemistry reactions with azide-tagged biomolecules, a preferred method for live-cell imaging due to the cytotoxicity of copper catalysts.[1][2][3] The BP Fluor 546 dye itself is water-soluble, pH-insensitive, and spectrally similar to other popular fluorophores like Alexa Fluor 546.[1][4]

Several alternatives to this compound exist, primarily other fluorescent dyes conjugated to DBCO. These alternatives often boast similar spectral properties, allowing for their use with existing filter sets and instrumentation. Key competitors include AZDye™ 546 DBCO and APDye™ 546 DBCO, which are marketed as spectrally almost identical to Alexa Fluor® 546.[1][3][5][6]

Performance Comparison of this compound and Alternatives

To facilitate an objective comparison, the following table summarizes the key specifications of this compound and its common alternatives based on manufacturer-provided data. It is important to note that performance in a biological context can be influenced by factors beyond these specifications, such as the specific biomolecule being targeted and the complexity of the sample.

FeatureThis compoundAZDye™ 546 DBCOAPDye™ 546 DBCOAlexa Fluor® 546 DBCO
Excitation Max (nm) 554[1][2]554[3]554[5]556
Emission Max (nm) 570[1][2]570[3]570[5]573
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~112,000[2]~110,000[3]~112,000[5]~112,000
Reactive Group DBCODBCODBCODBCO
Reaction Type Copper-Free Click ChemistryCopper-Free Click ChemistryCopper-Free Click ChemistryCopper-Free Click Chemistry
Solubility Water, DMSO, DMF[2]Water, DMSO, DMF[3]Water, DMSO, DMF, MeOH[5]Water, DMSO, DMF
pH Sensitivity Insensitive (pH 4-10)[1]Insensitive (pH 4-10)[3]Insensitive (pH 4-10)[5]Generally insensitive in physiological range

Experimental Protocols for Specificity Validation

Validating the specificity of this compound in your experimental system is crucial. The following protocols provide a detailed methodology for assessing both target-specific binding and potential non-specific interactions.

Competitive Binding Assay for Target Specificity

This assay determines if the fluorescent probe specifically binds to the azide-tagged molecule of interest. The principle lies in competing the binding of the fluorescent DBCO probe with an excess of a non-fluorescent "cold" DBCO compound. A significant decrease in fluorescence signal in the presence of the competitor indicates specific binding.

Materials:

  • Azide-labeled biological sample (e.g., cell lysate, purified protein)

  • This compound

  • Alternative DBCO-fluorophore probes (e.g., AZDye 546 DBCO, APDye 546 DBCO)

  • Non-fluorescent DBCO-containing molecule (e.g., DBCO-amine, DBCO-acid) for competition

  • Phosphate-buffered saline (PBS) or appropriate reaction buffer

  • 96-well black microplate

  • Plate reader capable of fluorescence intensity measurement

Procedure:

  • Prepare Azide-Labeled Sample: Prepare your azide-containing biological sample at a suitable concentration in your reaction buffer.

  • Set up Competition: In a 96-well plate, set up the following conditions in triplicate:

    • Control (No Probe): Azide-labeled sample + buffer.

    • Probe Only: Azide-labeled sample + this compound (or alternative probe) at a fixed concentration (e.g., 1 µM).

    • Competition: Azide-labeled sample + this compound (at the same fixed concentration) + increasing concentrations of the non-fluorescent DBCO competitor (e.g., 10x, 50x, 100x molar excess).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em ~554/570 nm).

  • Data Analysis:

    • Subtract the background fluorescence (Control wells) from all other readings.

    • Plot the fluorescence intensity against the concentration of the competitor.

    • A significant reduction in fluorescence with increasing competitor concentration indicates specific binding of the fluorescent probe to the azide (B81097) groups.

Assessing Non-Specific Binding in Complex Lysates

This protocol aims to quantify the level of non-specific binding of the fluorescent probe to cellular components other than the intended azide-tagged target.

Materials:

  • Control biological sample without azide labeling (e.g., lysate from untreated cells)

  • Azide-labeled biological sample

  • This compound and alternative probes

  • SDS-PAGE equipment

  • In-gel fluorescence scanner or western blot imaging system

Procedure:

  • Sample Preparation: Prepare lysates from both control (azide-negative) and azide-labeled cells.

  • Labeling Reaction: Incubate both control and azide-labeled lysates with this compound (or alternatives) at a standard concentration for 1-2 hours at room temperature.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with the appropriate laser and emission filter.

  • Data Analysis:

    • Compare the fluorescence signal between the lanes containing the azide-labeled lysate and the control lysate.

    • Strong fluorescent bands in the azide-labeled lane that are absent or significantly weaker in the control lane represent specific labeling.

    • Fluorescent bands that appear in both lanes indicate non-specific binding of the probe to cellular proteins. The intensity of these bands can be quantified to compare the non-specific binding of different probes. It is known that cycloalkynes can sometimes react with free thiols on cysteine residues, which could be a source of non-specific labeling.

Visualizing the Workflow and Underlying Principles

To better illustrate the concepts described, the following diagrams were generated using the DOT language.

G cluster_0 Copper-Free Click Chemistry Azide Azide-tagged Biomolecule Labeled_Product Fluorescently Labeled Biomolecule Azide->Labeled_Product Strain-Promoted [3+2] Cycloaddition DBCO BP Fluor 546 DBCO DBCO->Labeled_Product G cluster_1 Specificity Validation Workflow Start Start with Azide-labeled and Control Samples Comp_Assay Competitive Binding Assay (with non-fluorescent DBCO) Start->Comp_Assay NSB_Assay Non-Specific Binding Assay (using control lysate) Start->NSB_Assay Analysis Analyze Fluorescence Signal: - Competition Curve - In-gel Fluorescence Comp_Assay->Analysis NSB_Assay->Analysis Conclusion Determine Specificity and Signal-to-Noise Ratio Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of BP Fluor 546 DBCO: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory reagents is paramount for ensuring personnel safety and environmental protection. For researchers utilizing BP Fluor 546 DBCO, a fluorescent probe employed in copper-free click chemistry, clear guidance on its disposal is essential. While specific safety data sheets (SDS) for this compound may not always be readily available or required under certain regulations due to small quantities, established best practices for handling chemical waste in a laboratory setting should be diligently followed.[1]

This compound is an azide-reactive probe used for imaging biomolecules.[2][3] The dibenzocyclooctyne (DBCO) group reacts with azides to form a stable triazole without the need for a copper catalyst.[4][5]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to standard laboratory safety protocols is the first line of defense against chemical exposure.

Operational Plan: Safe Handling and Use

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area. A chemical fume hood is recommended to prevent the inhalation of any aerosols or dust.

  • Avoid Contamination: Prevent direct contact with skin and eyes. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention if irritation develops.[6]

  • Spill Management: In the event of a spill, wear appropriate PPE and absorb the material with an inert absorbent. The collected waste should be placed in a sealed, labeled container for proper chemical waste disposal.[6]

Step-by-Step Disposal Procedure

The disposal of this compound and associated waste should be treated as hazardous chemical waste. This ensures a cautious approach in the absence of specific regulatory disposal information.

  • Waste Segregation: Do not dispose of this compound, solutions containing the dye, or contaminated materials in the regular trash or down the drain.[6] All waste, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6][7]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include any other hazard information required by your institution and local regulations.[6] Ensure the label clearly identifies all contents of the container.

  • Waste Storage: Store the sealed hazardous waste container in a designated and secure area, away from incompatible materials. This storage should be temporary, pending collection by your institution's Environmental Health and Safety (EHS) department.[6]

  • EHS Coordination: Contact your institution's EHS department to schedule a pickup for the hazardous waste. It is imperative to follow their specific procedures and documentation requirements for waste disposal.[6]

For related chemical structures, such as DBCO-Acid, disposal via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing is recommended.[8] This further underscores the importance of treating this compound as chemical waste to be handled by professionals.

Quantitative Data Summary

For safe and compliant waste management, adhere to the following quantitative guidelines:

GuidelineSpecificationCitation
Liquid Waste ContainerDo not fill beyond 80% capacity to prevent spills.[6]
Hazardous Waste StorageAdhere to institutional limits, often not exceeding 90 days, before off-site disposal.[6]
Empty Container RinsingFor highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[7]
General Chemical RinsingFor other chemical containers, the first rinse must be collected and disposed of as hazardous waste.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Start: Generate Waste (Unused reagent, contaminated labware, PPE) B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Chemical Waste B->C Yes G Dispose in regular laboratory trash (non-hazardous) B->G No D Place in a designated, leak-proof, and labeled hazardous waste container C->D E Store in a secure, designated area D->E F Contact EHS for pickup and final disposal E->F H End F->H G->H

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling BP Fluor 546 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BP Fluor 546 DBCO, a fluorescent probe used in copper-free click chemistry, adherence to strict safety protocols is paramount to ensure personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

While some safety data sheets (SDS) for similar products suggest a low hazard level, the toxicological properties of this compound itself have not been exhaustively investigated.[1] Therefore, it is crucial to handle this reagent with appropriate caution, assuming potential hazards such as skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound and similar chemical reagents.[1][2][3][4]

OperationRecommended PPERationale
Receiving and Storage - Nitrile or neoprene gloves- Lab coat- Safety glasses with side shieldsTo protect against accidental exposure from damaged packaging.
Weighing and Aliquoting Powder - Nitrile or neoprene gloves (double-gloving recommended)- Lab coat or disposable gown- Chemical splash goggles- Face mask or respirator (if not in a fume hood)To prevent inhalation of fine particles and protect eyes and skin from contact.[2]
Dissolving in Solvent - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash gogglesTo protect against splashes of both the compound and the solvent. This should be performed in a chemical fume hood.[1][2]
Performing Reactions - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash gogglesTo protect against splashes and accidental contact during the experimental procedure.
Handling Waste - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash gogglesTo prevent exposure during the disposal of contaminated materials.[2]

Operational and Disposal Plans

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and to maintain the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.[2]

  • Store the compound in a tightly sealed container at -20°C in a dry, well-ventilated area.[5][6][7]

  • Keep it away from strong acids, alkalis, and oxidizing agents.[2]

2. Preparation for Use:

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Dissolve this compound in a suitable dry, water-miscible organic solvent such as DMSO or DMF before diluting it into the final reaction buffer.[2][5]

3. Experimental Procedure:

  • Reactions involving DBCO and azides are typically performed at temperatures ranging from 4°C to 37°C.[2]

  • Ensure all reaction vessels are properly sealed or vented as appropriate for the reaction conditions.[2]

4. Disposal:

  • Dispose of all waste containing the compound, including empty containers and contaminated materials, as hazardous chemical waste.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

  • Do not pour waste down the drain or discard it in regular trash.[2]

Emergency Procedures

In the event of exposure, the following first-aid measures should be taken immediately:[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical advice.[1]

For fires involving this compound, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Firefighters should wear self-contained breathing apparatus.[1]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Inspection Storage Store at -20°C Receiving->Storage Intact Waste Collect Hazardous Waste Receiving->Waste Damaged Equilibration Equilibrate to Room Temp Storage->Equilibration Weighing Weighing in Fume Hood Equilibration->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Reaction Perform Reaction Dissolution->Reaction Reaction->Waste Disposal Dispose per Regulations Waste->Disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.